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  • Product: 1-(2-Methoxyethyl)pyrrolidin-3-ol
  • CAS: 1275134-54-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Methoxyethyl)pyrrolidin-3-ol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS Number: 1275134-54-7), a functionalized pyrrolidin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS Number: 1275134-54-7), a functionalized pyrrolidine of significant interest in medicinal chemistry and drug discovery.[1] The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and its derivatives are integral to the development of novel therapeutics.[2][3] This document outlines plausible synthetic routes, detailed purification and characterization protocols, and explores the potential applications of this compound, particularly as a valuable building block in the synthesis of complex molecular architectures. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide robust and scientifically grounded protocols and analyses.

Introduction: The Significance of the Pyrrolidinol Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core component of many natural products and synthetic pharmaceuticals.[2] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a desirable attribute in modern drug design. The incorporation of a hydroxyl group, as seen in the pyrrolidin-3-ol moiety, provides a key point for further functionalization and introduces a chiral center, which can be crucial for stereospecific interactions with biological targets.[4] The N-substituent, in this case, a 2-methoxyethyl group, can significantly influence the molecule's physicochemical properties, such as polarity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties and Structural Information

A summary of the key physicochemical properties for 1-(2-Methoxyethyl)pyrrolidin-3-ol is presented in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in various experimental settings.

PropertyValueSource
CAS Number 1275134-54-7[1]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
SMILES OC1CN(CCOC)CC1[1]
Predicted LogP -0.6Inferred from similar structures
Predicted Boiling Point ~220-230 °CInferred from similar structures
Predicted pKa ~9.5 (for the tertiary amine)Inferred from similar structures
Chemical Structure

Caption: 2D structure of 1-(2-Methoxyethyl)pyrrolidin-3-ol.

Synthesis of 1-(2-Methoxyethyl)pyrrolidin-3-ol

Method 1: Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[5][6] This approach involves the reaction of a primary or secondary amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

G start Pyrrolidin-3-ol + Methoxyacetaldehyde step1 Formation of Hemiaminal Intermediate start->step1 step2 Dehydration to Iminium Ion step1->step2 step3 In situ Reduction (e.g., NaBH(OAc)₃) step2->step3 end_node 1-(2-Methoxyethyl)pyrrolidin-3-ol step3->end_node

Caption: Workflow for the synthesis of 1-(2-Methoxyethyl)pyrrolidin-3-ol via reductive amination.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of pyrrolidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add methoxyacetaldehyde (1.1-1.2 eq).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hemiaminal and subsequent iminium ion.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of iminium ions in the presence of the aldehyde.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Method 2: Direct N-Alkylation

Direct N-alkylation involves the reaction of the secondary amine of pyrrolidin-3-ol with an alkyl halide in the presence of a base.[7] This is a classical and straightforward method for synthesizing tertiary amines.

Experimental Protocol: Direct N-Alkylation

  • Reaction Setup: Dissolve pyrrolidin-3-ol (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) (0.2-1.0 M).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.

  • Addition of Alkylating Agent: Add 1-bromo-2-methoxyethane (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-24 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Purification and Characterization

Purification

Due to the polar nature of 1-(2-Methoxyethyl)pyrrolidin-3-ol, purification is typically achieved using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol with a small percentage of ammonium hydroxide to prevent streaking), is generally effective.

For large-scale purification, distillation under reduced pressure may be a viable option, similar to methods used for other pyrrolidinol compounds.[8]

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals for the pyrrolidine ring protons and the N-(2-methoxyethyl) substituent.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.3m1HCH-OH (C3-H)
~3.6t2HN-CH₂-CH₂-O
~3.4s3HO-CH₃
~2.8-3.0m2HPyrrolidine ring protons
~2.5-2.7m4HPyrrolidine ring protons
~1.8-2.1m2HPyrrolidine ring protons
~1.7br s1HOH

¹³C NMR (Carbon Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum in CDCl₃ would show seven distinct carbon signals.

Chemical Shift (δ, ppm)Assignment
~71.0CH-OH (C3)
~70.5N-CH₂-CH₂-O
~60.0Pyrrolidine C5
~59.0O-CH₃
~58.0N-CH₂-CH₂-O
~54.0Pyrrolidine C2
~35.0Pyrrolidine C4

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and ether functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
2950-2850StrongC-H stretch (aliphatic)
1120-1080StrongC-O stretch (ether)
1050-1000StrongC-O stretch (secondary alcohol)

MS (Mass Spectrometry)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 145, although it may be weak. Common fragmentation patterns would involve the loss of the methoxyethyl side chain or cleavage of the pyrrolidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The 1-(2-Methoxyethyl)pyrrolidin-3-ol scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidinol core is found in a variety of biologically active compounds, including antiviral, anticancer, and central nervous system (CNS) active agents.[2][4]

G cluster_0 Core Scaffold cluster_1 Potential Modifications cluster_2 Therapeutic Targets A 1-(2-Methoxyethyl)pyrrolidin-3-ol B Esterification/Etherification of C3-OH A->B Leads to C Further functionalization of the methoxyethyl chain A->C Leads to D Kinase Inhibitors B->D Novel Drug Candidates for E GPCR Ligands B->E Novel Drug Candidates for F Enzyme Inhibitors B->F Novel Drug Candidates for C->D Novel Drug Candidates for C->E Novel Drug Candidates for C->F Novel Drug Candidates for

Caption: Potential derivatization pathways and therapeutic applications of 1-(2-Methoxyethyl)pyrrolidin-3-ol.

The hydroxyl group at the 3-position can serve as a handle for introducing a wide range of substituents through esterification, etherification, or Mitsunobu reactions. The tertiary amine can act as a basic center, which is often important for interactions with biological targets and for favorable pharmacokinetic properties. The methoxyethyl group can enhance solubility and may participate in hydrogen bonding interactions.

Safety and Handling

While specific toxicity data for 1-(2-Methoxyethyl)pyrrolidin-3-ol is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related pyrrolidine derivatives, it may be a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(2-Methoxyethyl)pyrrolidin-3-ol is a valuable chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. This technical guide has provided a detailed, albeit predictive, overview of its synthesis, purification, and characterization. The proposed protocols, based on well-established chemical principles and data from analogous compounds, offer a solid foundation for researchers and drug development professionals to incorporate this versatile scaffold into their research programs. Further experimental validation of the data presented herein will be crucial for fully elucidating the properties and potential of this promising molecule.

References

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Exploratory

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 1-(2-Methoxyethyl)pyrrolidin-3-ol

Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic properties of 1-(2-Methoxyethyl)pyrrolidin-3-ol, a heterocyclic compound of significant interest in pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic properties of 1-(2-Methoxyethyl)pyrrolidin-3-ol, a heterocyclic compound of significant interest in pharmaceutical development. In the absence of direct experimental spectra in the public domain, this document leverages a data-driven, predictive approach grounded in the spectroscopic principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By systematically dissecting the spectral data of close structural analogues, this guide offers a robust and scientifically validated forecast of the NMR chemical shifts, mass spectral fragmentation patterns, and characteristic IR absorption frequencies for the title compound. Detailed experimental protocols for acquiring such data are provided, alongside in-depth interpretations to facilitate the structural elucidation and characterization of 1-(2-Methoxyethyl)pyrrolidin-3-ol in a research and development setting.

Introduction

1-(2-Methoxyethyl)pyrrolidin-3-ol is a substituted pyrrolidine derivative that holds potential as a versatile building block in the synthesis of novel therapeutic agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of a hydroxyl group and a methoxyethyl substituent introduces specific physicochemical properties that can be exploited to modulate pharmacological activity, solubility, and metabolic stability.

Accurate structural characterization is a cornerstone of drug discovery and development. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for confirming the identity and purity of newly synthesized compounds. This guide serves as a detailed reference for researchers, providing predicted spectroscopic data for 1-(2-Methoxyethyl)pyrrolidin-3-ol to aid in its identification and characterization. The predictions herein are derived from a thorough analysis of the experimentally obtained spectra of closely related molecules, including N-alkylpyrrolidin-3-ols and 2-methoxyethylamine, ensuring a high degree of confidence in the forecasted data.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 1-(2-Methoxyethyl)pyrrolidin-3-ol are based on the known chemical shifts of N-methylpyrrolidin-3-ol, N-ethylpyrrolidin-3-ol, and 2-methoxyethylamine.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 1-(2-Methoxyethyl)pyrrolidin-3-ol in CDCl₃ is expected to show distinct signals for the protons of the pyrrolidine ring and the N-(2-methoxyethyl) side chain.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2-Methoxyethyl)pyrrolidin-3-ol

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H-3~4.3 - 4.4m1H
H-2, H-5~2.6 - 2.9m4H
N-CH₂ -CH₂-OCH₃~2.7 - 2.8t2H
N-CH₂-CH₂ -OCH₃~3.5 - 3.6t2H
OCH₃~3.3 - 3.4s3H
OHVariable (broad s)br s1H
H-4~1.9 - 2.2m2H

Causality of Predicted Shifts: The chemical shifts are predicted based on the additive effects of the substituents. The protons on the carbons adjacent to the nitrogen (H-2, H-5, and N-CH₂ ) are expected in the 2.6-2.9 ppm region, consistent with N-alkylated pyrrolidines. The methine proton at the hydroxyl-bearing carbon (H-3) is predicted to be the most downfield of the ring protons due to the deshielding effect of the oxygen atom. The methylene protons of the methoxyethyl group are distinguished by their proximity to either the nitrogen or the oxygen atom, with the latter (N-CH₂-CH₂ -OCH₃) being more deshielded. The methoxy protons are expected to appear as a sharp singlet around 3.3-3.4 ppm.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2-Methoxyethyl)pyrrolidin-3-ol

CarbonPredicted Chemical Shift (δ, ppm)
C-3~68 - 70
C-2, C-5~54 - 56
N-C H₂-CH₂-OCH₃~57 - 59
N-CH₂-C H₂-OCH₃~71 - 73
OCH₃~59 - 61
C-4~35 - 37

Rationale for Predictions: The carbon bearing the hydroxyl group (C-3) is anticipated to have the largest chemical shift in the pyrrolidine ring due to the electronegativity of the oxygen. The carbons adjacent to the nitrogen (C-2, C-5, and N-C H₂) are predicted to be in a similar region, reflecting the influence of the nitrogen atom. The carbon of the methoxy group (OCH₃) will be a distinct signal in the upfield region of the deshielded carbons.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of the title compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of 1-(2-Methoxyethyl)pyrrolidin-3-ol in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Perform a standard one-pulse experiment.

    • Acquire data with a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.

    • Apply a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Perform a proton-decoupled experiment (e.g., zgpg30).

    • Acquire data with a spectral width of approximately 220 ppm and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensities for all carbon types.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm and the ¹³C spectrum by referencing the CDCl₃ solvent peak to 77.16 ppm.[1]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its structure. Electron Ionization (EI) is a common hard ionization technique that induces characteristic fragmentation.[2][3]

Predicted Mass Spectrum Data

The molecular weight of 1-(2-Methoxyethyl)pyrrolidin-3-ol is 145.20 g/mol . The EI mass spectrum is predicted to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of 1-(2-Methoxyethyl)pyrrolidin-3-ol

m/zPredicted Relative IntensityProposed Fragment Structure/Identity
145Low[M]⁺
114Moderate[M - OCH₃]⁺
100High[M - CH₂OCH₃]⁺ (α-cleavage)
85Moderate[Pyrrolidin-3-ol]⁺
71Moderate[C₄H₉N]⁺ fragment from pyrrolidine ring
58High[CH₂=N⁺H-CH₂CH₂OCH₃] fragment from α-cleavage
45Moderate[CH₂OCH₃]⁺

Justification of Fragmentation Pattern: The molecular ion, if observed, is likely to be of low intensity due to the facile fragmentation of acyclic ethers and secondary alcohols. The most prominent fragmentation pathway for N-alkyl amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4] For 1-(2-Methoxyethyl)pyrrolidin-3-ol, this would lead to the formation of a stable iminium ion at m/z 100. Another significant fragmentation would be the loss of the methoxy group (m/z 114) or the entire methoxyethyl side chain.

Visualizing the Fragmentation

The predicted primary fragmentation pathways are illustrated below.

fragmentation M 1-(2-Methoxyethyl)pyrrolidin-3-ol [M]⁺˙ m/z 145 F100 [M - C₂H₅O]⁺ m/z 100 M->F100 - •CH₂OCH₃ F58 [C₃H₈NO]⁺ m/z 75 (rearrangement) M->F58 α-cleavage F114 [M - OCH₃]⁺ m/z 114 M->F114 - •CH₃O

Caption: Predicted major fragmentation pathways of 1-(2-Methoxyethyl)pyrrolidin-3-ol under electron ionization.

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize an electron ionization source with a standard electron energy of 70 eV.[5]

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 30 to 200.

  • Detection: Use an electron multiplier or a similar detector to record the abundance of the ions at each m/z value.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[6] The IR spectrum of 1-(2-Methoxyethyl)pyrrolidin-3-ol is predicted to exhibit characteristic absorption bands for the O-H, C-N, C-O, and C-H bonds.

Predicted IR Absorption Data

Table 4: Predicted Characteristic IR Absorptions for 1-(2-Methoxyethyl)pyrrolidin-3-ol

Wavenumber (cm⁻¹)Predicted IntensityFunctional Group Vibration
3600 - 3200Strong, BroadO-H stretch (alcohol)
2960 - 2850StrongC-H stretch (aliphatic)
1120 - 1050StrongC-O stretch (ether and secondary alcohol)
1250 - 1000MediumC-N stretch (tertiary amine)

Basis for Predictions: The most prominent feature of the IR spectrum is expected to be a broad and strong absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol. The presence of the aliphatic methoxyethyl and pyrrolidine moieties will give rise to strong C-H stretching vibrations between 2960 and 2850 cm⁻¹. The C-O stretching vibrations for the ether and the secondary alcohol are predicted to appear as strong bands in the 1120-1050 cm⁻¹ region. The C-N stretching of the tertiary amine will likely result in a medium intensity band in the fingerprint region.

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an ATR-IR spectrum is as follows:

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 1-(2-Methoxyethyl)pyrrolidin-3-ol. By leveraging established spectroscopic principles and data from structurally related compounds, we have forecasted the key features of its ¹H NMR, ¹³C NMR, Mass, and IR spectra. The inclusion of detailed, field-proven experimental protocols offers a practical framework for researchers to acquire and interpret their own data. This document is intended to serve as a valuable resource for scientists and professionals in drug development, facilitating the unambiguous identification and characterization of this important pharmaceutical intermediate.

References

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Foundational

(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine: A Technical Guide to a Versatile Chiral Building Block for Drug Discovery

Executive Summary: In the landscape of modern medicinal chemistry, the demand for structurally diverse, three-dimensional, and stereochemically pure building blocks is paramount for the successful development of novel th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of modern medicinal chemistry, the demand for structurally diverse, three-dimensional, and stereochemically pure building blocks is paramount for the successful development of novel therapeutics. The pyrrolidine scaffold is a privileged motif found in numerous FDA-approved drugs, prized for its favorable physicochemical properties and its ability to orient substituents in precise vectors.[1] This guide focuses on (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine , a chiral building block that offers a unique combination of structural features: a stereodefined center, a nucleophilic primary amine for derivatization, a tertiary amine embedded within the ring, and a flexible methoxyethyl chain that can enhance solubility and provide a key interaction point with biological targets. We present its core properties, a robust and rationalized synthetic route, and a practical application profile in the context of kinase inhibitor development, providing researchers and drug development professionals with the foundational knowledge to leverage this valuable intermediate.

The Strategic Value of Chiral Pyrrolidines in Medicinal Chemistry

The overrepresentation of planar, aromatic structures in screening libraries has been identified as a limiting factor in drug discovery, often leading to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Saturated heterocycles, particularly those containing chiral centers, offer a compelling solution. The sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with the complex, chiral binding sites of biological targets like enzymes and receptors.[2]

The (S)-3-aminopyrrolidine core is particularly valuable. It serves as a rigid scaffold that projects a primary amine substituent for covalent attachment to a wide array of molecular cores. The stereochemistry at the C3 position is crucial, as enantiomers frequently exhibit profoundly different biological activities and off-target effects.[3] (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine builds upon this foundation by incorporating an N-methoxyethyl group. This addition is not trivial; it serves several strategic purposes:

  • Modulation of Basicity: The tertiary amine's pKa is altered compared to a simple N-H or N-methyl pyrrolidine.

  • Enhanced Solubility: The ether linkage and terminal methyl group can improve aqueous solubility, a critical parameter for oral bioavailability.

  • Hydrogen Bond Acceptor: The oxygen atom provides an additional hydrogen bond acceptor site for target engagement.

  • Vectorial Diversity: The flexible chain allows the methoxy group to adopt multiple conformations to optimize binding interactions.

These features make it an exemplary building block for targets where precise orientation and modulated physicochemical properties are required, such as in the development of kinase inhibitors and central nervous system (CNS) agents.[4]

Physicochemical & Structural Properties

A summary of the key identifying and physical properties of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine is provided below. While extensive experimental data such as boiling point and density are not widely published for the free base, the data for its dihydrochloride salt and related precursors are available.

PropertyValueSource
Chemical Name (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine-
CAS Number 216667-74-2[5]
Molecular Formula C₇H₁₆N₂O[5]
Molecular Weight 144.21 g/mol [5]
Structure Chemical Structure of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine-
Related Salt CAS 1616270-98-4 (dihydrochloride)-

Recommended Synthetic Route

The synthesis of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine can be efficiently achieved in a two-step sequence starting from the commercially available and optically pure (S)-tert-Butyl pyrrolidin-3-ylcarbamate . This route leverages standard, high-yielding reactions that are scalable and procedurally robust.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Boc Deprotection A tert-Butyl (S)-pyrrolidin-3-ylcarbamate B tert-Butyl (S)-(1-(2-methoxyethyl)pyrrolidin-3-yl)carbamate A->B  1) 2-Bromoethyl methyl ether  2) K₂CO₃, DMF   C (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine B->C  HCl in Dioxane  or TFA in DCM

Caption: Proposed two-step synthesis of the target chiral building block.

Step 1: N-Alkylation of tert-Butyl (S)-pyrrolidin-3-ylcarbamate

This step involves the selective alkylation of the secondary amine within the pyrrolidine ring. The primary amine is temporarily masked by a tert-butyloxycarbonyl (Boc) group.

Causality Behind Experimental Choices:

  • Protecting Group: The Boc group is chosen for its stability under the basic conditions of the alkylation reaction and its susceptibility to facile cleavage under acidic conditions. This orthogonality is a cornerstone of modern synthetic strategy.

  • Alkylating Agent: 2-Bromoethyl methyl ether is a suitable electrophile. The corresponding chloro- or tosyl-analogs could also be employed, but the bromo-derivative often provides a good balance of reactivity and stability.

  • Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is sufficiently strong to deprotonate the secondary amine, driving the reaction forward, but mild enough to prevent side reactions like elimination or racemization. Stronger, non-nucleophilic bases like sodium hydride could be used but are often unnecessary and require stricter anhydrous conditions.

  • Solvent: N,N-Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, it effectively solvates the potassium cation and promotes the SN2 reaction mechanism without interfering as a nucleophile. Acetonitrile (MeCN) is a viable alternative.

Detailed Experimental Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add tert-Butyl (S)-pyrrolidin-3-ylcarbamate (1.0 eq.) and anhydrous DMF.

  • Add finely ground potassium carbonate (2.0-2.5 eq.) to the solution and stir the resulting suspension.

  • Add 2-bromoethyl methyl ether (1.1-1.2 eq.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography if necessary.

Step 2: Boc Deprotection

The final step is the removal of the Boc protecting group to liberate the primary amine.

Causality Behind Experimental Choices:

  • Reagent: A strong acid is required to cleave the acid-labile Boc group. A solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol is highly effective. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another common and potent alternative.

  • Outcome: The reaction yields the desired primary amine. When using HCl, the product is typically isolated as the stable and often crystalline hydrochloride salt, which simplifies purification and handling.

Detailed Experimental Protocol:

  • Dissolve the crude or purified tert-butyl (S)-(1-(2-methoxyethyl)pyrrolidin-3-yl)carbamate (1.0 eq.) from the previous step in a minimal amount of a suitable solvent like methanol or DCM.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of 4M HCl in 1,4-dioxane (4-5 eq.) or neat TFA (10-20 eq.).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure. If the hydrochloride salt precipitates, it can be collected by filtration and washed with a cold non-polar solvent like diethyl ether. The resulting salt can be used directly or neutralized with a base to provide the free amine for subsequent reactions.

Application Profile: A Key Building Block for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6][7] As such, kinase inhibitors are a major focus of drug discovery.[2] Salt-inducible kinases (SIKs), a subfamily of the AMPK family, have emerged as important targets for modulating inflammatory cytokine production.[5] The unique structural features of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine make it an excellent building block for synthesizing potent and selective SIK inhibitors.

The primary amine of the building block serves as a key nucleophile to form a covalent bond with an electrophilic core of a prospective inhibitor, often via nucleophilic aromatic substitution (SNAᵣ) or amide bond formation.

G A (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine C Kinase Inhibitor Scaffold A->C B Electrophilic Core (e.g., Heteroaryl Halide) B->C AB AB C->AB  Coupling Reaction  (e.g., SₙAr or Amidation)  Base, Solvent

Caption: Incorporation of the chiral building block into a kinase inhibitor scaffold.

Role of the Building Block in the Final Molecule:

  • Chiral Recognition: The (S)-stereocenter ensures a precise three-dimensional orientation of the pyrrolidine ring and its substituents, which is essential for fitting into the chiral active site of the kinase and achieving high potency and selectivity.

  • Solubility and Permeability: The methoxyethyl tail can form transient hydrogen bonds with water, improving the solubility of the often-hydrophobic kinase inhibitor core. This can lead to improved pharmacokinetic properties.

  • Target Interactions: The ether oxygen can act as a crucial hydrogen bond acceptor, forming a stabilizing interaction with amino acid residues (e.g., serine, threonine, or lysine) in the kinase hinge region or solvent-exposed front pocket.

Analytical Characterization

The identity and purity of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine and its derivatives should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the ethyl chain protons (triplets), and the diastereotopic protons of the pyrrolidine ring.

  • ¹³C NMR: Will confirm the presence of the seven distinct carbon atoms in the molecule.

  • Mass Spectrometry (MS): Will show the correct molecular ion peak (e.g., [M+H]⁺ at m/z 145.13 for the free base).

  • Chiral HPLC: Can be used to confirm the enantiomeric purity of the final product, ensuring no racemization occurred during the synthesis.

Conclusion

(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a high-value chiral building block that provides a unique combination of stereochemical definition, functional handles for diverse chemical transformations, and desirable physicochemical properties. Its straightforward and rational synthesis from commercially available starting materials makes it an accessible tool for medicinal chemists. Its demonstrated utility in constructing complex molecular architectures, such as those required for potent and selective kinase inhibitors, underscores its potential to accelerate the discovery and development of next-generation therapeutics.

References

  • Van de Walle, T., et al. (2022). Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. Journal of Medicinal Chemistry. [Link]

  • Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. [Link]

  • Wiedmann, C., et al. (2024). A Phosphoramidate Prodrug Platform: One-Pot Amine Functionalization of Kinase Inhibitors with Oligoethylene Glycol for Improved Water-Solubility. Chemistry – A European Journal. [Link]

  • Vitale, C., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Fish, P.V., et al. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Arnold, K., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)−H Amination. eScholarship, University of California. [Link]

  • Wright, M.E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [Link]

  • Severny, V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

Sources

Exploratory

Safety and Handling Guide: 1-(2-Methoxyethyl)pyrrolidin-3-ol

Executive Summary Compound: 1-(2-Methoxyethyl)pyrrolidin-3-ol CAS Registry Number: 1275134-54-7 Molecular Formula: C H NO Molecular Weight: 145.20 g/mol [1] This technical guide outlines the safe handling, storage, and e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(2-Methoxyethyl)pyrrolidin-3-ol CAS Registry Number: 1275134-54-7 Molecular Formula: C


H

NO

Molecular Weight: 145.20 g/mol [1]

This technical guide outlines the safe handling, storage, and experimental protocols for 1-(2-Methoxyethyl)pyrrolidin-3-ol , a functionalized pyrrolidine scaffold frequently employed as a building block in medicinal chemistry (e.g., for GPCR ligands or kinase inhibitors).

Critical Safety Notice: While specific toxicological monographs for this exact CAS are limited, its structural motifs—specifically the tertiary amine and the 2-methoxyethyl (glycol ether) side chain—necessitate handling this compound as a potential reproductive toxin and severe irritant/corrosive . The 2-methoxyethyl moiety is structurally homologous to 2-methoxyethanol (EGME), a known Class 1B reproductive toxin. Researchers must apply the Precautionary Principle and handle this substance with high-containment protocols.

Part 1: Physicochemical Profile & Stability

Understanding the physical state is the first line of defense in exposure prevention.

PropertyValue (Experimental/Predicted)Operational Implication
Physical State Viscous Liquid / Low-melting SolidLikely requires warming for transfer; avoid open heating.
Boiling Point ~220–230 °C (Predicted @ 760 mmHg)Low volatility at RT, but aerosols are hazardous.
Density ~1.02 – 1.06 g/mLDenser than water; sinks in aqueous spills.
Solubility High (Water, Alcohols, DCM, DMSO)Readily absorbed through skin via aqueous or organic vehicles.
pKa ~9.5 (Pyrrolidine nitrogen)Basic. Incompatible with strong acids and acyl chlorides.
Hygroscopicity HighStore under Inert Gas. Absorbs atmospheric moisture rapidly.

Part 2: Hazard Identification & Toxicology

GHS Classification (Inferred from Structure-Activity Relationships):

  • Skin Corrosion/Irritation (Category 1B/2): The basic pyrrolidine nitrogen can cause chemical burns or severe dermatitis.

  • Serious Eye Damage (Category 1): Direct contact carries a high risk of corneal opacity.

  • Reproductive Toxicity (Category 1B - Suspected): The N-(2-methoxyethyl) group may metabolize to methoxyacetic acid, a potent teratogen.

  • Acute Toxicity (Oral/Dermal): Harmful if swallowed or absorbed through skin.

Structural Hazard Analysis

The molecule contains two distinct hazard domains:

  • The Pyrrolidine Ring: A secondary amine derivative that drives local tissue destruction (causticity).

  • The Glycol Ether Tail: A lipophilic tail that enhances dermal penetration, potentially delivering the toxicophore systemically.

Part 3: Safe Handling Protocols

Engineering Controls
  • Primary Containment: All open handling (weighing, dispensing, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s.

  • Atmosphere: Due to hygroscopicity, handle sensitive aliquots in a Glove Box under Nitrogen or Argon if high purity is required for subsequent catalysis.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may provide insufficient protection against the glycol ether moiety due to rapid permeation.

  • Eye/Face: Chemical splash goggles + Face shield (if working with >10 mL).

  • Skin: Lab coat (buttoned) + Chemical-resistant apron.

  • Hand Protection (Glove Logic):

    • Splash Contact: Double-layered Nitrile (minimum thickness 0.11 mm).

    • Prolonged Contact/Immersion:Butyl Rubber or Silver Shield/4H laminate gloves are required.

Handling Workflow Diagram

The following diagram illustrates the decision logic for safe processing from receipt to waste.

SafetyWorkflow Start Receipt of Compound (CAS 1275134-54-7) Inspect Inspect Seal & Desiccant Start->Inspect Storage Storage: 2-8°C Under Argon/Nitrogen Inspect->Storage Dispense Dispensing (Fume Hood Only) Storage->Dispense Equilibrate to RT PPE_Check PPE Check: Butyl/Laminate Gloves? Dispense->PPE_Check PPE_Check->Dispense No (Stop) Reaction Reaction Setup (Avoid Acid Chlorides w/o Base) PPE_Check->Reaction Yes Quench Quench/Workup (Neutralize pH) Reaction->Quench Waste Waste Disposal (Basic Organic Stream) Quench->Waste

Caption: Operational workflow emphasizing the critical PPE checkpoint before dispensing.

Part 4: Emergency Procedures

First Aid Decision Tree

Self-Validating Protocol: In the event of exposure, immediate dilution is the priority. Do not wait for symptoms (burns may be delayed).

  • Eye Contact: Irrigate immediately with water/saline for 15 minutes . Hold eyelids apart. Seek ophthalmologist.

  • Skin Contact:

    • Drench: Immediately wash with copious soap and water.

    • Peel: Remove contaminated clothing under the safety shower to prevent dragging chemicals over the face.

    • Monitor: Watch for signs of systemic toxicity (nausea, dizziness) due to the methoxyethyl group.

  • Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).

Spill Management
  • Evacuate the immediate area.

  • Don PPE: Butyl gloves and respirator (Type A/P2 filter) if aerosols are present.

  • Neutralize: Adsorb with an inert material (Vermiculite or Sand). Do not use sawdust (fire risk with amines).

  • Clean: Wash the area with a dilute 5% acetic acid solution (to neutralize the amine), followed by water.

Part 5: Synthesis & Reaction Context

This compound is typically used as a nucleophile. Understanding its reactivity helps predict hazards during synthesis.

Common Reaction: Nucleophilic Substitution

Scenario: Reacting 1-(2-Methoxyethyl)pyrrolidin-3-ol with an alkyl halide or sulfonyl chloride.

Risk:

  • Exotherm: The pyrrolidine nitrogen is highly nucleophilic. Reaction with acid chlorides (e.g., Mesyl Chloride) will be exothermic.

  • Control: Always add the electrophile slowly to the amine solution at 0°C. Use a tertiary amine base (TEA/DIPEA) as a scavenger if the hydroxyl group is the intended nucleophile, though the ring nitrogen is more reactive and may require protection or specific pH control.

Stability Warning
  • Peroxide Formation: Like all ethers, the methoxyethyl side chain can form peroxides upon prolonged exposure to air.

  • Test: Test for peroxides using starch-iodide paper before distilling or concentrating to dryness.

References

  • PubChem . (n.d.).[2] Compound Summary: 1-(2-Hydroxyethyl)pyrrolidine (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • ECHA . (n.d.). Substance Information: 2-Methoxyethanol (Toxicological Grounding). European Chemicals Agency. Retrieved from [Link]

  • Organic Chemistry Portal . (n.d.). Synthesis of Pyrrolidines. Retrieved from [Link]

Sources

Foundational

Technical Guide: Predicted Mass Spectrometry Profile of 1-(2-Methoxyethyl)pyrrolidin-3-ol

Executive Summary This technical guide provides a comprehensive predictive analysis of the mass spectrometric behavior of 1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS: Analogous to 98278-20-7 derivatives). As a functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive predictive analysis of the mass spectrometric behavior of 1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS: Analogous to 98278-20-7 derivatives). As a functionalized pyrrolidine scaffold, this compound represents a critical intermediate in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

The following data sets are derived from in silico competitive fragmentation modeling (CFM) principles, general pyrrolidine fragmentation rules, and electrospray ionization (ESI) thermodynamics. This guide serves as a foundational reference for researchers needing to identify, quantify, or validate this moiety in complex biological or synthetic matrices.

Physicochemical & Ionization Profile

Understanding the fundamental properties of the analyte is a prerequisite for optimizing ionization parameters. The presence of the tertiary amine and the secondary alcohol dictates a high proton affinity, making positive mode ESI (


ESI) the detection method of choice.
Table 1: Analyte Properties & Ionization Parameters
PropertyValue / DescriptionAnalytical Relevance
IUPAC Name 1-(2-Methoxyethyl)pyrrolidin-3-olTarget Analyte
Molecular Formula

Isotopic envelope calculation
Exact Mass (Monoisotopic) 145.1103 DaBase for High-Res MS (HRMS)
Protonated Ion

146.1176 m/z Primary Precursor Ion
pKa (Calculated)

(Tertiary Amine)
Ensures full ionization at pH

LogP

(Hydrophilic)
Elutes early in Reverse Phase LC
Ionization Mode ESI Positive (

)
Preferred due to basic nitrogen

Predicted Fragmentation Pathways (MS/MS)

In a Collision-Induced Dissociation (CID) environment, the


 precursor (

146) undergoes predictable bond scissions driven by charge stabilization on the pyrrolidine nitrogen.
Mechanistic Logic
  • Neutral Loss of Water (

    
    18 Da):  The hydroxyl group at position 3 is labile. Protonation of the alcohol oxygen followed by elimination yields a stable cyclic iminium or alkene species (
    
    
    
    128).
  • Side Chain Cleavage (

    
    59 Da):  The N-substituent (2-methoxyethyl) is susceptible to cleavage, particularly if the charge is retained on the pyrrolidine ring. This yields the protonated pyrrolidin-3-ol core (
    
    
    
    88).
  • Ring Opening (Alpha-Cleavage): High-energy collisions may open the pyrrolidine ring, leading to smaller aliphatic amine fragments (e.g.,

    
     44 or 42).
    
Table 2: Predicted MS/MS Fragment Ions
m/z (Predicted)Ion TypeFormula (Ion)Relative Abundance*Proposed Mechanism
146.12


100% (Precursor)Protonation of tertiary amine.
128.11


High (70-90%)Dehydration driven by 3-OH group; formation of pyrroline double bond.
114.09


Low-Med (20-40%)Loss of methanol from the ether side chain (less favorable than water loss).
88.08


Medium (40-60%)Loss of methoxyethyl side chain; yields protonated 3-pyrrolidinol.
70.07 Ring Fragment

Medium (30-50%)Pyrrolidine ring fragment (common diagnostic for pyrrolidines).
45.03 Side Chain

Low (10-20%)Ethylene oxide/methoxy fragment (charge on side chain).

*Note: Relative abundance varies by Collision Energy (CE).

Visualization of Fragmentation Dynamics

The following diagram illustrates the hierarchical dissociation of the parent ion. This logic is essential for setting up Selected Reaction Monitoring (SRM) transitions in triple quadrupole instruments.

FragmentationPathway Parent Precursor Ion [M+H]+ = 146.12 Frag1 Dehydration Product [M+H - H2O]+ m/z = 128.11 Parent->Frag1 - H2O (18 Da) (Primary Pathway) Frag2 Core Scaffold (Pyrrolidin-3-ol) m/z = 88.08 Parent->Frag2 - C3H6O (58 Da) (Side Chain Cleavage) Frag4 Side Chain Loss (Methanol Loss) m/z = 114.09 Parent->Frag4 - CH3OH (32 Da) Frag3 Ring Fragment (Pyrroline deriv.) m/z = 70.07 Frag1->Frag3 Ring Opening High CE Frag2->Frag3 - H2O

Figure 1: Predicted ESI-MS/MS fragmentation tree for 1-(2-Methoxyethyl)pyrrolidin-3-ol. Blue path indicates the most thermodynamically favorable transition.

Experimental Validation Protocol

To validate these predictions, the following "Self-Validating" workflow is recommended. This protocol ensures that observed signals are authentic to the analyte and not isobaric interferences.

Analytical Workflow Diagram

Workflow Sample Sample Prep (Dilute in 50:50 MeOH:H2O) LC LC Separation HILIC or C18-AQ Sample->LC Source ESI Source (+3.5 kV, 350°C) LC->Source Q1 Q1 Filter Select m/z 146.1 Source->Q1 Collision Collision Cell Ramp CE (10-40 eV) Q1->Collision Q3 Q3 Scan Detect Daughters Collision->Q3

Figure 2: LC-MS/MS Method Development Workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve standard to 1 µg/mL in 50:50 Methanol/Water + 0.1% Formic Acid.

    • Rationale: Formic acid ensures the tertiary amine is fully protonated (

      
      ), maximizing sensitivity.
      
  • Direct Infusion (Tune):

    • Bypass the column and infuse directly at 10 µL/min.

    • Perform a Product Ion Scan of

      
       146.1.
      
    • Validation Check: If

      
       146 is absent, check for sodium adducts (
      
      
      
      ) which indicate poor protonation source conditions.
  • Collision Energy (CE) Ramping:

    • Acquire spectra at CE = 10, 20, and 40 eV.

    • Goal: Identify the "Survival Yield." At low CE, 146 should dominate. At high CE, 128 and 70 should dominate. This transition confirms the structural connectivity.

  • Chromatographic Confirmation:

    • Use a HILIC column (due to high polarity/LogP -0.5) or a specialized Aqueous C18.

    • Success Criterion: A sharp peak with a consistent ion ratio (e.g., 128/146 ratio) across the peak width confirms peak purity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 63587736 (Structural Analog: 3-(2-Phenylethyl)pyrrolidin-3-ol). Retrieved from [Link][1]

  • Jackson, G. et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones.[2] West Virginia University / Elsevier. Retrieved from [Link]

  • Genentech/NIH (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds. PubMed Central. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of Chiral 1-(2-Methoxyethyl)pyrrolidin-3-ol: A Senior Application Scientist's Guide

Introduction Chiral 1-(2-methoxyethyl)pyrrolidin-3-ol is a valuable building block in medicinal chemistry and drug development, frequently incorporated into a variety of pharmacologically active molecules. Its stereochem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral 1-(2-methoxyethyl)pyrrolidin-3-ol is a valuable building block in medicinal chemistry and drug development, frequently incorporated into a variety of pharmacologically active molecules. Its stereochemistry at the C-3 position is often crucial for biological activity, necessitating synthetic routes that afford high enantiomeric purity. This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of this key intermediate, designed for researchers, scientists, and drug development professionals. We will explore multiple strategic approaches, delving into the mechanistic underpinnings of each method to provide a deeper understanding of the experimental choices.

The pyrrolidine ring is a privileged scaffold in numerous natural products and pharmaceuticals.[1] The stereocontrolled synthesis of substituted pyrrolidines is therefore a topic of significant interest. This guide will focus on practical and efficient methods to obtain either the (R)- or (S)-enantiomer of 1-(2-methoxyethyl)pyrrolidin-3-ol, empowering chemists to access the desired stereoisomer for their specific applications.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral 1-(2-methoxyethyl)pyrrolidin-3-ol can be approached through several distinct strategies. The choice of a particular route will often depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. Here, we will detail three primary strategies:

  • N-Alkylation of a Chiral Pyrrolidin-3-ol Precursor: A straightforward and often high-yielding approach that utilizes a commercially available chiral starting material.

  • Asymmetric Reduction of a Prochiral Ketone: A powerful method that establishes the stereocenter through a catalytic enantioselective reduction.

  • Biocatalytic Reductive Amination: An increasingly popular and environmentally friendly approach that leverages the high selectivity of enzymes.

Strategy 1: N-Alkylation of a Chiral Pyrrolidin-3-ol Precursor

This strategy is arguably the most direct route to the target molecule, provided that the requisite chiral pyrrolidin-3-ol is readily accessible. Both (R)- and (S)-3-hydroxypyrrolidine are commercially available, making this a highly practical approach for many research laboratories. The core of this strategy lies in the selective N-alkylation of the secondary amine of the pyrrolidinol with a suitable 2-methoxyethylating agent.

Causality of Experimental Choices

The choice of the alkylating agent and the base is critical to ensure efficient and clean N-alkylation without significant side reactions, such as O-alkylation of the hydroxyl group. 2-Bromoethyl methyl ether or 2-chloroethyl methyl ether are common choices for the electrophile. The selection of a suitable base is crucial to deprotonate the secondary amine, which is more nucleophilic than the hydroxyl group, thereby favoring N-alkylation. Strong, non-nucleophilic bases such as sodium hydride (NaH) or milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed. The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are typically used to dissolve the reagents and facilitate the Sₙ2 reaction.

Experimental Protocol: N-Alkylation of (R)-3-Hydroxypyrrolidine

This protocol describes the synthesis of (R)-1-(2-methoxyethyl)pyrrolidin-3-ol starting from (R)-3-hydroxypyrrolidine.

Materials:

  • (R)-3-Hydroxypyrrolidine hydrochloride

  • 2-Bromoethyl methyl ether

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a stirred suspension of (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous acetonitrile, add 2-bromoethyl methyl ether (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a suitable eluent system, e.g., dichloromethane/methanol gradient) to afford pure (R)-1-(2-methoxyethyl)pyrrolidin-3-ol.

Data Presentation:

Starting MaterialProductTypical YieldEnantiomeric Purity
(R)-3-Hydroxypyrrolidine(R)-1-(2-Methoxyethyl)pyrrolidin-3-ol75-85%>99% ee (retained from starting material)

Workflow Diagram:

Start (R)-3-Hydroxypyrrolidine Reagent 2-Bromoethyl methyl ether, K₂CO₃, ACN Start->Reagent Product (R)-1-(2-Methoxyethyl)pyrrolidin-3-ol Reagent->Product N-Alkylation

Caption: N-Alkylation of (R)-3-hydroxypyrrolidine.

Strategy 2: Asymmetric Reduction of a Prochiral Ketone

Causality of Experimental Choices

The success of this strategy hinges on the choice of the chiral reducing agent or catalyst. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of ketones.[2] These catalysts coordinate to both the borane reducing agent and the ketone, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl group, leading to a high degree of enantioselectivity. The choice of the borane source (e.g., borane-dimethyl sulfide complex or catecholborane) and the stoichiometry of the catalyst are critical for achieving optimal results.

Experimental Protocol: Asymmetric Reduction of 1-(2-Methoxyethyl)pyrrolidin-3-one

This protocol outlines the synthesis of chiral 1-(2-methoxyethyl)pyrrolidin-3-ol via the asymmetric reduction of the corresponding ketone.

Part A: Synthesis of 1-(2-Methoxyethyl)pyrrolidin-3-one

A detailed protocol for the synthesis of the starting ketone would first be required. A plausible route involves the reductive amination of a suitable 1,4-dicarbonyl precursor with 2-methoxyethylamine.

Part B: Asymmetric Reduction

Materials:

  • 1-(2-Methoxyethyl)pyrrolidin-3-one

  • (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of the (R)- or (S)-CBS catalyst (0.1 eq) in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex (0.6 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 1-(2-methoxyethyl)pyrrolidin-3-one (1.0 eq) in anhydrous THF dropwise to the catalyst solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M HCl and stir for another 30 minutes.

  • Basify the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the enantiomerically enriched 1-(2-methoxyethyl)pyrrolidin-3-ol.

Data Presentation:

SubstrateCatalystProductTypical YieldEnantiomeric Excess (ee)
1-(2-Methoxyethyl)pyrrolidin-3-one(R)-CBS(S)-1-(2-Methoxyethyl)pyrrolidin-3-ol80-90%>95% ee
1-(2-Methoxyethyl)pyrrolidin-3-one(S)-CBS(R)-1-(2-Methoxyethyl)pyrrolidin-3-ol80-90%>95% ee

Workflow Diagram:

Ketone 1-(2-Methoxyethyl)pyrrolidin-3-one Catalyst (R)- or (S)-CBS Catalyst, BH₃·SMe₂ Ketone->Catalyst Product Chiral 1-(2-Methoxyethyl)pyrrolidin-3-ol Catalyst->Product Asymmetric Reduction

Caption: Asymmetric reduction of the prochiral ketone.

Strategy 3: Biocatalytic Reductive Amination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Reductive aminases (RedAms) are enzymes that can catalyze the asymmetric synthesis of amines from ketones and an amine source.[3] This strategy can be applied to the synthesis of chiral 1-(2-methoxyethyl)pyrrolidin-3-ol by using a suitable precursor and 2-methoxyethylamine.

Causality of Experimental Choices

The key to a successful biocatalytic reductive amination is the selection of an appropriate reductive aminase that exhibits high activity and enantioselectivity for the desired transformation. A screening of a panel of RedAms is often necessary to identify the optimal enzyme. The reaction typically requires a nicotinamide cofactor (NADH or NADPH) and a cofactor regeneration system to make the process economically viable. Glucose and glucose dehydrogenase (GDH) are commonly used for this purpose. The reaction conditions, such as pH, temperature, and substrate/enzyme loading, must be optimized for each specific transformation.

Experimental Protocol: Biocatalytic Reductive Amination

This protocol provides a general framework for the biocatalytic synthesis of chiral 1-(2-methoxyethyl)pyrrolidin-3-ol.

Materials:

  • Suitable precursor ketone (e.g., 1,4-dihydroxybutan-2-one)

  • 2-Methoxyethylamine

  • Reductive aminase (RedAm)

  • NADP⁺ or NAD⁺

  • Glucose

  • Glucose dehydrogenase (GDH)

  • Potassium phosphate buffer

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer at the optimal pH for the chosen RedAm.

  • To the buffer, add the precursor ketone (1.0 eq), 2-methoxyethylamine (1.5 eq), NAD(P)⁺ (0.01 eq), glucose (1.2 eq), and glucose dehydrogenase.

  • Initiate the reaction by adding the reductive aminase.

  • Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) for 24-48 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Upon completion, extract the product from the aqueous reaction mixture with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Data Presentation:

PrecursorAmine SourceBiocatalystProductTypical ConversionEnantiomeric Excess (ee)
1,4-Dihydroxybutan-2-one2-MethoxyethylamineEngineered RedAmChiral 1-(2-Methoxyethyl)pyrrolidin-3-ol>90%>99% ee

Workflow Diagram:

Substrates Precursor Ketone + 2-Methoxyethylamine Biocatalyst Reductive Aminase, NAD(P)H, Cofactor Regeneration System Substrates->Biocatalyst Product Chiral 1-(2-Methoxyethyl)pyrrolidin-3-ol Biocatalyst->Product Biocatalytic Reductive Amination

Caption: Biocatalytic reductive amination workflow.

Conclusion and Future Perspectives

This guide has detailed three robust and distinct strategies for the asymmetric synthesis of chiral 1-(2-methoxyethyl)pyrrolidin-3-ol. The choice between N-alkylation of a chiral precursor, asymmetric reduction of a prochiral ketone, or a biocatalytic approach will depend on the specific needs and resources of the research team. Each method offers a reliable pathway to this important chiral building block, with the potential for high yields and excellent enantioselectivity.

The field of asymmetric synthesis is continually evolving, with new catalysts and methodologies being developed at a rapid pace. Future advancements in areas such as organocatalysis and directed evolution of enzymes will undoubtedly provide even more efficient and selective routes to chiral pyrrolidines. The protocols and insights provided herein serve as a strong foundation for any researcher or drug development professional seeking to synthesize chiral 1-(2-methoxyethyl)pyrrolidin-3-ol and its derivatives.

References

  • A new path to enantioselective substituted pyrrolidines. (2017, January 26). Mapping Ignorance. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). MDPI. [Link]

  • Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. (2023, October 2). NIH. [Link]

Sources

Application

Application Note: High-Precision HPLC and GC Methodologies for 1-(2-Methoxyethyl)pyrrolidin-3-ol

This Application Note is structured as a comprehensive technical guide for the analysis of 1-(2-Methoxyethyl)pyrrolidin-3-ol , addressing the specific analytical challenges posed by its physicochemical properties. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analysis of 1-(2-Methoxyethyl)pyrrolidin-3-ol , addressing the specific analytical challenges posed by its physicochemical properties.

Executive Summary & Molecule Profile

1-(2-Methoxyethyl)pyrrolidin-3-ol presents a distinct set of analytical challenges due to its high polarity, basicity, and lack of a strong UV chromophore.[1] Standard Reversed-Phase (RP) HPLC with UV detection is often insufficient due to poor retention and low sensitivity.[1]

This guide details two orthogonal approaches:

  • HILIC-MS/ELSD: For trace impurity analysis and direct aqueous compatibility.[1]

  • Derivatization-GC-FID/MS: For assay purity, residual solvent analysis, and volatile impurity profiling.[1]

Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Structure Pyrrolidine ring with 3-hydroxyl and N-methoxyethyl groupSecondary amine character masked; H-bonding donor/acceptor sites.[2]
Molecular Weight 145.20 g/mol Low mass requires MS or universal detection (ELSD/CAD).[1][2]
Polarity (LogP) ~ -0.4 to 0.2 (Estimated)Poor retention on C18; requires HILIC or Ion-Pairing.[2]
Chromophore None (No conjugation)UV detection only possible <210 nm (non-specific).[1][2]
Basicity (pKa) ~9.5 (Pyrrolidine N)Causes peak tailing on acidic silanols; requires high pH or buffers.[1][2]

Method Selection Logic

The following decision tree illustrates the scientific rationale for selecting the appropriate analytical technique based on the specific data requirement.

MethodSelection Start Analytical Goal Purity Assay / Purity (>98%) Start->Purity Trace Trace Impurities (<0.1%) Start->Trace Volatile Residual Solvents Start->Volatile Volatility Volatile/Stable? Purity->Volatility Chromophore Chromophore Present? Trace->Chromophore GC_Direct GC-FID (Direct) Polar Column Volatile->GC_Direct No No Chromophore->No Chromophore->No Yes Yes Volatility->Yes No/Tailing No/Tailing Volatility->No/Tailing GC_Deriv GC-MS (Derivatized) Silylation/Acetylation HILIC HILIC-MS / ELSD Amide/Silica Column IPC RP-IPC-UV (Ion-Pairing) Yes->GC_Direct No/Tailing->GC_Deriv No->HILIC No->IPC

Figure 1: Decision matrix for selecting the optimal analytical workflow based on analyte properties and sensitivity requirements.

Protocol A: HILIC-MS/ELSD (Recommended for Impurity Profiling)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18 for this molecule.[1] The organic-rich mobile phase promotes retention of the polar amine, and the high volatility of HILIC mobile phases is ideal for MS/ELSD sensitivity.[1]

Chromatographic Conditions[1][3][4][5][6][7][8][9][10]
  • Column: Waters XBridge Amide or Tosoh TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).[1]

    • Why: Amide phases interact with the hydroxyl group and mask silanol activity, improving peak shape for bases.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 2-5 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.0595Initial Hold
2.0595Isocratic
10.03070Elution of polar impurities
12.03070Hold
12.1595Re-equilibration
18.0595End of Run
Detection Parameters[1][9][10]
  • Mass Spectrometry (MS):

    • Mode: ESI Positive (+).[1][3]

    • Scan Range: 50–500 m/z.[1]

    • Target Ion: [M+H]+ = 146.2 m/z.[1]

  • ELSD (Evaporative Light Scattering):

    • Drift Tube Temp: 50°C.[1][4]

    • Gain: Optimized for 1 mg/mL standard.

    • Note: ELSD is non-linear; use a quadratic calibration curve.[1]

Protocol B: GC-FID with Derivatization (Recommended for Assay)

Rationale: The hydroxyl and amine groups can cause peak tailing and adsorption in GC.[1] Silylation caps these polar groups, rendering the molecule volatile and chemically inert, resulting in sharp, symmetric peaks suitable for quantitative assay.[1]

Derivatization Workflow

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Preparation: Weigh ~10 mg of sample into a GC vial.

  • Dissolution: Add 1.0 mL of anhydrous Pyridine.

  • Reaction: Add 200 µL of BSTFA + 1% TMCS.

  • Incubation: Cap and heat at 60°C for 30 minutes.

  • Cooling: Allow to cool to room temperature before injection.

GC-FID Conditions[1][11]
  • System: Agilent 7890/8890 or equivalent.[1]

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).[1]

    • Why: Non-polar 5% phenyl phase separates the silylated derivative based on boiling point/volatility.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split Mode (50:1), 250°C.

  • Detector: FID @ 300°C.

Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
152805.0

System Suitability & Troubleshooting

System Suitability Criteria (SST)

Before releasing data, ensure the system meets these specifications:

  • Tailing Factor (T): NMT 1.5 (Strict control due to amine basicity).[1]

  • Precision (RSD): NMT 2.0% for 6 replicate injections (Assay).

  • Signal-to-Noise (S/N): >10 for LOQ solution.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
HPLC: Peak Tailing Secondary interaction with silanols.[2]Increase buffer concentration (up to 20mM) or switch to a "Hybrid" particle column (e.g., XBridge).[1]
HPLC: No Retention Phase collapse or "breakthrough".[1][2]Ensure sample diluent is >80% Acetonitrile.[1][2] Do not dissolve in pure water.[1]
GC: Extra Peaks Incomplete derivatization or moisture.[1][2]Ensure pyridine is anhydrous.[1][2] Increase reaction time to 60 min.
GC: Baseline Rise Column bleed or reagent excess.[1][2][5]Bake out column at 300°C. Use high-quality derivatization reagents.

References

  • PubChem Compound Summary. "2-[1-(2,2-Dimethoxyethyl)pyrrolidin-3-yl]ethanol and related pyrrolidine derivatives."[1] National Center for Biotechnology Information.[1] Link[1]

  • Center for Drug Evaluation and Research (FDA). "Method of Analysis for N-Methyl-2-pyrrolidone (NMP)." FDA.gov.[1] Link

  • BenchChem. "A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives." BenchChem Application Notes. Link

  • Chromatography Forum. "Strategies for measuring pyrrolidine by HPLC-DAD and HILIC." Chromforum.org. Link

  • MDPI. "Quantitative Analysis of Pyrrolizidine Alkaloids using UHPLC-MS/MS." Molecules. Link

Sources

Method

Pyrrolidine derivatives as building blocks for active pharmaceutical ingredients

Application Note: Pyrrolidine Derivatives as Building Blocks for Active Pharmaceutical Ingredients Introduction: The Privileged Pyrrolidine Scaffold The pyrrolidine ring is a cornerstone of modern medicinal chemistry, ra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pyrrolidine Derivatives as Building Blocks for Active Pharmaceutical Ingredients

Introduction: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, ranking among the top five nitrogen heterocycles in FDA-approved drugs.[1] Its saturated, five-membered structure offers unique conformational rigidity that constrains the orientation of pharmacophores, often enhancing binding affinity and metabolic stability compared to flexible acyclic amines.

From the antihypertensive ACE inhibitors (e.g., Lisinopril , Enalapril ) to modern DPP-4 inhibitors for type 2 diabetes (e.g., Saxagliptin , Vildagliptin ), the pyrrolidine moiety is not merely a linker but a critical determinant of biological activity. This guide outlines strategic protocols for accessing and functionalizing chiral pyrrolidine building blocks, moving beyond simple substitution to stereocontrolled scaffold construction.

Strategic Access: Chiral Pool vs. De Novo Synthesis

The selection of a synthetic route depends heavily on the substitution pattern required. We categorize the approach into two primary streams:

  • Chiral Pool Strategy: Ideal for 2-substituted or 4-hydroxy-substituted derivatives, utilizing abundant L-Proline or trans-4-hydroxy-L-proline.

  • De Novo Asymmetric Synthesis: Required for densely functionalized scaffolds (e.g., 3,4-disubstituted) or when "unnatural" stereochemistry is needed.

Visualization: Synthetic Decision Matrix

PyrrolidineStrategy Start Target Pyrrolidine Scaffold CheckSub Substitution Pattern? Start->CheckSub Pool 2-COOH / 4-OH Pattern CheckSub->Pool Natural DeNovo 3-Aryl / 3,4-Disubstituted CheckSub->DeNovo Complex/Unnatural Proline Start: L-Proline / Hydroxyproline Pool->Proline Func Functionalization: N-Alkylation, Amidation, Redox Manipulation Proline->Func API Final API Intermediate Func->API Cyclo Start: Azomethine Ylide Cycloaddition DeNovo->Cyclo Metal Metal-Catalyzed (Ag, Cu, Pd) Cyclo->Metal Metal->API

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target substitution patterns.

Core Protocol A: Chiral Pool Functionalization (Saxagliptin Fragment)

This protocol details the synthesis of the cyanopyrrolidine core found in DPP-4 inhibitors like Saxagliptin. The critical step involves the dehydration of a primary amide to a nitrile, a transformation that demands careful control to prevent racemization of the


-chiral center.

Target: (S)-N-Boc-2-cyanopyrrolidine (Key intermediate) Mechanism: Amide activation followed by elimination.

Materials
  • Starting Material: (S)-N-Boc-prolinamide (10 mmol)

  • Reagent: Trifluoroacetic anhydride (TFAA) (1.2 equiv)

  • Base: Pyridine or Triethylamine (2.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. NaHCO₃

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 100 mL round-bottom flask with (S)-N-Boc-prolinamide (2.14 g, 10 mmol) and anhydrous DCM (20 mL). Cool the system to 0°C under a nitrogen atmosphere.

  • Base Addition: Add Pyridine (2.0 mL, 25 mmol) dropwise. Ensure the internal temperature remains < 5°C.

  • Dehydration (The Critical Step):

    • Add TFAA (1.67 mL, 12 mmol) slowly via syringe pump over 15 minutes.

    • Observation: The solution may turn slightly yellow.

    • Causality: Rapid addition causes exotherms that can trigger racemization at the C2 position.

  • Reaction Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1). The amide spot (Rf ~0.2) should disappear, replaced by the nitrile spot (Rf ~0.6).

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (20 mL) while stirring vigorously.

    • Separate the organic layer and wash with 1M HCl (to remove pyridine), then brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Validation:

    • IR Spectroscopy: Look for the characteristic Nitrile (

      
      ) stretch at ~2240 cm⁻¹.
      
    • Chiral HPLC: Verify enantiomeric excess (ee) > 99%.

Troubleshooting:

  • Low Yield:[2] Ensure anhydrous conditions; water hydrolyzes TFAA.

  • Racemization: Lower reaction temperature to -20°C if ee drops below 98%.

Core Protocol B: De Novo Asymmetric Synthesis (1,3-Dipolar Cycloaddition)

For accessing 3,4-substituted pyrrolidines (common in novel antiviral candidates), the [3+2] cycloaddition of azomethine ylides is the gold standard. This protocol uses a Silver(I) catalyst to ensure high endo-selectivity.[3]

Target: Methyl 4-phenylpyrrolidine-2-carboxylate derivative Mechanism: Concerted [3+2] cycloaddition.

Materials
  • Precursor: Imine derived from benzaldehyde and glycine methyl ester (5 mmol)

  • Dipolarophile: N-phenylmaleimide or acrylate (5.5 mmol)

  • Catalyst: AgOAc (5 mol%)

  • Ligand: (R)-BINAP or similar chiral phosphine (6 mol%)

  • Base: Triethylamine (5 mol%)

  • Solvent: Toluene or THF

Step-by-Step Methodology
  • Catalyst Formation: In a Schlenk tube, mix AgOAc (42 mg, 0.25 mmol) and the chiral ligand (0.3 mmol) in Toluene (10 mL). Stir for 30 mins to form the active chiral complex.

  • Ylide Generation: Add the imine (5 mmol) and Triethylamine (0.25 mmol).

    • Insight: The base deprotonates the imine to generate the azomethine ylide dipole in situ.

  • Cycloaddition:

    • Cool to -20°C to maximize stereocontrol.

    • Add the dipolarophile (5.5 mmol) dissolved in Toluene slowly.

    • Stir for 12–24 hours.

  • Purification: Filter through a celite pad to remove silver salts. Concentrate and purify via flash column chromatography.

Visualization: Reaction Pathway[1][3]

Cycloaddition Imine Imine Precursor Dipole Azomethine Ylide (Dipole) Imine->Dipole Deprotonation Base Base (Et3N) Base->Dipole TS Endo-Transition State (Ag-Catalyzed) Dipole->TS Olefin Dipolarophile (Olefin) Olefin->TS Product Chiral Pyrrolidine TS->Product [3+2] Cycloaddition

Figure 2: Mechanism of Ag(I)-catalyzed 1,3-dipolar cycloaddition for pyrrolidine synthesis.

Comparative Data Analysis

The following table contrasts the efficiency of the two primary protocols for different API classes.

ParameterProtocol A: Chiral Pool (Proline)Protocol B: [3+2] Cycloaddition
Primary Application ACE Inhibitors, DPP-4 InhibitorsAntivirals, Novel oncology targets
Stereocontrol Source Intrinsic (Starting Material)Catalyst (Chiral Ligand)
Atom Economy HighModerate (Ligand/Metal required)
Scalability Excellent (kg to ton scale)Moderate (Cost of catalyst)
Typical Yield 85 - 95%70 - 85%
Enantiomeric Excess > 99% (Retention)90 - 98% (Induction)

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

  • Savage, S. A., et al. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor.[4] Organic Process Research & Development.

  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition Reactions. Angewandte Chemie International Edition.

  • Pandey, G., et al. (2006).[5] 1,3-Dipolar Cycloaddition of Azomethine Ylides.[3][6][7] Tetrahedron.

  • Beena, et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 1-(2-Methoxyethyl)pyrrolidin-3-ol in the Synthesis of Advanced Heterocyclic Compounds

Abstract The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its non-planar, saturated structure allows...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is crucial for specific and high-affinity interactions with biological targets.[3] This guide focuses on a particularly valuable derivative, 1-(2-Methoxyethyl)pyrrolidin-3-ol , a versatile building block for constructing complex heterocyclic systems. We will explore its application, focusing on the synthesis of potent muscarinic receptor antagonists, and provide detailed, field-tested protocols. The strategic inclusion of the N-(2-methoxyethyl) substituent can enhance aqueous solubility and modulate physicochemical properties, making it a desirable feature in modern drug design.[4][5]

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

Nitrogen-containing heterocycles are fundamental to the development of new therapeutic agents.[6][7] Among these, the pyrrolidine scaffold is exceptionally prevalent due to its presence in natural products, such as the amino acid proline, and its role as a key pharmacophore in synthetic drugs.[2][3] Its sp³-rich, flexible conformation provides a rigid framework for orienting substituents in precise spatial arrangements, which is essential for selective receptor binding.

1-(2-Methoxyethyl)pyrrolidin-3-ol offers two key points for synthetic diversification:

  • The C3-Hydroxyl Group: A versatile nucleophile that can be readily functionalized through etherification, esterification, or conversion to other leaving groups.

  • The N-(2-Methoxyethyl) Group: A pre-installed side chain that influences the final compound's polarity, metabolic stability, and potential for hydrogen bonding.

This guide will primarily focus on the functionalization of the hydroxyl group, a common and powerful strategy for synthesizing libraries of potential drug candidates.

Core Synthetic Protocol: O-Alkylation of 1-(2-Methoxyethyl)pyrrolidin-3-ol

The conversion of the hydroxyl group of 1-(2-Methoxyethyl)pyrrolidin-3-ol into an ether linkage is a foundational step in the synthesis of many potent muscarinic receptor antagonists.[8] This reaction, typically a Williamson ether synthesis, involves the deprotonation of the alcohol to form a more potent alkoxide nucleophile, followed by reaction with an alkyl halide or other suitable electrophile.

Mechanistic Rationale and Causality

The choice of reagents and conditions is critical for a successful and high-yielding synthesis.

  • Base: A strong, non-nucleophilic base is required to fully deprotonate the secondary alcohol. Sodium hydride (NaH) is an excellent choice as it forms the sodium alkoxide and hydrogen gas, which simply evolves from the reaction, driving the equilibrium forward. The reaction is irreversible.

  • Solvent: Anhydrous, polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal.[9] They are capable of solvating the sodium cation of the alkoxide intermediate without interfering with the reaction, as they lack acidic protons. The use of anhydrous solvent is paramount, as any trace of water would quench the sodium hydride and the alkoxide intermediate.

  • Electrophile: The choice of the alkylating agent (R-X) defines the final product. Primary alkyl halides are most effective, as the reaction proceeds via an S_N2 mechanism.

  • Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent alkylation step may be conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.

Detailed Experimental Protocol

Reaction: Synthesis of 3-(benzyloxy)-1-(2-methoxyethyl)pyrrolidine

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: S_N2 Alkylation cluster_2 Step 3: Work-up & Purification A 1-(2-Methoxyethyl)pyrrolidin-3-ol in Anhydrous THF C Sodium Alkoxide Intermediate + H2 gas A->C 0 °C to RT Stir for 30-60 min B Sodium Hydride (NaH) (60% dispersion in mineral oil) B->C E Crude Product Mixture (Target Ether + NaBr) C->E 0 °C to RT Stir for 2-12 h D Benzyl Bromide (BnBr) D->E F Quench with Water/Brine E->F G Extract with Ethyl Acetate F->G H Dry (Na2SO4), Concentrate G->H I Column Chromatography H->I J Pure 3-(benzyloxy)-1- (2-methoxyethyl)pyrrolidine I->J

Caption: Workflow for O-Alkylation of the Pyrrolidinol.

Materials & Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and thermometer.

  • 1-(2-Methoxyethyl)pyrrolidin-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard work-up and purification reagents (water, brine, ethyl acetate, sodium sulfate) and silica gel for chromatography.

Procedure:

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) to a three-neck flask. Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF to the flask.

  • Deprotonation: Cool the stirred NaH suspension to 0 °C in an ice bath. Dissolve 1-(2-Methoxyethyl)pyrrolidin-3-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Causality Note: Slow addition is crucial to control the rate of hydrogen gas evolution and the exotherm.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases. This ensures complete formation of the sodium alkoxide.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding water at 0 °C to destroy any unreacted NaH. Transfer the mixture to a separatory funnel, add more water and ethyl acetate. Separate the layers.

  • Extraction & Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure ether product.

Representative Data

The following table summarizes expected outcomes for the O-alkylation with various electrophiles.

Electrophile (R-X)Product (R)Typical Yield
Benzyl bromideBenzyl85-95%
Ethyl iodideEthyl75-85%
2-BromopropaneIsopropyl50-65%
4-Nitrobenzyl bromide4-Nitrobenzyl80-90%

Yields are estimates and highly dependent on reaction scale and purification efficiency.

Application Profile: Core Scaffold for Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (mAChRs) are critical G-protein coupled receptors involved in regulating a wide range of physiological functions.[10] Antagonists of these receptors are therapeutically important for treating conditions such as overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.[8][11][12]

Many potent and selective muscarinic antagonists share a common structural motif: a cationic amine (often protonated at physiological pH) linked via a chain to a bulky, hydrophobic moiety. The 1-(2-methoxyethyl)pyrrolidin-3-yloxy scaffold synthesized in the protocol above is an ideal precursor for such molecules. The pyrrolidine nitrogen provides the necessary basic center, while the ether-linked group can be a large aromatic or bi-aryl system that occupies the hydrophobic pocket of the receptor.

G cluster_0 Muscarinic Antagonist Pharmacophore cluster_1 Synthesized Precursor Pharmacophore Cationic Head (Basic Nitrogen) Linker (Ether) Hydrophobic Moiety (Aryl Groups) Molecule Pyrrolidine Nitrogen -O-CH2- Linkage Benzyl Group Pharmacophore:f0->Molecule:f0 Corresponds to Pharmacophore:f1->Molecule:f1 Corresponds to Pharmacophore:f2->Molecule:f2 Corresponds to

Caption: Pharmacophore model for muscarinic antagonists.

The methoxyethyl group on the nitrogen can further refine the molecule's properties. It can act as a hydrogen bond acceptor and its flexibility allows it to adopt various conformations within the receptor binding site, potentially enhancing affinity and selectivity.

Conclusion

1-(2-Methoxyethyl)pyrrolidin-3-ol is a high-value synthetic intermediate that provides a direct and efficient route to complex heterocyclic compounds. The protocols and principles outlined in this guide demonstrate its utility in constructing the core of muscarinic receptor antagonists, a therapeutically significant class of drugs. The ability to readily functionalize the hydroxyl group, combined with the beneficial properties imparted by the N-substituent, ensures that this building block will continue to be a valuable tool for researchers, scientists, and drug development professionals.

References

  • CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents.
  • Heterocyclic Synthesis for Pharmaceutical Intermediates - Shree Ganesh Remedies Limited. Available at: [Link]

  • WO2006018708A2 - Pyrrolidine derivatives as muscarinic receptor antagonists - Google Patents.
  • Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde - ResearchGate. Available at: [Link]

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - NIH. Available at: [Link]

  • US20110269964A1 - N-Alkylation of Opiates - Google Patents.
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. Available at: [Link]

  • Process for the preparation of a pyrrolidinol compound - European Patent Office - EP 0269258 A2. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. Available at: [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. Available at: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - Beilstein Journals. Available at: [Link]

  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling - Princeton University. Available at: [Link]

  • Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure - PubMed. Available at: [Link]

  • Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl) pyrrolidine sulfoxide derivatives - ResearchGate. Available at: [Link]

  • Imidafenacin | C20H21N3O | CID 6433090 - PubChem - NIH. Available at: [Link]

  • (PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. - ResearchGate. Available at: [Link]

  • N alkylation at sp3 Carbon Reagent Guide - ACS Green Chemistry Institute. Available at: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) - Drug development & registration. Available at: [Link]

  • Muscarinic Receptor Agonists and Antagonists - MDPI. Available at: [Link]

  • Muscarinic Receptor Agonists and Antagonists - SciSpace. Available at: [Link]

  • Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists - PubMed. Available at: [Link]

Sources

Method

Application Note: Scalable Synthesis of 1-(2-Methoxyethyl)pyrrolidin-3-ol

Executive Summary 1-(2-Methoxyethyl)pyrrolidin-3-ol is a critical intermediate in the synthesis of anticholinergic agents (e.g., glycopyrronium bromide analogs) and various kinase inhibitors. While laboratory-scale synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methoxyethyl)pyrrolidin-3-ol is a critical intermediate in the synthesis of anticholinergic agents (e.g., glycopyrronium bromide analogs) and various kinase inhibitors. While laboratory-scale synthesis often utilizes convenient but non-scalable solvents (e.g., DMF) or expensive purification techniques (column chromatography), industrial translation requires a process that minimizes solvent waste, manages thermal risks, and utilizes distillation for purification.

This guide details a robust, scalable protocol for the N-alkylation of 3-pyrrolidinol using 1-bromo-2-methoxyethane . The method is adaptable for both racemic and enantiopure starting materials, as the reaction conditions preserve the stereocenter at the C3 position.

Key Performance Indicators (KPIs)
ParameterLaboratory ScaleScalable Process Target
Yield 60-70%>85%
Purity (GC) >95%>98.5%
Purification Flash ChromatographyHigh Vacuum Distillation
Solvent DMF/DCM2-Methyltetrahydrofuran (2-MeTHF) or Acetonitrile
Atom Economy ModerateHigh (Recyclable solvent/base)

Strategic Route Analysis

Selected Route: Direct N-Alkylation

The most efficient route for scale-up is the direct nucleophilic substitution of 1-bromo-2-methoxyethane by 3-pyrrolidinol in the presence of an inorganic base.

  • Mechanism:

    
     Nucleophilic Substitution.
    
  • Why this route?

    • Atom Economy: Superior to reductive amination routes which require unstable aldehydes (methoxyacetaldehyde) and expensive hydride reducing agents.

    • Stereoretention: The reaction occurs at the nitrogen atom, leaving the C3 chiral center untouched.

    • Cost: 1-Bromo-2-methoxyethane is a commoditized bulk chemical.

Alternative Routes (Discarded)
  • Reductive Amination: Methoxyacetaldehyde is prone to polymerization and is commercially expensive.

  • Epoxide Opening: Reaction with methoxyoxirane is chemically feasible but safety concerns regarding the epoxide's stability and toxicity on a kilo-scale make it less desirable.

Detailed Experimental Protocol

Materials & Stoichiometry[2]
ComponentRoleEquiv.MW ( g/mol )DensityCAS
3-Pyrrolidinol Substrate1.087.121.07640499-83-0
1-Bromo-2-methoxyethane Reagent1.1138.991.486482-24-2
Potassium Carbonate Base1.5138.21Solid584-08-7
2-MeTHF Solvent10 Vol86.130.8596-47-9

Note: If synthesizing a specific enantiomer, substitute racemic 3-pyrrolidinol with (R)-3-pyrrolidinol (CAS 2799-21-5) or (S)-3-pyrrolidinol (CAS 100243-39-8).

Reaction Procedure

Step 1: Reactor Setup

  • Equip a double-jacketed glass reactor (or flask for <500g scale) with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.

  • Purge the system with nitrogen (

    
    ) to remove moisture.
    

Step 2: Charging & Mixing

  • Charge 2-MeTHF (10 volumes relative to pyrrolidinol mass) into the reactor.

    • Rationale: 2-MeTHF is chosen over Acetonitrile for its immiscibility with water (simplifying workup) and higher boiling point, allowing faster kinetics if needed.

  • Add 3-Pyrrolidinol (1.0 eq) and stir until dissolved.

  • Add Potassium Carbonate (

    
    )  (1.5 eq) as a finely ground powder.
    
    • Tip: Use anhydrous, micronized base to maximize surface area for the heterogeneous reaction.

Step 3: Controlled Addition

  • Heat the mixture to 60°C .

  • Charge 1-Bromo-2-methoxyethane (1.1 eq) into the addition funnel.

  • Add the bromide dropwise over 60–90 minutes , maintaining the internal temperature between 60–65°C.

    • Process Safety: The alkylation is exothermic. Do not add in a single bolus, as this risks a thermal runaway and increases impurity formation (quaternary ammonium salts).

Step 4: Reaction Completion

  • Once addition is complete, stir at 65–70°C for 4–6 hours.

  • IPC (In-Process Control): Sample an aliquot, filter, and analyze by GC or TLC (Mobile phase: 10% MeOH in DCM). Target: <2% residual starting amine.

Workup & Isolation
  • Cooling: Cool the reaction mixture to 20°C.

  • Filtration: Filter off the solid inorganic salts (

    
    , residual 
    
    
    
    ). Wash the filter cake with 2 volumes of 2-MeTHF.
    • Scale-up Note: For multi-kilo scale, a Nutsche filter or centrifuge is recommended.

  • Concentration: Concentrate the filtrate under reduced pressure (vacuum) to remove the bulk of the solvent.

  • Phase Cut (Optional but Recommended for Purity):

    • Redissolve the crude oil in DCM (or reuse 2-MeTHF if not fully stripped).

    • Wash with a small amount of saturated brine (0.5 vol) to remove polar impurities.

    • Separate organic layer, dry over

      
      , and concentrate to a crude oil.
      
Purification: Fractional Distillation

The crude product is a viscous oil. High-vacuum distillation is required to achieve pharmaceutical-grade purity (>98%).

  • Setup: Short-path distillation head or fractional column (Vigreux).

  • Vacuum: < 2 mmHg (High vacuum is critical to prevent thermal degradation).

  • Fractions:

    • Foreshot: Solvent traces and unreacted alkyl bromide (volatile).

    • Main Fraction: 1-(2-Methoxyethyl)pyrrolidin-3-ol.

    • Boiling Point Estimation: Expect product collection at 105–115°C @ 1–2 mmHg . (Note: BP will vary significantly with vacuum quality).

Process Safety & Logic

Critical Control Points (CCPs)
  • Alkylating Agent Toxicity: 1-Bromo-2-methoxyethane is a potent alkylating agent. It is potentially mutagenic.

    • Control: All handling must occur in a fume hood or closed containment system. Use Silver Nitrate (

      
      ) solution to neutralize spills (precipitates AgBr).
      
  • Exotherm Control: The reaction of the amine with the alkyl halide releases heat.

    • Control: Strict addition rate control based on internal temperature monitoring.

Self-Validating Logic
  • Why

    
    ?  It effectively scavenges the HBr generated during the 
    
    
    
    reaction without being strong enough to deprotonate the hydroxyl group on the pyrrolidine (pKa ~16), preventing O-alkylation side products.
  • Why Distillation? The product is an amino-alcohol. Column chromatography on silica is difficult due to "streaking" caused by the amine interacting with silanols. Distillation provides a cleaner separation based on physical properties.

Visual Workflow (Graphviz)

G Start Start: 3-Pyrrolidinol (Racemic or Chiral) Solvent Add Solvent (2-MeTHF) & Base (K2CO3) Start->Solvent Heat Heat to 60°C Solvent->Heat Addition Controlled Addition: 1-Bromo-2-methoxyethane (60-90 mins) Heat->Addition Exotherm Risk Reaction Reaction: Stir 65-70°C, 4-6h Addition->Reaction IPC IPC: GC/TLC check (<2% Starting Material) Reaction->IPC IPC->Reaction Incomplete (Add time) Workup Filtration (Remove Salts) & Solvent Strip IPC->Workup Pass Distill High Vacuum Distillation (1-2 mmHg) Workup->Distill Product Final Product: 1-(2-Methoxyethyl)pyrrolidin-3-ol Distill->Product

Caption: Process flow diagram for the N-alkylation of 3-pyrrolidinol, highlighting critical control points (red/yellow) and purification (green).

References

  • European Patent Office. (2018). Method for Producing 1-Methylpyrrolidin-3-ol (EP 3415499 A1). (Analogous N-alkylation conditions). Retrieved October 26, 2023, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pyrrolidine Thermochemical Data. NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-Methoxyethyl)pyrrolidin-3-ol

This technical guide is structured as an interactive Support Center for researchers dealing with 1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS: 132439-51-7), a critical intermediate in the synthesis of anticholinergic agents (e...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an interactive Support Center for researchers dealing with 1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS: 132439-51-7), a critical intermediate in the synthesis of anticholinergic agents (e.g., Glycopyrronium bromide).

Current Status: Online 🟢 Ticket Subject: Impurity Removal & Process Optimization Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Identify Your Impurity

Before selecting a purification protocol, match your observation to the likely impurity profile below.

Observation / SymptomLikely ImpurityOrigin / Cause
H-NMR: Broad singlet ~2.0-3.0 ppm (exchangeable); LC-MS: M+1 = 883-Pyrrolidinol (Starting Material)Incomplete alkylation; Stoichiometry imbalance.
H-NMR: Triplet ~3.3 ppm, Singlet ~3.4 ppm; LC-MS: M+1 = 146 (M+Na)1-chloro-2-methoxyethane (Alkylating Agent)Excess reagent used; Poor post-reaction quench.
LC-MS: M+1 = ~204 (Dimer/Quat)Quaternary Ammonium Salt (Over-alkylation)High temperature; Excess alkylating agent; Long reaction time.
Appearance: Yellow/Brown oil (darkening over time)N-Oxides or Polymerized Vinyl Ethers Oxidation (air exposure); Elimination side-reactions.
Ash Content: High residue on ignitionInorganic Salts (NaCl, K2CO3)Inefficient aqueous workup/filtration.

Impurity Formation Pathways

Understanding where impurities originate is the first step to prevention. The following diagram illustrates the standard alkylation pathway and competitive side reactions.

ImpurityPathways SM1 3-Pyrrolidinol (Starting Material) Product 1-(2-Methoxyethyl)pyrrolidin-3-ol (Target) SM1->Product Base, Heat (Main Rxn) Impurity_SM Residual SM (Secondary Amine) SM1->Impurity_SM Incomplete Conv. Reagent 1-Chloro-2-methoxyethane Reagent->Product Impurity_Elim Vinyl Ether (Elimination Product) Reagent->Impurity_Elim Base-catalyzed Elimination Impurity_Quat Bis-alkylation (Quaternary Salt) Product->Impurity_Quat + Excess Reagent (Over-alkylation)

Figure 1: Reaction logic showing the origin of secondary amine retention and quaternary salt formation during the synthesis of 1-(2-Methoxyethyl)pyrrolidin-3-ol.

Troubleshooting Workflows & Protocols

Protocol A: Removal of Residual 3-Pyrrolidinol (Secondary Amine)

Issue: The secondary amine starting material is difficult to separate by simple distillation due to hydrogen bonding and boiling point overlap. Solution: Chemical scavenging followed by extraction.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Scavenging: Add Succinic Anhydride (1.1 eq relative to residual secondary amine, determined by NMR/HPLC).

    • Mechanism:[1][2] Succinic anhydride reacts selectively with the secondary amine (3-pyrrolidinol) to form a hemi-amide acid, which is highly polar and water-soluble. It reacts much slower with the target tertiary amine (steric hindrance).

  • Reaction: Stir at room temperature for 1-2 hours.

  • Wash:

    • Wash the organic layer with 10% Na2CO3 (aqueous). The succinylated impurity will partition into the aqueous phase as a salt.

    • The target molecule (tertiary amine) remains in the DCM layer.

  • Isolation: Dry the DCM layer over Na2SO4, filter, and concentrate.

Protocol B: High-Vacuum Fractional Distillation (Primary Purification)

Issue: General purification of crude oil containing salts, color bodies, and non-volatile residues. Prerequisite: The crude must be free of solvent and dry.

Technical Parameters:

  • Boiling Point Estimation: The target is heavier than 1-methylpyrrolidin-3-ol (BP ~110°C @ 8mmHg).[3] Expect the methoxyethyl derivative to boil at 135–145°C at 5–8 mmHg , or ~100–110°C at 0.5 mmHg .

  • Equipment: Short-path distillation head (Vigreux column recommended for higher purity).

Procedure:

  • Setup: Place crude in a round-bottom flask with a magnetic stir bar. Attach a short-path distillation apparatus connected to a high-vacuum pump (oil pump preferred).

  • Degassing: Apply vacuum gradually at room temperature to remove volatile solvents (DCM, Methanol) and moisture.

  • Heating:

    • Fraction 1 (Foreshot): Heat oil bath to ~80°C. Collect low boilers (residual alkylating agents/solvents).

    • Fraction 2 (Main Cut): Increase bath temperature until vapor temperature stabilizes (expect ~100-110°C at <1 mmHg). Collect the clear, viscous oil.

  • Stop: Stop distillation when the vapor temperature drops or the pot residue becomes tar-like. Do not distill to dryness (risk of decomposition).

Protocol C: Removal of Quaternary Ammonium Salts

Issue: Quaternary salts are non-volatile and often carry over if not washed properly. Solution: Solubility differential extraction.

  • Solvent Switch: If the product is an oil, dissolve it in Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Rationale: 1-(2-Methoxyethyl)pyrrolidin-3-ol is soluble in ether; quaternary ammonium salts are generally insoluble in non-polar/moderately polar ethers.

  • Filtration: Cool the solution to 0°C. The quaternary salts will precipitate as solids or a gum. Filter through a Celite pad.

  • Extraction (Alternative): If filtration is difficult, wash the ether solution with a small volume of Brine (saturated NaCl) . The highly polar quats will partition into the brine.

Decision Logic for Purification

Use this flowchart to determine the correct order of operations for your specific crude profile.

PurificationLogic Start Crude Reaction Mixture CheckSM Is Residual 3-Pyrrolidinol > 5%? Start->CheckSM Scavenge Perform Protocol A (Succinic Anhydride Scavenge) CheckSM->Scavenge Yes CheckColor Is Product Dark/Colored? CheckSM->CheckColor No Scavenge->CheckColor Distill Perform Protocol B (High Vac Distillation) CheckColor->Distill Yes (Standard) SaltWash Perform Protocol C (Ether/Brine Wash) CheckColor->SaltWash No (Only Salts present) Final Pure 1-(2-Methoxyethyl)pyrrolidin-3-ol Distill->Final SaltWash->Distill If purity < 98% SaltWash->Final If purity > 98%

Figure 2: Decision matrix for selecting the appropriate purification workflow based on impurity analysis.

Frequently Asked Questions (FAQ)

Q: Can I purify this compound using column chromatography? A: Yes, but it is challenging. The amine and hydroxyl groups make the molecule streak on silica gel.

  • Recommendation: Use Neutral Alumina instead of Silica, or use Silica pre-treated with 1-2% Triethylamine in the mobile phase.

  • Eluent: DCM:Methanol (95:5 to 90:10).

Q: The product turns yellow after distillation. Why? A: Amines are prone to oxidation (N-oxide formation) upon exposure to air.

  • Fix: Store the distilled product under Argon or Nitrogen atmosphere.

  • Fix: Add a trace amount of antioxidant (e.g., BHT) if the downstream application permits.

Q: What is the best way to store the purified product? A: Store as a neat oil at 2-8°C under inert gas. For long-term storage, converting it to a hydrochloride salt (using HCl in Dioxane/Ether) renders it a stable solid, though this adds a neutralization step before use in nucleophilic substitutions.

Q: My refractive index does not match the literature. Is it impure? A: Not necessarily. 1-(2-Methoxyethyl)pyrrolidin-3-ol is hygroscopic. Absorbed water significantly alters the refractive index. Perform a Karl Fischer (KF) titration to check water content or dry over activated 3Å molecular sieves.

References

  • National Institute of Standards and Technology (NIST). (2025). 1-Methyl-3-pyrrolidinol Phase Change Data. NIST Chemistry WebBook.[4] Retrieved February 3, 2026, from [Link]

  • European Patent Office. (2018).[5] Method for Producing 1-Methylpyrrolidin-3-ol (EP 3415499 A1).[5] Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: 1-(2-Methoxyethyl)pyrrolidin-3-ol. National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Harmon, P. (2022).[6] Control Strategies for Nitrosamine Impurities in API Synthesis. Journal of Pharmaceutical Sciences. (Contextual reference for secondary amine impurity management).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(2-Methoxyethyl)pyrrolidin-3-ol

Introduction: The "Trojan Horse" of Stability Welcome to the technical support hub for 1-(2-Methoxyethyl)pyrrolidin-3-ol . Researchers often underestimate this molecule because it looks like a standard tertiary amine.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Trojan Horse" of Stability

Welcome to the technical support hub for 1-(2-Methoxyethyl)pyrrolidin-3-ol .

Researchers often underestimate this molecule because it looks like a standard tertiary amine. However, it possesses a "Beta-Amino Alcohol" structural motif combined with a Lariat Ether tail (the methoxyethyl group). This combination creates a unique vulnerability profile:

  • The 3-OH group is prone to acid-catalyzed elimination (dehydration).

  • The Tertiary Amine is susceptible to N-oxidation and Hoffmann-type elimination if quaternized.

  • The Methoxyethyl tail acts as a hemi-crown ether, capable of sequestering metal catalysts or forming explosive peroxides if stored improperly.

This guide provides the protocols necessary to maintain the integrity of this building block during storage, reaction, and purification.

Module 1: Critical Stability & Storage Protocols

Issue: The compound is turning yellow/brown or forming a gum during storage. Diagnosis: Oxidative degradation or hygroscopic hydrolysis.

The "Three-Barrier" Storage System

Do not rely on standard screw-cap vials. This molecule is hygroscopic and auto-oxidative.

ParameterSpecificationReason (Causality)
Atmosphere Argon (preferred) or NitrogenThe electron-rich nitrogen lone pair reacts with atmospheric

to form N-oxides, which catalyze further decomposition (browning).
Temperature 2°C – 8°C Retards the kinetics of slow auto-oxidation and ether peroxide formation.
Container Amber Glass + Parafilm/Teflon TapeUV light accelerates radical formation in the ether tail; moisture initiates hydrolysis of any activated intermediates.
Stabilizer BHT (10-50 ppm)Optional: If storing for >3 months, add Butylated Hydroxytoluene to scavenge ether peroxides.

Module 2: Reaction Troubleshooting (The "Danger Zones")

Scenario A: The Product Disappeared (Dehydration)

Symptom: You attempted an esterification or substitution at the hydroxyl group, but NMR shows alkene signals (5.5–6.0 ppm) and loss of the alcohol.

Root Cause: Acid-Catalyzed Beta-Elimination. The pyrrolidine nitrogen can act as an internal base, or the protonated 3-OH group becomes a leaving group (


), leading to the formation of 1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrole.

Protocol:

  • Avoid Strong Bronsted Acids: Never use

    
     or 
    
    
    
    as catalysts.
  • Use Non-Nucleophilic Bases: When activating the alcohol (e.g., with MsCl or TsCl), use an excess of DIPEA (Hünig's base) or TEA to buffer the solution instantly.

  • Temperature Control: Keep activation steps (Mesylation/Tosylation) at -10°C to 0°C . Elimination is entropically favored at higher temperatures.

Scenario B: Catalyst Poisoning (The "Lariat Effect")

Symptom: Your Palladium or Copper cross-coupling reaction stalled immediately.

Root Cause: Tridentate Chelation. The molecule acts as a tridentate ligand: the Pyrrolidine Nitrogen, the Methoxy Oxygen, and the Hydroxyl Oxygen can wrap around your metal catalyst, effectively deactivating it.

Protocol:

  • Protect the Alcohol: Silylate the alcohol (e.g., TBS-Cl) before the metal-catalyzed step.

  • Lewis Acid Additives: Pre-complex the amine with a weak Lewis acid (like

    
     or 
    
    
    
    salts) if compatible, to "occupy" the chelation sites, though protection is superior.

Module 3: Visualization of Decomposition Pathways

The following diagram details the specific chemical risks associated with pH and Oxidation.

DecompositionPathways Start 1-(2-Methoxyethyl) pyrrolidin-3-ol Acid Acidic Conditions (H+ / Heat) Start->Acid Exposure Oxidation Oxidative Conditions (Peroxides / O2) Start->Oxidation Storage/Air Intermediate1 Protonated Alcohol (-OH2+) Acid->Intermediate1 Protonation Intermediate2 N-Oxide Intermediate Oxidation->Intermediate2 N-Oxidation Product_Elim DEHYDRATION: Enamine/Alkene Formation (Irreversible Loss) Intermediate1->Product_Elim E1/E2 Elimination (-H2O) Product_Ox DEGRADATION: Ring Opening / Complex Tars Intermediate2->Product_Ox Polonovski-type Rearrangement

Caption: Figure 1. Divergent decomposition pathways. Acidic environments favor dehydration (elimination), while oxidative environments lead to N-oxides and ring fragmentation.

Module 4: Workup & Purification Guide

The "Death Trap": Distillation at Atmospheric Pressure. Never attempt to distill this compound without high vacuum. The boiling point is high enough that thermal elimination will occur before the product distills.

Recommended Purification Workflow:

  • Workup:

    • Use DCM/MeOH (9:1) for extraction if the product is polar.

    • Avoid acidic washes (e.g., 1M HCl) to remove impurities, as this will protonate the amine and trap it in the aqueous phase, or induce elimination during concentration. Use Sat.

      
        (mildly acidic) or Sat. 
      
      
      
      instead.
  • Solvent Removal:

    • Bath temperature < 40°C .

    • Do not strip to "bone dry" unless necessary; storing as a concentrated oil is often safer than a solid which might crystallize with trapped impurities.

  • Chromatography (The "Tailing" Fix):

    • Tertiary amines streak on silica.

    • Mobile Phase Additive: Add 1% Triethylamine (TEA) or 1%

      
        to your eluent (e.g., DCM/MeOH + 1% 
      
      
      
      ). This deactivates the acidic silica sites, preventing the amine from sticking and decomposing.

FAQ: Frequently Asked Questions

Q: Can I use this molecule in a Mitsunobu reaction? A: Proceed with extreme caution. The Mitsunobu reaction activates the alcohol (forming an alkoxyphosphonium salt) which is an excellent leaving group. Because of the internal amine, you risk intramolecular displacement (aziridinium formation) or elimination .

  • Fix: Protonate the amine first (using a specific salt form like HCl, if the elimination risk is managed) or use a bulky phosphine to slow down the elimination pathway.

Q: Is the methoxyethyl group stable to


? 
A: No.  Boron tribromide (

) is a classic ether cleavage reagent. It will cleave the methoxyethyl tail, leaving you with 1-(2-bromoethyl)pyrrolidin-3-ol or the cyclic quaternary ammonium salt. Use milder deprotection methods if you have other protecting groups, or design the synthesis to avoid strong Lewis acids.

Q: Why does my NMR show a "mess" in the aliphatic region? A: If you are using


, the acidity of the solvent (DCl formation over time) can form the hydrochloride salt of your amine in the NMR tube.
  • Fix: Filter your

    
     through basic alumina or use 
    
    
    
    /
    
    
    for analysis.

References

  • Vertex AI Search. (2025).[1] Chemical Stability of Pyrrolidine Blends. National Institutes of Health (NIH). 2[3]

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Pyrrolidinol. 4

  • Chemistry LibreTexts. (2020). Dehydration Reactions of Alcohols (E1/E2 Mechanisms). 3[3][5][6]

  • ResearchGate. (2025). Oxidation of N-acyl-pyrrolidines and piperidines. 7[3][5][6]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols: Acid vs POCl3. 8

Sources

Troubleshooting

Alternative reagents for the synthesis of 1-(2-Methoxyethyl)pyrrolidin-3-ol

Technical Support Case ID: #PYR-3-OH-ALK Subject: Optimization & Alternative Routes for 1-(2-Methoxyethyl)pyrrolidin-3-ol Synthesis Executive Summary The synthesis of 1-(2-Methoxyethyl)pyrrolidin-3-ol presents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case ID: #PYR-3-OH-ALK Subject: Optimization & Alternative Routes for 1-(2-Methoxyethyl)pyrrolidin-3-ol Synthesis

Executive Summary

The synthesis of 1-(2-Methoxyethyl)pyrrolidin-3-ol presents a classic chemoselectivity challenge: differentiating the nucleophilic secondary amine (N1) from the secondary alcohol (C3-OH). While direct alkylation with 2-methoxyethyl bromide is the "textbook" route, it is plagued by genotoxicity concerns (alkyl halides), O-alkylation byproducts, and regulatory restrictions on glycol ether derivatives.

This guide provides three validated alternative workflows, ranked by Safety , Selectivity , and Scalability .

Module 1: Route Selection Matrix

Start here to determine the best protocol for your specific constraints.

RouteSelection Start START: Choose Constraints Safety Constraint: Avoid Genotoxic Alkyl Halides? Start->Safety Equip Constraint: High Pressure Hydrogenation Available? Safety->Equip Yes RouteC Route C: Optimized Alkylation (Tosylate + K2CO3 in ACN) Safety->RouteC No (Standard Lab) Scale Constraint: Scale > 100g? Equip->Scale Yes RouteA Route A: Reductive Amination (Methoxyacetaldehyde + STAB) Equip->RouteA No (Use Hydride Reagents) Scale->RouteA No (High Purity req) RouteB Route B: Acylation-Reduction (Methoxyacetyl Chloride + Red-Al) Scale->RouteB Yes (Cost Effective)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on lab capabilities and safety requirements.

Module 2: Detailed Protocols & Troubleshooting

Protocol A: Reductive Amination (The "Green" Standard)

Principle: Condensation of 3-pyrrolidinol with methoxyacetaldehyde followed by in situ reduction. This avoids strong alkylating agents entirely.

Reagents:

  • Substrate: 3-Pyrrolidinol (HCl salt or free base).

  • Carbonyl Source: Methoxyacetaldehyde (Note: Often sold as dimethyl acetal; requires hydrolysis).

  • Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH3CN (toxic).

Step-by-Step Workflow:

  • Acetal Hydrolysis (if applicable): Treat methoxyacetaldehyde dimethyl acetal with 1M HCl (1 hr, RT) to generate the free aldehyde in situ. Adjust pH to 5–6 with NaOAc.

  • Imine Formation: Add 3-pyrrolidinol (1.0 equiv) in DCM or DCE. Stir 30 mins.

  • Reduction: Add STAB (1.4 equiv) portion-wise.

  • Quench: Saturated NaHCO3.

Troubleshooting Guide (Q&A):

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Imine hydrolysisEnsure water is removed (add MgSO4 during imine formation) or switch solvent to DCE (1,2-dichloroethane) which promotes imine stability better than MeOH.
"Sticky" Product Boron complexationThe amine-boron complex is stable. Perform a methanol reflux workup (1 hr) to break the B-N bond before extraction.
Aldehyde Polymerization Methoxyacetaldehyde instabilityThis aldehyde self-polymerizes easily. Always generate it fresh from the acetal or use it as a solution in water (commercial variant).
Protocol B: Acylation-Reduction (The Scalable Route)

Principle: Acylation of the amine to form an amide, followed by reduction.[1] This moves the "hard" alkylation step to a robust amide coupling.

Reagents:

  • Step 1: Methoxyacetyl chloride + Et3N.

  • Step 2: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or LiAlH4.

Technical Insight: Using Red-Al (liquid, toluene solution) is safer and more process-friendly than solid LiAlH4 pellets.

The "Rochelle Salt" Workup (Crucial for Step 2): Aluminum emulsions are the #1 failure point in this route. Do not use acid/base workups.

Workup Rxn Crude Reduction Mixture (Al-Amine Complex) Cool Cool to 0°C Dilute with Ether/THF Rxn->Cool Quench Add Sat. Rochelle Salt (NaK Tartrate) Cool->Quench Stir Vigorous Stirring (1-4 Hours) Quench->Stir Phase Clear Phase Separation (No Emulsion) Stir->Phase

Figure 2: The Rochelle Salt protocol for breaking Aluminum-Amine emulsions.

Troubleshooting Guide (Q&A):

SymptomProbable CauseCorrective Action
O-Acylation Observed Base too strong/Excess reagentIn Step 1, maintain T < 0°C. Use exactly 1.05 equiv of acid chloride. The amine reacts much faster than the alcohol.
Incomplete Reduction Aged ReductantLiAlH4 absorbs moisture rapidly. Titrate your hydride or use fresh bottles. Ensure reflux temperature is maintained for 4+ hours.
Emulsion Hell Al-Hydroxide GelSTOP. Do not filter. Add saturated Potassium Sodium Tartrate (Rochelle Salt) and stir until two clear layers form. This can take overnight.
Protocol C: Optimized Direct Alkylation (N- vs O-Selectivity)

Principle: If you must alkylate, use a leaving group that favors S_N2 kinetics over "hard" electrostatic interactions to prevent O-alkylation.

Reagents:

  • Electrophile: 2-Methoxyethyl 4-methylbenzenesulfonate (Tosylate) - Less volatile and slightly less genotoxic than the bromide.

  • Base: K2CO3 (Weak base) or DIPEA. Avoid NaH.

  • Solvent: Acetonitrile (ACN) or Acetone.

Mechanism of Failure (Why NaH fails): Using Sodium Hydride (NaH) will deprotonate the C3-OH (pKa ~16), creating a hard alkoxide nucleophile that competes with the amine. Using K2CO3 in ACN leaves the OH protonated, while the amine remains nucleophilic enough to react.

Troubleshooting Guide (Q&A):

SymptomProbable CauseCorrective Action
O-Alkylated Impurity Deprotonated AlcoholSwitch base to NaHCO3 or K2CO3. Avoid DMF (polar aprotic solvents enhance oxygen nucleophilicity). Use ACN or Acetone.[2][3]
Quaternization (Over-alkylation) Excess ElectrophileThe secondary amine product is more nucleophilic than the starting material. Use slow addition of the tosylate (syringe pump) and a slight excess of pyrrolidinol.

Comparison of Synthetic Routes

FeatureReductive Amination (A)Acylation-Reduction (B)Direct Alkylation (C)
Step Count 1 (Telescoped)21
Atom Economy HighLow (Loss of carbonyl oxygen)Moderate
Safety Profile Best (No alkyl halides)Moderate (Reactive hydrides)Poor (Genotoxic electrophiles)
Key Risk Aldehyde stabilityWorkup emulsionsO-alkylation / Quaternization
Recommended For Med Chem / Small Scale Process / Large Scale Quick & Dirty

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Selectivity in N-Alkylation: Hartung, R. E., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols."[4] Heterocycles, 2009.[2] (Discusses solvent/base effects on N vs O selectivity). Link

  • Rochelle Salt Workup: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (The foundational text for aluminum hydride workups).
  • Green Solvent Selection: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862. Link

Sources

Optimization

Technical Support Center: Synthesis &amp; Impurity Profiling of 1-(2-Methoxyethyl)pyrrolidin-3-ol

Introduction & Molecule Overview[1][2][3][4][5] 1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS: 106028-68-2 for racemate) is a critical bifunctional scaffold used in the synthesis of muscarinic receptor antagonists, antipsychoti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Overview[1][2][3][4][5]

1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS: 106028-68-2 for racemate) is a critical bifunctional scaffold used in the synthesis of muscarinic receptor antagonists, antipsychotics, and kinase inhibitors. Its structure features a secondary hydroxyl group and a tertiary amine, creating a specific set of synthetic challenges regarding regioselectivity and purification.

This guide addresses the three most common failure modes in its synthesis:

  • Regio-scrambling: Competition between

    
    -alkylation (desired) and 
    
    
    
    -alkylation.
  • Over-alkylation: Formation of quaternary ammonium salts.

  • Elimination: Degradation of the alkylating agent.

Synthesis Routes & Critical Control Points

While reductive amination is possible, the industrial standard often employs direct nucleophilic substitution (


-alkylation) due to the availability of 3-pyrrolidinol and 2-methoxyethyl halides/tosylates.
Core Reaction Scheme

Reactants: 3-Pyrrolidinol + 1-Bromo-2-methoxyethane (or Chloro analog) Base: Potassium Carbonate (


) or Triethylamine (

) Solvent: Acetonitrile (

) or Toluene

ReactionPath SM 3-Pyrrolidinol (Nucleophile) Product TARGET: 1-(2-Methoxyethyl)pyrrolidin-3-ol (N-Alkylated) SM->Product Mild Base (K2CO3) Impurity_O IMPURITY A: O-Alkylated Ether (Via O-attack) SM->Impurity_O Strong Base (NaH/KOH) Reagent 1-Bromo-2-methoxyethane (Electrophile) Impurity_E IMPURITY C: Methyl Vinyl Ether (Elimination) Reagent->Impurity_E High Temp Strong Base Impurity_Q IMPURITY B: Quaternary Salt (Over-alkylation) Product->Impurity_Q Excess Reagent High Temp

Figure 1: Reaction landscape showing the kinetic competition between the desired N-alkylation and parasitic side reactions.

Troubleshooting Modules (Q&A Format)

Module 1: The "Double Spot" Issue (Regioselectivity)

User Query: "I see two spots on my TLC with very similar


 values. NMR suggests I have a mixture of the desired product and an ether derivative. Why is the alkylation happening on the oxygen?"

Scientist Response: You are experiencing competitive


-alkylation . Although the nitrogen atom in 3-pyrrolidinol is more nucleophilic than the oxygen, the hydroxyl group can become competitive under specific conditions.
  • Mechanism: The

    
     of the protonated amine (
    
    
    
    9-10) vs. the hydroxyl (
    
    
    16) dictates that in neutral or mildly basic conditions, the amine is the active nucleophile. However, if you use a strong base (like NaH or KOH) or a "hard" electrophile, you deprotonate the hydroxyl, creating a highly nucleophilic alkoxide.
  • The Fix:

    • Switch Base: Use a weaker, inorganic base like

      
        or 
      
      
      
      . Avoid hydrides (NaH) entirely.
    • Solvent Effect: Switch from polar aprotic solvents like DMF (which solvates cations and leaves anions "naked" and reactive) to Acetonitrile or Acetone . This suppresses the hardness of the nucleophile.

    • Leaving Group: Use the bromide or tosylate.[1] Iodides are "softer" and favor

      
      -alkylation but are less stable; chlorides are "harder" and may require higher temps, promoting side reactions.
      
Module 2: The "Stuck on Baseline" Issue (Quaternization)

User Query: "My yield is low, and I have a large amount of material that won't elute on silica gel. It appears to be very polar."

Scientist Response: This is classic Over-alkylation (Quaternization) . The product you formed (a tertiary amine) is still nucleophilic. If excess alkylating agent is present, it will react again to form the quaternary ammonium salt.

Data Comparison: Product vs. Quaternary Impurity

FeatureTarget Molecule (Tertiary Amine)Quaternary Impurity (Salt)
Solubility Soluble in DCM, EtOAc, AlcoholsInsoluble in non-polar; Soluble in Water/MeOH
TLC Behavior Moves with MeOH/DCM/NH3Stuck at baseline (

)
MS (ESI)

= 146.1

= 204.2 (Fixed charge)
  • The Fix:

    • Stoichiometry: Use a slight deficit of the alkylating agent (0.95 eq) relative to the pyrrolidinol. It is easier to wash away unreacted starting material (which is water-soluble) than to separate the quaternary salt.

    • Addition Rate: Add the alkylating agent dropwise to a solution of the amine. This ensures the concentration of the alkylating agent remains low relative to the unreacted amine.

Module 3: Reagent Degradation (Elimination)

User Query: "I am losing my alkylating agent (1-bromo-2-methoxyethane) during the reaction, but the product yield isn't increasing. I smell a sweet/acrid odor."

Scientist Response: You are observing E2 Elimination . The base used to scavenge the acid is acting as a base towards the alkyl halide, eliminating H-Br to form Methyl Vinyl Ether (gas/volatile liquid).

  • The Fix:

    • Temperature: Lower the reaction temperature. Substitution (

      
      ) is favored over elimination (
      
      
      
      ) at lower temperatures. Try
      
      
      instead of reflux.
    • Sterics: Use a less bulky base. If using amines, switch to inorganic carbonates.

Analytical Methodologies

To accurately profile these impurities, standard HPLC methods often fail due to the lack of chromophores (weak UV absorbance) and high polarity.

Recommended Method: GC-FID / GC-MS

Gas chromatography is superior here because the quaternary salts do not volatilize (eliminating them from the chromatogram, keeping the liner dirty but the column clean) and the regioisomers separate well.

  • Column: Rtx-35 Amine or equivalent (Base-deactivated fused silica).

  • Carrier: Helium at 1.0 mL/min.

  • Program:

    
     (hold 1 min) 
    
    
    
    
    
    
    
    
    
    .
  • Detection: FID (

    
    ).
    
Alternative Method: HILIC-HPLC (CAD/ELSD)

If you must analyze the quaternary salt content:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) silica or Amide phase.

  • Mobile Phase: Acetonitrile / Ammonium Formate Buffer (pH 3.5).

  • Detector: Charged Aerosol Detector (CAD) or ELSD (UV is unreliable).

Decision Tree for Process Optimization

Troubleshooting Start Start: Analyze Crude Mixture CheckTLC Check TLC/GC Start->CheckTLC Issue1 Issue: High Baseline Material? CheckTLC->Issue1 Issue2 Issue: Double Peak/Spot? CheckTLC->Issue2 Issue3 Issue: Low Conversion? CheckTLC->Issue3 Action1 Diagnosis: Quaternization Action: Reduce Alkyl Halide eq. Slow Addition. Issue1->Action1 Action2 Diagnosis: O-Alkylation Action: Switch to K2CO3/MeCN. Avoid NaH. Issue2->Action2 Action3 Diagnosis: Reagent Elimination Action: Lower Temp (<60°C). Issue3->Action3

Figure 2: Logical flow for diagnosing synthesis failures based on crude analytical data.

References

  • Process for the preparation of 1-methylpyrrolidin-3-ol. (2018). Google Patents. Patent CN108698989B.
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. (2013). Journal of Medicinal Chemistry. Available at: [Link] (Authoritative guide on distinguishing N/O regioisomers).

  • Synthesis of O- and N-alkylated products. (2015). Tetrahedron. Available at: [Link] (Mechanistic insight into base/solvent effects on alkylation selectivity).

  • A New and Direct Synthesis of 2-Substituted Pyrrolidines. (2001). Journal of Organic Chemistry. Available at: [Link] (General pyrrolidine synthesis methodology).

Sources

Troubleshooting

Column chromatography conditions for 1-(2-Methoxyethyl)pyrrolidin-3-ol purification

[1] Molecule Profile & Separation Physics Before attempting purification, you must understand why this molecule behaves poorly on standard silica.[1] PropertyValue (Approx.)Chromatographic Implication Structure Tertiary...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Molecule Profile & Separation Physics

Before attempting purification, you must understand why this molecule behaves poorly on standard silica.[1]

PropertyValue (Approx.)Chromatographic Implication
Structure Tertiary Amine + AlcoholDual polarity; highly interactive with stationary phase.[1]
Basicity (

)
~9.8 – 10.3Protonates silanols (

), leading to ionic binding (cation exchange mechanism) rather than simple adsorption.[1]
UV Activity NegligibleInvisible at 254 nm. Contains no conjugated

-systems.[1]
Solubility High in Water/MeOHDifficult to extract from aqueous workups; prefers polar mobile phases.[1]

The Core Challenge: On standard silica gel (pH ~5), 1-(2-Methoxyethyl)pyrrolidin-3-ol acts as a base.[1] It will "streak" or "tail" severely because it is partially protonated by the acidic silica surface.[1] You must either deactivate the silica or use a basic mobile phase .[1]

Recommended Purification Protocols

We recommend two distinct workflows depending on your available resources.

Method A: Standard Silica Gel (DCM/MeOH/Ammonia)

Best for: Standard labs with fume hoods; cost-effective.[1]

The "Golden Ratio" Mobile Phase: You cannot use pure Methanol/DCM.[1] You must use an amine modifier to suppress silanol activity.[1]

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: 10%

    
     (aqueous ammonia) in Methanol.[1]
    
    • Preparation: Take 900 mL MeOH and slowly add 100 mL concentrated

      
      . Mix well.
      

Gradient Protocol:

  • Equilibration: Flush column with 95% Solvent A / 5% Solvent B (approx. 3 CV).[1]

  • Loading: Dry loading is mandatory. Dissolve crude in MeOH, mix with Celite (1:2 ratio), and evaporate to dryness. Load the powder.[1] Liquid loading will cause band broadening.[1]

  • Elution Gradient:

Time (CV)% Solvent BEffective

Conc.
Action
0–20–5%0–0.5%Elute non-polar impurities
2–85–20%0.5–2.0%Elute Product
8–1220–50%2.0–5.0%Wash highly polar byproducts

Critical Note: Do not use Triethylamine (TEA) if you plan to use NMR immediately after.[1] TEA signals overlap with the ethyl side chain of your product. Ammonia is volatile and removable.[1]

Method B: Amine-Functionalized Silica (KP-NH)

Best for: High-purity requirements; avoiding smell; simplified evaporation.[1]

Amine-functionalized silica (bonded aminopropyl phase) has a basic surface (pH ~9).[1] This repels the amine product, preventing tailing without needing ammonia in the solvent.

  • Mobile Phase: Hexane / Ethyl Acetate (or DCM / MeOH if very polar).[1][2]

  • Gradient: 0%

    
     100% Ethyl Acetate.[1]
    
  • Advantage: Product elutes as a sharp band; solvent is easy to evaporate; no salt formation.[1]

Visualization & Detection (The "Invisible Peak")

Since 1-(2-Methoxyethyl)pyrrolidin-3-ol is UV-inactive, standard fraction collection triggers will fail.[1]

Detection Workflow Diagram

DetectionLogic Start Detection Strategy UV UV (254/280 nm) Start->UV Stain Chemical Staining Start->Stain Result_UV NO SIGNAL (Do not rely on this) UV->Result_UV Fails Iodine Iodine Chamber (I2) (Universal, Reversible) Stain->Iodine Quick Check Dragendorff Dragendorff's Reagent (Specific for Tertiary Amines) Stain->Dragendorff Confirmation KMnO4 KMnO4 Dip (Oxidizes Alcohol) Stain->KMnO4 Alternative Result_I2 Yellow/Brown Spot (Most Reliable) Iodine->Result_I2 Result_Drag Orange Spot on Pink Background Dragendorff->Result_Drag

Caption: Decision tree for detecting non-chromophoric amines. Iodine is the recommended primary method.

Staining Protocols:

  • Iodine (

    
    ):  Place the TLC plate in a jar containing silica gel mixed with iodine crystals. The amine will turn dark brown almost immediately.[1]
    
  • Dragendorff’s Reagent: Specific for tertiary amines.[1] The spot will appear bright orange against a pinkish background.[1] This confirms you have the amine and not just a generic impurity.

Troubleshooting & FAQs

Q1: My product is streaking from the baseline to the solvent front on TLC. What is wrong?

  • Diagnosis: The silica is too acidic.[1]

  • Fix: Pre-treat your TLC plate.[1][3] Dip the empty plate in a solution of 5% Triethylamine in Hexane and let it dry before spotting your compound. Alternatively, add 1%

    
     directly to your TLC developing chamber solvent.[1]
    

Q2: I used TEA in my column, and now I see extra quartets and triplets in my NMR.

  • Diagnosis: Residual Triethylamine hydrochloride salts.[1]

  • Fix: Dissolve your product in a basic aqueous solution (pH 12, NaOH) and extract with DCM. The free base of TEA is volatile, but the salt is not. Making the aqueous layer basic forces TEA into the organic layer as a free base, which can then be removed by rotary evaporation (azeotrope with toluene if necessary). Prevention: Use

    
     in the column instead of TEA.
    

Q3: Can I use Acetone/Hexane?

  • Diagnosis: Generally, no.[1]

  • Reasoning: Primary and secondary amines can react with acetone to form imines/enamines.[1] While your product is a tertiary amine (stable to acetone), any unreacted starting material (pyrrolidin-3-ol) is a secondary amine and will react, creating confusing impurity profiles.[1] Stick to EtOAc or MeOH/DCM.[1][4]

Q4: The pressure on my column is spiking.

  • Diagnosis: Ammonia/Methanol precipitation.[1]

  • Fix: If you use too much ammonia in pure DCM, silica can clump.[1] Ensure you premix the ammonia into the Methanol first, then mix that solution with DCM. Do not exceed 10% Methanol in DCM for the initial equilibration.[1]

References

  • Teledyne ISCO. (2023).[1] Purification of Ionizable Organic Amine Compounds Using Flash Column Chromatography. Retrieved from [Link][1]

  • University of Rochester, Dept. of Chemistry. Solvent Systems for Flash Column Chromatography. Retrieved from [Link][1]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.[1] (Reference for amine basicity). Retrieved from [Link][1]

  • PubChem. 1-Methylpyrrolidine (Analogous Structure Data). Retrieved from [Link][1][5][6]

Sources

Optimization

Handling and storage recommendations for 1-(2-Methoxyethyl)pyrrolidin-3-ol

An in-depth guide to the proper handling, storage, and troubleshooting of 1-(2-Methoxyethyl)pyrrolidin-3-ol for research and development applications. Introduction 1-(2-Methoxyethyl)pyrrolidin-3-ol is a substituted pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the proper handling, storage, and troubleshooting of 1-(2-Methoxyethyl)pyrrolidin-3-ol for research and development applications.

Introduction

1-(2-Methoxyethyl)pyrrolidin-3-ol is a substituted pyrrolidine derivative, a structural motif of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a key component in numerous biologically active compounds, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates[1][2]. As a functionalized intermediate, the stability and purity of 1-(2-Methoxyethyl)pyrrolidin-3-ol are paramount to achieving reliable and reproducible experimental outcomes.

This technical support guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive framework for the handling and storage of this compound. It moves beyond simple recommendations to explain the underlying chemical principles, empowering researchers to proactively mitigate common issues and troubleshoot problems effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 1-(2-Methoxyethyl)pyrrolidin-3-ol, with answers grounded in data from structurally analogous compounds and established chemical principles.

Q1: What are the primary hazards associated with 1-(2-Methoxyethyl)pyrrolidin-3-ol?

A1: Based on safety data for closely related pyrrolidinol compounds, 1-(2-Methoxyethyl)pyrrolidin-3-ol should be handled as a hazardous substance. Key potential hazards include:

  • Skin and Eye Irritation: Direct contact can cause serious irritation[3][4][5].

  • Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory system[3][4].

  • Harmful if Swallowed: The compound is likely harmful upon ingestion[3].

  • Combustibility: It is expected to be a combustible liquid, so it should be kept away from heat and open flames[3][4].

Therefore, the use of appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood[6][7][8].

Q2: What are the optimal long-term storage conditions for this compound?

A2: To ensure long-term stability and prevent degradation, the compound must be stored with careful control over its environment. The primary degradation pathway for tertiary amines like this is oxidation. The recommended conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions. Avoid freezing unless the compound is known to be stable to freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the tertiary amine and reaction with atmospheric moisture. Many related amines are hygroscopic[9].
Container Amber Glass Vial with PTFE-lined CapProtects from light, which can catalyze oxidation, and provides an inert, tightly sealed environment[9].
Location Dry, well-ventilated, approved chemical storage areaEnsures safety and compliance. Storing in a well-ventilated place is a standard precaution[3][4][7][10].

Q3: Is this compound particularly sensitive to air or moisture?

A3: Yes. The tertiary amine functional group can be susceptible to oxidation over time, especially when exposed to air and light[9]. Furthermore, the hydroxyl group and the ether oxygen can contribute to hygroscopicity, meaning the compound can absorb moisture from the air. Water contamination can interfere with many chemical reactions, particularly those involving water-sensitive reagents like organometallics or acylating agents.

Q4: What common laboratory reagents or materials are incompatible with 1-(2-Methoxyethyl)pyrrolidin-3-ol?

A4: Avoid contact with the following classes of chemicals:

  • Strong Oxidizing Agents: These can cause vigorous, potentially exothermic reactions and will degrade the compound[5].

  • Strong Acids: As a tertiary amine, the compound is basic and will react with strong acids in an acid-base neutralization[5].

  • Strong Bases: While it is a base itself, very strong bases could potentially deprotonate the hydroxyl group, which may be undesirable depending on the application[5].

  • Acid Chlorides and Anhydrides: These will react with the hydroxyl group and should only be used as part of a planned synthetic procedure.

For a general guide on material compatibility with chemical classes, resources such as chemical resistance charts should be consulted[11][12][13].

Section 2: Troubleshooting Guide

This guide provides a logical, step-by-step approach to diagnosing and resolving common issues encountered during the use of 1-(2-Methoxyethyl)pyrrolidin-3-ol.

Problem: The compound, which should be a clear liquid, has developed a yellow or brown tint.
  • Probable Cause: This is a classic sign of oxidative degradation. Tertiary amines can oxidize to form N-oxides and other colored byproducts. This process can be accelerated by exposure to air (oxygen), UV light, and the presence of trace metal impurities, such as iron[14][15].

  • Investigative Steps & Solution:

    • Assess Purity: Before use, analyze a small sample using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to a reference standard or the supplier's certificate of analysis.

    • Decision Point: If significant impurities are detected, the material may need to be repurified (e.g., by vacuum distillation or column chromatography) or discarded. Using degraded material will lead to lower reaction yields and the formation of complex side products.

    • Preventative Action: Review your storage and handling procedures. Ensure the compound is stored under an inert atmosphere and that aliquots are taken using proper inert gas techniques (see Protocol below). Use clean glassware to avoid metal contamination.

Diagram: Troubleshooting Workflow for Compound Discoloration

G start Problem: Compound is Discolored check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure use_compound Proceed with Experiment (Use Caution) is_pure->use_compound Yes repurify Repurify or Discard is_pure->repurify No review_storage Review Storage & Handling (Implement Inert Atmosphere Protocol) use_compound->review_storage repurify->review_storage

Caption: A decision tree for addressing discolored starting material.

Problem: A reaction using the compound is giving inconsistent yields or failing completely.
  • Probable Cause: Assuming other reagents and conditions are correct, this issue points toward a problem with the integrity of the 1-(2-Methoxyethyl)pyrrolidin-3-ol. The two most likely culprits are:

    • Degradation: As discussed above, oxidation can lower the effective concentration of the starting material.

    • Water Contamination: The compound's potential hygroscopicity means it may have absorbed atmospheric moisture, which can quench sensitive reagents (e.g., Grignard reagents, organolithiums, hydrides) or interfere with catalysts.

  • Investigative Steps & Solution:

    • Confirm Purity: Use a quantitative method like qNMR or run a quick purity check via GC-MS or LC-MS if available.

    • Check for Water: Use a Karl Fischer titrator to determine the water content of the material.

    • Implement Strict Anhydrous Techniques: If water is suspected, dry the material over a suitable drying agent (e.g., molecular sieves, ensuring compatibility first) and re-test. Ensure all reaction glassware is oven- or flame-dried and that all other solvents and reagents are rigorously anhydrous.

    • Aliquot Properly: Avoid opening and closing the main stock bottle repeatedly. Prepare smaller, single-use aliquots under an inert atmosphere to protect the integrity of the bulk supply.

Section 3: Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Handling

This protocol is designed to maintain the purity and integrity of the compound by minimizing its exposure to atmospheric oxygen and moisture.

Materials:

  • Stock bottle of 1-(2-Methoxyethyl)pyrrolidin-3-ol

  • Dry, clean amber glass vials with PTFE-lined caps

  • Syringes and needles (oven-dried)

  • Source of dry inert gas (Argon or Nitrogen) with a manifold

  • Schlenk line or glove box (ideal)

Procedure:

  • Prepare Vials: Ensure the vials for aliquoting are thoroughly dried in an oven (e.g., 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator.

  • Inert the System: Puncture the septum of the stock bottle with a needle connected to the inert gas manifold to create positive pressure. Use a second needle as a vent.

  • Flush Vials: Flush the empty, cooled vials with the inert gas for several minutes before sealing them.

  • Transfer Compound: Using a clean, dry syringe, carefully draw the desired volume of 1-(2-Methoxyethyl)pyrrolidin-3-ol from the stock bottle.

  • Dispense Aliquot: Quickly transfer the liquid into the pre-flushed vial.

  • Seal and Store: Immediately cap the vial, wrap the cap with parafilm for an extra seal, and label it clearly with the compound name, date, and concentration (if diluted). Store in the refrigerator at 2-8°C.

  • Maintain Stock Bottle: Ensure the stock bottle is properly resealed and stored under positive inert gas pressure.

Diagram: Inert Atmosphere Aliquoting Workflow

G A 1. Oven-Dry Aliquot Vials & Cool in Desiccator C 3. Flush Aliquot Vials with Inert Gas A->C B 2. Establish Positive Inert Gas Pressure in Stock Bottle D 4. Withdraw Compound with Dry Syringe B->D E 5. Dispense into Inerted Aliquot Vial C->E D->E F 6. Seal, Label, and Store at 2-8°C E->F

Caption: Step-by-step workflow for safe aliquoting under inert gas.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]

  • European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1. Retrieved from [Link]

  • I. F. Kodona, et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

  • G. Brogi, et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • H. K. Knuutila, et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • G. J. Morriello, et al. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. PubMed. Retrieved from [Link]

  • H. K. Knuutila, et al. (2023). Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • ResearchGate. (2025). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. Retrieved from [Link]

  • Organic Syntheses. (1997). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Degradation of high molar mass poly(ethylene glycol), poly(2-ethyl- 2-oxazoline) and poly(vinyl pyrrolidone) by reactive oxygen. Retrieved from [Link]

  • L. L. Brown, et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. Retrieved from [Link]

  • ProMinent. (2015). ProMinent® Chemical Resistance List. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(2,2-Dimethoxyethyl)pyrrolidin-3-yl]ethanol. Retrieved from [Link]

  • Geotech Environmental Equipment. (n.d.). Chemical Compatibility Table. Retrieved from [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 1-(2-Methoxyethyl)pyrrolidin-3-ol Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among these, N-substituted 3-hydroxypyrrolidine derivatives have garnered significant interest due to their potential to interact with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in programmed cell death. This guide focuses on a specific series of these compounds: 1-(2-Methoxyethyl)pyrrolidin-3-ol and its analogs. We will explore how subtle structural modifications to this core scaffold can profoundly influence their biological activity, with a particular emphasis on their interactions with muscarinic acetylcholine receptors and their potential as pro-apoptotic agents.

This guide is designed to provide researchers and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising compounds. By presenting comparative data and detailed experimental protocols, we aim to facilitate further research and development in this area.

Synthesis of 1-(2-Methoxyethyl)pyrrolidin-3-ol and Its Analogs

The synthesis of 1-(2-Methoxyethyl)pyrrolidin-3-ol and its analogs can be achieved through several synthetic routes. A common and efficient method involves the N-alkylation of a suitable pyrrolidin-3-ol precursor. The general synthetic scheme is outlined below, followed by a detailed experimental protocol for the parent compound.

General Synthetic Scheme:

cluster_0 Synthesis of 1-(2-Alkoxyethyl)pyrrolidin-3-ol Analogs Pyrrolidin-3-ol Pyrrolidin-3-ol Reaction N-Alkylation Pyrrolidin-3-ol->Reaction Haloalkoxyalkane X-(CH2)n-OR (e.g., 2-bromoethyl methyl ether) Haloalkoxyalkane->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Product 1-(2-Alkoxyethyl)pyrrolidin-3-ol Analog Reaction->Product

Caption: General scheme for the synthesis of 1-(2-alkoxyethyl)pyrrolidin-3-ol analogs via N-alkylation.

Experimental Protocol: Synthesis of (R)-1-(2-Methoxyethyl)pyrrolidin-3-ol

This protocol describes the synthesis of the parent compound, which can be adapted for the synthesis of various analogs by using different haloalkoxyalkanes.

Materials:

  • (R)-Pyrrolidin-3-ol

  • 2-Bromoethyl methyl ether

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol (for elution)

Procedure:

  • To a solution of (R)-pyrrolidin-3-ol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromoethyl methyl ether (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate/methanol to afford the pure (R)-1-(2-methoxyethyl)pyrrolidin-3-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This versatile protocol allows for the synthesis of a library of analogs by simply varying the starting haloalkoxyalkane.

Comparative Biological Evaluation

The biological activity of 1-(2-Methoxyethyl)pyrrolidin-3-ol analogs is multifaceted. This guide will focus on two key areas of activity that have been reported for related pyrrolidine derivatives: modulation of muscarinic acetylcholine receptors and induction of apoptosis.

Muscarinic Acetylcholine Receptor Activity

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2] They are implicated in a wide range of physiological processes and are attractive therapeutic targets for various diseases.[3] Pyrrolidine-based structures are known to interact with these receptors.[4]

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium. The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[5]

cluster_m1 M1 Receptor Signaling (Gq-coupled) M1 M1 Receptor Gq Gq Protein M1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Simplified M1 muscarinic receptor signaling pathway.

cluster_m2 M2 Receptor Signaling (Gi-coupled) M2 M2 Receptor Gi Gi Protein M2->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP

Caption: Simplified M2 muscarinic receptor signaling pathway.

To illustrate the structure-activity relationships, we present a representative dataset of 1-(2-alkoxyethyl)pyrrolidin-3-ol analogs and their binding affinities (Ki) for M1, M2, and M3 muscarinic receptor subtypes. Please note that the following data is illustrative and compiled based on established SAR principles for this class of compounds to demonstrate comparative trends.

CompoundRKi (nM) M1Ki (nM) M2Ki (nM) M3M1/M2 Selectivity
1 -CH₃ (Methoxy)150352500.23
2 -CH₂CH₃ (Ethoxy)120502000.42
3 -CH(CH₃)₂ (Isopropoxy)2501504000.60
4 -CH₂CH₂CH₃ (n-Propoxy)180803000.44
5 -H (Hydroxy)5002508000.50

Analysis of SAR:

  • N-substituent: The nature of the alkoxyethyl group on the pyrrolidine nitrogen significantly influences both affinity and selectivity. The parent compound 1 with a methoxyethyl group shows a preference for the M2 receptor.

  • Chain Length and Branching: Increasing the alkyl chain length of the ether (Compound 2 vs. 1 ) or introducing branching (Compound 3 ) appears to decrease affinity for all subtypes, suggesting a sterically constrained binding pocket.

  • Selectivity: While none of the illustrative analogs show high selectivity, the data suggests that modifications to the N-substituent can modulate the M1/M2 selectivity ratio. For instance, the ethoxyethyl analog 2 shows a slight improvement in M1 selectivity compared to the methoxyethyl parent.

  • Role of the Ether Oxygen: The presence of the ether oxygen is crucial for activity. The hydroxyethyl analog 5 exhibits significantly lower affinity across all subtypes, highlighting the importance of the ether moiety for optimal receptor interaction.

This protocol describes a standard method for determining the binding affinity of test compounds to muscarinic receptors.

Materials:

  • Cell membranes expressing human M1, M2, or M3 receptors

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (1-(2-Methoxyethyl)pyrrolidin-3-ol analogs)

  • Atropine (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, [³H]-NMS (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).

  • Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow Prepare Reagents Prepare cell membranes, [³H]-NMS, and test compounds Incubate Incubate all components in a 96-well plate Prepare Reagents->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Scintillation counting to measure radioactivity Wash->Count Analyze Data analysis to determine IC₅₀ and Ki values Count->Analyze

Caption: Workflow for a muscarinic receptor radioligand binding assay.

Pro-apoptotic Activity

Several studies have demonstrated that pyrrolidine derivatives can induce apoptosis, or programmed cell death, in cancer cells.[6] A key mechanism in this process is the activation of caspases, a family of proteases that execute the apoptotic program.[7]

The induction of apoptosis can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

To illustrate the potential of 1-(2-Methoxyethyl)pyrrolidin-3-ol analogs as pro-apoptotic agents, we present a hypothetical dataset showing their half-maximal effective concentration (EC₅₀) for caspase-3 activation in a human cancer cell line (e.g., HL-60).

CompoundRCaspase-3 Activation EC₅₀ (µM)
1 -CH₃ (Methoxy)12.5
2 -CH₂CH₃ (Ethoxy)10.2
3 -CH(CH₃)₂ (Isopropoxy)25.8
4 -CH₂CH₂CH₃ (n-Propoxy)15.1
6 -Ph (Phenyl)5.5

Analysis of SAR:

  • Lipophilicity and Activity: The pro-apoptotic activity appears to be influenced by the lipophilicity of the N-substituent. The more lipophilic phenyl analog (6 ) shows the highest potency in this illustrative dataset.

  • Steric Bulk: Similar to the muscarinic receptor activity, increased steric bulk (Compound 3 ) may be detrimental to the pro-apoptotic activity.

This protocol describes a common method to quantify the activity of caspase-3 in cell lysates.

Materials:

  • Human cancer cell line (e.g., HL-60)

  • Test compounds (1-(2-Methoxyethyl)pyrrolidin-3-ol analogs)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, containing 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Lyse the cells by adding cell lysis buffer and incubating on ice.

  • Transfer the cell lysates to a 96-well black microplate.

  • Add the caspase-3 substrate (Ac-DEVD-AMC) to each well.

  • Incubate the plate at 37 °C, protected from light.

  • Measure the fluorescence intensity at regular intervals using a fluorometer (Excitation: ~380 nm, Emission: ~460 nm).

  • Calculate the rate of substrate cleavage, which is proportional to the caspase-3 activity.

  • Determine the EC₅₀ value for each compound by plotting the caspase-3 activity against the compound concentration.

Conclusion

This guide has provided a comparative overview of the biological activity of 1-(2-Methoxyethyl)pyrrolidin-3-ol and its analogs, focusing on their interactions with muscarinic acetylcholine receptors and their potential as pro-apoptotic agents. The illustrative structure-activity relationship data highlights how modifications to the N-substituent can modulate both the affinity and selectivity for muscarinic receptor subtypes, as well as influence their potency in inducing apoptosis.

The detailed experimental protocols provided for synthesis and biological evaluation offer a practical framework for researchers to further investigate this promising class of compounds. The dual activity profile of these pyrrolidine derivatives suggests their potential for development as novel therapeutics for a range of diseases, from neurodegenerative disorders to cancer. Further research is warranted to fully elucidate the therapeutic potential of these versatile molecules.

References

  • G. D. Cuny, J. A. R. P. E. T. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-185.
  • Naqvi, S. Z. F., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation. Acta Chimica Slovenica, 68(3), 667-682.
  • Birdsall, N. J. M., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7-16.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316.
  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.
  • Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733.
  • Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes. (n.d.). Society of Education, Agra. Retrieved from [Link]

  • Process for the preparation of 1-methylpyrrolidin-3-ol. (2018). Google Patents.
  • Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. (2000). PubMed. Retrieved from [Link]

  • Muscarinic Receptor Agonists and Antagonists. (n.d.). SciSpace. Retrieved from [Link]

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. (2021). MDPI. Retrieved from [Link]

  • Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. (1990). PubMed Central. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. Retrieved from [Link]

  • Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. (2024). PubMed Central. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Retrieved from [Link]

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (2019). ChemRxiv. Retrieved from [Link]

  • Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. (2012). PubMed Central. Retrieved from [Link]

Sources

Comparative

Comparative analysis of 1-(2-Methoxyethyl)pyrrolidin-3-ol with other N-substituted pyrrolidinols

Comparative Analysis: 1-(2-Methoxyethyl)pyrrolidin-3-ol vs. N-Substituted Analogs Part 1: Executive Summary & Strategic Positioning 1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS: 1275134-54-7) represents a specialized tier of t...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 1-(2-Methoxyethyl)pyrrolidin-3-ol vs. N-Substituted Analogs

Part 1: Executive Summary & Strategic Positioning

1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS: 1275134-54-7) represents a specialized tier of the pyrrolidinol scaffold, distinct from its ubiquitous methyl and benzyl counterparts. While 1-methylpyrrolidin-3-ol acts as a standard steric base and 1-benzylpyrrolidin-3-ol serves as a hydrophobic protected intermediate, the 2-methoxyethyl variant introduces a hemilabile ether side chain .

This structural modification confers "PEG-like" physicochemical properties—enhanced aqueous solubility without the hydrogen-bond donor reactivity of a terminal hydroxyl group. For drug development professionals, this molecule offers a strategic solution when optimizing Lipophilicity Ligand Efficiency (LLE) and modulating metabolic stability without introducing reactive centers.

Part 2: Physicochemical Profiling & Comparative Data

To objectively assess performance, we compare the target molecule against three standard alternatives: the steric benchmark (Methyl), the hydrophilic benchmark (Hydroxyethyl), and the hydrophobic benchmark (Benzyl).

Table 1: Comparative Physicochemical Properties
Property1-(2-Methoxyethyl) 1-(2-Hydroxyethyl) 1-Methyl 1-Benzyl
CAS No. 1275134-54-7 98278-20-713220-33-2101385-90-4
Mol. Weight 145.20 g/mol 131.17 g/mol 101.15 g/mol 177.24 g/mol
LogP (Pred.) ~0.1 (Amphiphilic)-0.7 (Hydrophilic)-0.2 (Hydrophilic)1.8 (Lipophilic)
H-Bond Donors 1 (Ring -OH)2 (Ring -OH, Tail -OH)1 (Ring -OH)1 (Ring -OH)
Chelation Mode Hemilabile (N, O-ether) Bidentate (N, O-anionic)Monodentate (N)Monodentate (N)
Solubility High (Water/Organics)High (Water)High (Water)Low (Water)
Primary Utility Soluble Scaffolds, LigandsPolar SolubilizersGeneral BaseProtecting Group
Key Technical Insights:
  • The "Goldilocks" Polarity: Unlike the N-hydroxyethyl analog, the N-methoxyethyl group cannot act as a hydrogen bond donor. This prevents the formation of inter-molecular H-bond networks that often lead to high viscosity or aggregation, while still maintaining excellent water solubility.

  • Hemilability in Catalysis: In organometallic catalysis, the ether oxygen can weakly coordinate to a metal center (hemilability), stabilizing reactive intermediates without permanently occupying a coordination site. This contrasts with the N-hydroxyethyl group, which often forms stable, inert chelates upon deprotonation.

Part 3: Synthetic Methodologies

We present two distinct protocols: a robust Industrial Route for bulk preparation and a Laboratory Route for rapid derivatization.

Protocol A: Industrial Cyclization (Cost-Effective)

Rationale: This method avoids the use of expensive 3-pyrrolidinol starting materials by building the ring from acyclic precursors.

Reagents:

  • Precursor A: 1,4-Dichloro-2-butanol (prepared from butadiene or 1,2,3-butanetriol).

  • Precursor B: 2-Methoxyethylamine.

  • Base: Sodium Hydroxide (NaOH).

Step-by-Step Workflow:

  • Nucleophilic Displacement: Charge a high-pressure reactor with 2-methoxyethylamine (3.0 eq) in water. Cool to 10°C.

  • Addition: Slowly add 1,4-dichloro-2-butanol (1.0 eq) dropwise, maintaining internal temperature <20°C to prevent polymerization.

  • Cyclization: Seal reactor and heat to 110–120°C for 10 hours. The internal pressure will rise as the amine displaces both chlorides, cyclizing to form the pyrrolidine ring.

  • Quench & Neutralization: Cool to room temperature. Add NaOH (2.2 eq) to neutralize the HCl byproducts and liberate the free amine.

  • Purification: Extract with dichloromethane (DCM). Dry organic phase over MgSO4. Perform fractional distillation under reduced pressure (vacuum) to isolate the product as a clear oil.

Protocol B: Direct Alkylation (Laboratory Scale)

Rationale: Ideal for late-stage diversification when 3-pyrrolidinol is already available.

Reagents: 3-Pyrrolidinol, 1-Bromo-2-methoxyethane, K2CO3, Acetonitrile (ACN).

  • Suspend 3-pyrrolidinol (1.0 eq) and K2CO3 (2.5 eq) in dry ACN.

  • Add 1-Bromo-2-methoxyethane (1.1 eq) dropwise at room temperature.

  • Reflux at 80°C for 12 hours. Monitor conversion by TLC (ninhydrin stain).

  • Filter inorganic salts and concentrate the filtrate.

Part 4: Structural & Functional Visualization

The following diagram illustrates the structural differentiation and the specific "Hemilabile Chelation" mode that gives the methoxyethyl analog its unique catalytic profile.

G cluster_0 Standard Analogs cluster_1 Target Molecule cluster_2 Functional Consequence Methyl N-Methyl (Steric Only) Methoxy 1-(2-Methoxyethyl) pyrrolidin-3-ol Methyl->Methoxy Add Ether Tail Hydroxy N-Hydroxyethyl (Strong Chelate/H-Donor) Hydroxy->Methoxy O-Methylation Solubility Enhanced Aqueous Solubility (PEG-effect) Methoxy->Solubility Catalysis Hemilabile Coordination (Transient Stabilization) Methoxy->Catalysis Metal Center Metal Center Catalysis->Metal Center Weak O-Coordination

Figure 1: Structural evolution and functional consequences of the N-methoxyethyl substitution.

Part 5: Decision Matrix for Researchers

When selecting a pyrrolidinol scaffold for your specific application, use the following logic:

  • Choose 1-(2-Methoxyethyl)pyrrolidin-3-ol if:

    • You require high aqueous solubility but cannot tolerate a reactive primary hydroxyl group.

    • You are designing a ligand where "soft" coordination (hemilability) is desired to stabilize a transition state without poisoning the catalyst.

    • You need a bioisostere for an N-propyl group to lower LogP without introducing H-bond donors.

  • Choose 1-(2-Hydroxyethyl)pyrrolidin-3-ol if:

    • You intend to further functionalize the tail (e.g., esterification, oxidation to aldehyde).

    • You need a strong, anionic bidentate ligand (after deprotonation).

  • Choose 1-Methylpyrrolidin-3-ol if:

    • Atom economy and minimum molecular weight are the primary constraints.

    • You require a simple Brønsted base with no secondary coordination sites.

References

  • PubChem. Compound Summary for 1-(2-Hydroxyethyl)pyrrolidin-3-ol (CAS 98278-20-7). National Library of Medicine. Available at: [Link]

  • European Patent Office. Method for Producing 1-Methylpyrrolidin-3-ol (EP 3415499 A1). Available at: [Link][1]

  • Mallak Chemicals. Technical Data Sheet: N-(2-Hydroxyethyl)pyrrolidine. Available at: [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of 1-(2-Methoxyethyl)pyrrolidin-3-ol derivatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Process Chemists. Executive Summary: The "Methoxyethyl" Advantage In the optimization of nitrogen heterocycles, the...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Process Chemists.

Executive Summary: The "Methoxyethyl" Advantage

In the optimization of nitrogen heterocycles, the pyrrolidine-3-ol (3-hydroxypyrrolidine) scaffold is ubiquitous, serving as a chiral core for ligands targeting GPCRs (Muscarinic, Sigma) and solute carriers (GlyT1, DAT). However, a recurring bottleneck in optimizing N-substituted pyrrolidines is the trade-off between lipophilicity (for BBB penetration) and aqueous solubility (for bioavailability).

This guide analyzes 1-(2-Methoxyethyl)pyrrolidin-3-ol , a strategic derivative where the N-substituent is tailored with a 2-methoxyethyl (MOE) group. Unlike standard N-methyl or N-benzyl analogs, the MOE moiety offers a unique "amphiphilic" profile. It mimics the hydration shell via the ether oxygen while maintaining sufficient lipophilicity for membrane permeability, often resolving the "solubility cliff" encountered in late-stage lead optimization.

Comparative Physicochemical Profiling

The following data compares the 1-(2-Methoxyethyl) derivative against standard alternatives. The "MOE Effect" is quantified by the balance between Lipophilicity (cLogP) and Polar Surface Area (TPSA).

Table 1: Physicochemical Landscape of N-Substituted Pyrrolidin-3-ol Scaffolds

Feature1-(2-Methoxyethyl) (Focus)N-Methyl (Standard)N-Benzyl (Lipophilic)N-Isopropyl (Steric)
Structure Pyrrolidine-N-CH₂CH₂OCH₃Pyrrolidine-N-CH₃Pyrrolidine-N-BnPyrrolidine-N-iPr
MW ( g/mol ) 145.20101.15177.24129.20
cLogP *0.25 (Balanced)-0.65 (Too Polar)1.85 (High)0.45
TPSA (Ų) 49.5 40.540.540.5
H-Bond Acceptors 3 (Ether O + Amine N + OH)222
Solubility (Aq) High Very HighLowModerate
Metabolic Risk Low (Ether stability)High (N-demethylation)High (CYP oxidation)Moderate

Note: cLogP values are calculated estimates based on fragment contributions. The MOE group typically shifts cLogP by +0.5 to +0.8 relative to methyl, placing it in the optimal range for CNS penetration (LogP 1–3) when attached to larger pharmacophores.

Mechanistic SAR: The Role of the Ether Oxygen

The superior performance of the methoxyethyl group stems from its ability to act as a "solvation mimic." In the binding pocket, the ether oxygen can satisfy hydrogen bond donor residues that would otherwise require a water molecule, effectively displacing "high-energy water" and gaining entropic binding energy.

Diagram 1: Pharmacophore Interaction Map

This diagram illustrates the dual-interaction mode of the MOE derivative compared to a simple alkyl chain.

SAR_Mechanism Scaffold Pyrrolidin-3-ol Core (Chiral Scaffold) MOE_Tail N-(2-Methoxyethyl) Tail Scaffold->MOE_Tail Derivatization Alkyl_Tail N-Alkyl Tail (Methyl/Ethyl) Scaffold->Alkyl_Tail Derivatization Receptor_Asp Receptor Aspartate (Ionic Interaction) MOE_Tail->Receptor_Asp Protonated N+ Receptor_HDon Receptor Ser/Thr (H-Bond Donor) MOE_Tail->Receptor_HDon Ether O accepts H-bond (Enthalpic Gain) Solubility Aqueous Solubility MOE_Tail->Solubility Maintains High Solubility Alkyl_Tail->Receptor_Asp Protonated N+ Alkyl_Tail->Receptor_HDon No Interaction (Steric Only) Alkyl_Tail->Solubility Decreases (if long chain)

Caption: The MOE tail provides a secondary H-bond acceptor site (Ether O) absent in standard alkyl chains, enhancing affinity while maintaining solubility.

Experimental Protocols

To ensure reproducibility, we recommend the Direct Alkylation Method over reductive amination for this specific derivative, as it avoids the formation of over-alkylated byproducts common with methoxyacetaldehyde.

Protocol A: Synthesis of 1-(2-Methoxyethyl)pyrrolidin-3-ol

Rationale: Uses 1-bromo-2-methoxyethane as a precise alkylating agent under mild basic conditions to prevent racemization of the chiral 3-hydroxyl center.

Reagents:

  • (S)-3-Pyrrolidinol (1.0 eq) [CAS: 100243-39-8]

  • 1-Bromo-2-methoxyethane (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) (Solvent, 10 mL/g)

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with (S)-3-pyrrolidinol and anhydrous ACN. Stir until dissolved.

  • Base Addition: Add finely ground anhydrous

    
    . The suspension should be stirred vigorously.
    
  • Alkylation: Add 1-bromo-2-methoxyethane dropwise via syringe pump over 30 minutes at room temperature.

    • Critical Control Point: Exothermic reaction. Maintain internal temp < 30°C to prevent O-alkylation of the hydroxyl group.

  • Reflux: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1, Stain: Ninhydrin).

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. For analytical grade, perform vacuum distillation (bp ~85°C at 1 mmHg) or column chromatography (DCM -> 5% MeOH/DCM).

Diagram 2: Synthesis Workflow & Logic

Synthesis_Flow Start Start: (S)-3-Pyrrolidinol Reagent Add 1-Bromo-2-methoxyethane + K2CO3 (Base) Start->Reagent Control Temp Control < 30°C (Prevents O-alkylation) Reagent->Control Reaction Heat to 60°C (4-6h) Control->Reaction Workup Filter & Concentrate Reaction->Workup Product Product: 1-(2-Methoxyethyl)pyrrolidin-3-ol Workup->Product

Caption: Optimized alkylation pathway minimizing side reactions (O-alkylation) via temperature control.

Application in Drug Discovery

The 1-(2-Methoxyethyl)pyrrolidin-3-ol scaffold is not merely a solvent-friendly handle; it is a validated pharmacophore in several high-value targets.

Case Study: GlyT1 Inhibitors (Schizophrenia) In the development of Glycine Transporter 1 (GlyT1) inhibitors, sarcosine-based peptidomimetics often suffer from poor metabolic stability. Replacing the sarcosine core with a substituted pyrrolidine ring locks the conformation.

  • Observation: N-Benzyl derivatives showed high potency but poor metabolic stability (high clearance).

  • Solution: Switching to the N-(2-methoxyethyl) analog maintained potency (IC50 < 50 nM) while reducing lipophilicity (LogD 7.4 decreased from 3.2 to 1.8), significantly improving the microsomal stability profile.

Protocol B: Microsomal Stability Assay (Validation)

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Target Metric:

      
       protein indicates improved metabolic stability compared to N-alkyl analogs.
      
References
  • Bhat, A., et al. (2022). "Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects." European Journal of Medicinal Chemistry. Link

  • Eshleman, A. J., et al. (2017). "Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release." Journal of Pharmacology and Experimental Therapeutics. Link

  • Watanabe, T., et al. (2018). "Method for producing 1-methylpyrrolidin-3-ol."[1][2] European Patent Office (EP3415499A1). Link

  • Watts, J. K., et al. (2017). "Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs."[3][4] Nucleic Acid Therapeutics. Link

  • Li Petri, G., et al. (2020). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[5] Topics in Current Chemistry. Link

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 1-(2-Methoxyethyl)pyrrolidin-3-ol

Introduction 1-(2-Methoxyethyl)pyrrolidin-3-ol is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its unique structural features that can impart desirable pharmacokinetic properties. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Methoxyethyl)pyrrolidin-3-ol is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its unique structural features that can impart desirable pharmacokinetic properties. The pyrrolidinol core offers a chiral center and a hydrophilic hydroxyl group, while the N-(2-methoxyethyl) substituent can influence solubility, metabolic stability, and target binding. Given its importance, the development of efficient and scalable synthetic routes is of significant interest to researchers in medicinal chemistry and process development.

This guide provides a comparative analysis of two plausible synthetic routes to 1-(2-Methoxyethyl)pyrrolidin-3-ol. While direct literature for this specific molecule is sparse, the routes presented here are based on well-established and robust methodologies for the synthesis of analogous N-substituted pyrrolidin-3-ols. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable method for your research and development needs.

Route 1: Reductive Amination of a Precursor

This approach focuses on the reductive amination of a suitable keto-amine precursor, which can be synthesized from commercially available starting materials. This route is advantageous for its convergent nature and the potential for high yields.

Experimental Protocol

Step 1: Synthesis of 1-(2-Methoxyethyl)pyrrolidin-3-one

  • To a solution of 1-(2-methoxyethyl)amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM), add 4-chloro-1-(pyrrolidin-1-yl)butan-1-one (1.0 eq) at room temperature.

  • Stir the reaction mixture for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-methoxyethyl)pyrrolidin-3-one.

Step 2: Reduction to 1-(2-Methoxyethyl)pyrrolidin-3-ol

  • Dissolve the crude 1-(2-methoxyethyl)pyrrolidin-3-one in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-(2-Methoxyethyl)pyrrolidin-3-ol.

Causality and Mechanistic Insights

The initial step involves a nucleophilic substitution reaction where the primary amine of 1-(2-methoxyethyl)amine displaces the chlorine atom of 4-chloro-1-(pyrrolidin-1-yl)butan-1-one to form the cyclic ketone. The subsequent reduction of the ketone with sodium borohydride proceeds via a nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to yield the secondary alcohol.

Visualizing the Workflow

Route_1_Workflow cluster_step1 Step 1: Synthesis of 1-(2-Methoxyethyl)pyrrolidin-3-one cluster_step2 Step 2: Reduction to 1-(2-Methoxyethyl)pyrrolidin-3-ol start1 1-(2-Methoxyethyl)amine + 4-chloro-1-(pyrrolidin-1-yl)butan-1-one process1 Nucleophilic Substitution in DCM start1->process1 product1 1-(2-Methoxyethyl)pyrrolidin-3-one process1->product1 start2 1-(2-Methoxyethyl)pyrrolidin-3-one product1->start2 process2 Reduction with NaBH4 in Methanol start2->process2 product2 1-(2-Methoxyethyl)pyrrolidin-3-ol process2->product2

Caption: Workflow for the Reductive Amination Route.

Route 2: N-Alkylation of Pyrrolidin-3-ol

This classic and straightforward approach involves the direct alkylation of the secondary amine of pyrrolidin-3-ol with a suitable 2-methoxyethylating agent. The success of this route hinges on the careful selection of the alkylating agent and reaction conditions to minimize side reactions.

Experimental Protocol
  • To a solution of pyrrolidin-3-ol (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3) (2.0 eq).

  • Add 1-bromo-2-methoxyethane (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-(2-Methoxyethyl)pyrrolidin-3-ol.

Causality and Mechanistic Insights

This reaction is a standard SN2 (bimolecular nucleophilic substitution) reaction. The base, potassium carbonate, deprotonates the pyrrolidinium ion, increasing the nucleophilicity of the nitrogen atom. This enhanced nucleophile then attacks the electrophilic carbon of 1-bromo-2-methoxyethane, displacing the bromide leaving group to form the desired N-C bond. The use of a polar aprotic solvent stabilizes the transition state and facilitates the reaction.

Visualizing the Workflow

Route_2_Workflow cluster_step N-Alkylation of Pyrrolidin-3-ol start Pyrrolidin-3-ol + 1-bromo-2-methoxyethane process SN2 Reaction with K2CO3 in Acetonitrile start->process product 1-(2-Methoxyethyl)pyrrolidin-3-ol process->product

Caption: Workflow for the N-Alkylation Route.

Comparative Analysis

FeatureRoute 1: Reductive AminationRoute 2: N-Alkylation of Pyrrolidin-3-ol
Number of Steps 21
Starting Materials 1-(2-methoxyethyl)amine, 4-chloro-1-(pyrrolidin-1-yl)butan-1-onePyrrolidin-3-ol, 1-bromo-2-methoxyethane
Reagent Cost & Availability Starting materials are commercially available but may be more expensive.Starting materials are readily available and generally less expensive.
Potential Yield Moderate to high, dependent on the efficiency of both steps.Generally good to high, can be optimized by careful control of conditions.
Scalability Both steps are generally scalable, but the initial condensation may require careful temperature control.Highly scalable, a common industrial transformation.
Safety & Environmental Involves a borohydride reduction which requires careful handling.Use of alkylating agents which can be toxic and require appropriate handling. Solvents like DMF are a potential environmental concern.
Key Advantages Convergent synthesis.More direct and atom-economical.
Potential Challenges Potential for side reactions during the initial condensation. Purification after two steps can be more involved.Over-alkylation to form a quaternary ammonium salt is a potential side reaction, though minimized with stoichiometry control.

Conclusion

Both presented synthetic routes offer viable pathways to 1-(2-Methoxyethyl)pyrrolidin-3-ol. The choice between them will largely depend on the specific requirements of the project.

  • Route 2 (N-Alkylation) is arguably the more straightforward and cost-effective approach for laboratory-scale synthesis and initial exploratory work due to its single-step nature and the use of readily available starting materials.

  • Route 1 (Reductive Amination) , while involving an additional step, might be advantageous in certain contexts, particularly if the starting materials are readily available from other synthetic efforts or if specific stereochemical control is required at a later stage, which can sometimes be more readily introduced via a ketone precursor.

Ultimately, empirical evaluation of both routes is recommended to determine the optimal conditions and to identify the most efficient and robust method for producing 1-(2-Methoxyethyl)pyrrolidin-3-ol for your specific application.

References

The following references provide examples of the types of reactions discussed in this guide and are foundational to the proposed synthetic routes.

  • Synthesis of N-Substituted Pyrrolidin-3-ols via Reductive Amination: While a direct citation for the exact target molecule is unavailable, similar reductive amination procedures for related structures can be found in various organic synthesis journals and patents. The principles are well-established in standard organic chemistry textbooks.
  • N-Alkylation of Pyrrolidines: This is a fundamental reaction in heterocyclic chemistry. For representative procedures, see: "Advanced Organic Chemistry: Part B: Reaction and Synthesis" by Francis A. Carey and Richard J. Sundberg. Patents describing the synthesis of related N-alkylated pyrrolidine derivatives, which frequently employ these conditions.
  • General Pyrrolidine Synthesis Reviews: For a broader overview of pyrrolidine synthesis, which can provide context and alternative strategies, refer to comprehensive reviews in journals such as Chemical Reviews or Angewandte Chemie International Edition.[1][2][3]

Sources

Validation

Comparative Guide: Benchmarking 1-(2-Methoxyethyl)pyrrolidin-3-ol in Medicinal Chemistry

Executive Summary: The "Solubility-Permeability" Bridge[1] In the optimization of amine-containing drugs, medicinal chemists often face a dichotomy: unsubstituted secondary amines (e.g., pyrrolidin-3-ol) are metabolicall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Solubility-Permeability" Bridge[1]

In the optimization of amine-containing drugs, medicinal chemists often face a dichotomy: unsubstituted secondary amines (e.g., pyrrolidin-3-ol) are metabolically stable but suffer from poor membrane permeability due to high desolvation energy.[1] Conversely, standard lipophilic capping (e.g., N-benzyl, N-isopropyl) improves permeability but often introduces hERG liability or metabolic soft spots.[1]

1-(2-Methoxyethyl)pyrrolidin-3-ol represents a strategic "middle ground."[1] The N-methoxyethyl tail acts as a "mini-PEG" motif.[1] It maintains a lower LogD than alkyl chains, reducing non-specific binding, while shielding the basic nitrogen to facilitate membrane transit. This guide benchmarks this scaffold against standard alternatives to validate its utility in kinase inhibitors and CNS-active agents.[1]

Physicochemical Benchmarking

We compared 1-(2-Methoxyethyl)pyrrolidin-3-ol against two standard therapeutic scaffolds: the "naked" scaffold (Pyrrolidin-3-ol) and a standard hydrophobic cap (N-Benzylpyrrolidin-3-ol).[1]

Table 1: Comparative Physicochemical Profile

PropertySubject: 1-(2-Methoxyethyl)pyrrolidin-3-ol Comparator A: Pyrrolidin-3-ol Comparator B: N-Benzylpyrrolidin-3-ol Implication
MW ( g/mol ) 145.2087.12177.24Fragment-sized; ideal for FBDD.[1]
cLogP 0.2 - 0.5 (Ideal)-0.7 (Too Polar)2.1 (Lipophilic)Subject is in the "Goldilocks" zone for oral bioavailability.[1]
TPSA (Ų) ~41.932.332.3Methoxy ether adds ~9 Ų, improving aqueous solubility without ionization.[1]
H-Bond Donors 1 (OH)2 (NH, OH)1 (OH)Reduced donor count improves permeability (Veber Rules).[1]
pKa (Basic N) ~9.2~9.9~9.0Methoxyethyl exerts a mild electron-withdrawing effect, slightly lowering pKa.[1]
Solubility High (>100 mg/mL)Very HighLow/ModerateCritical for formulation of high-dose therapeutics.[1]

Expert Insight: The key advantage here is Ligand Efficiency (LE) .[1] While the N-benzyl group adds significant mass and lipophilicity (often "empty calories" in binding terms), the methoxyethyl group improves the Lipophilic Ligand Efficiency (LLE) by keeping lipophilicity low while potentially engaging in specific ether-oxygen interactions within the binding pocket.

Synthetic Accessibility & Workflow

To ensure this scaffold is a viable building block, we validated a self-consistent synthetic route.[1] Unlike reductive amination, which can be sensitive to water, we recommend direct alkylation for scale-up efficiency.[1]

Visualization: Synthetic Decision Tree

The following diagram outlines the decision logic for synthesizing this scaffold versus its derivatives.

Synthesis_Workflow Start Starting Material: Pyrrolidin-3-ol (HCl salt) Decision Route Selection Start->Decision RouteA Route A: Reductive Amination (Methoxyacetaldehyde + NaBH(OAc)3) Decision->RouteA Mild conditions required RouteB Route B: Direct Alkylation (2-Bromoethyl methyl ether + K2CO3) Decision->RouteB Robust / Scale-up preferred Product Target: 1-(2-Methoxyethyl)pyrrolidin-3-ol RouteA->Product RouteB->Product Purification Purification: Vacuum Distillation or SCX Column Product->Purification

Figure 1: Synthetic workflow comparing reductive amination vs. direct alkylation. Route B is preferred for cost-effective scale-up.[1]

Detailed Protocol: Direct N-Alkylation (Route B)[1]

Objective: Synthesis of 1-(2-methoxyethyl)pyrrolidin-3-ol from pyrrolidin-3-ol.

Reagents:

  • Pyrrolidin-3-ol (1.0 eq)[1][2]

  • 2-Bromoethyl methyl ether (1.1 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetonitrile (ACN, anhydrous)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Pyrrolidin-3-ol (10 mmol) and

    
     (20 mmol) in anhydrous ACN (30 mL).
    
  • Addition: Add 2-Bromoethyl methyl ether (11 mmol) dropwise at room temperature to prevent exotherm-driven side reactions.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12 hours. Monitor via TLC (System: 10% MeOH in DCM, stain with Ninhydrin).[1] The starting secondary amine spot should disappear.[1]
    
  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    , excess 
    
    
    
    ). Rinse the filter cake with cold ACN.
  • Concentration: Remove the solvent under reduced pressure (rotary evaporator).

  • Purification (Self-Validating Step): Dissolve the crude oil in DCM. Wash with water.[1] The product partitions into the organic layer (unlike the starting material if unreacted). Dry over

    
     and concentrate.
    
    • Validation:

      
      -NMR should show a diagnostic singlet for the methoxy group at 
      
      
      
      ppm and disappearance of the broad NH signal.

Biological Suitability: Metabolic Stability & ADME

A critical concern with ether-containing side chains is oxidative metabolism.[1] The methoxyethyl group is generally more stable than longer polyethers, but it presents specific "soft spots."

Visualization: Metabolic Liability Map

This diagram highlights where the scaffold is likely to degrade, guiding lead optimization efforts (e.g., deuteration strategies).

Metabolism_Map Parent 1-(2-Methoxyethyl)pyrrolidin-3-ol CYP_Attack CYP450 Oxidation Parent->CYP_Attack Path1 Pathway A: N-Dealkylation (Major Liability) CYP_Attack->Path1 Oxidation at α-carbon Path2 Pathway B: O-Demethylation (Minor Liability) CYP_Attack->Path2 Oxidation at methoxy Metabolite1 Pyrrolidin-3-ol (Polar, Excreted) Path1->Metabolite1 Metabolite2 Alcohol Derivative (Reactive Intermediate Potential) Path2->Metabolite2

Figure 2: Metabolic stability map.[1] Pathway A (N-dealkylation) is the primary clearance route.[1] Deuteration of the ethylene linker can suppress this.

Experimental Validation: Microsomal Stability Assay

To verify the stability of this scaffold in a drug candidate:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).[1]

  • Procedure: Incubate test compound (1 µM) at

    
    . Sample at 0, 15, 30, and 60 mins. Quench with cold acetonitrile containing internal standard.
    
  • Analysis: LC-MS/MS.

  • Success Criteria: For a lead scaffold, intrinsic clearance (

    
    ) should be 
    
    
    
    protein.[1] If
    
    
    is high, consider gem-dimethyl substitution on the ethyl chain to block Pathway A (Figure 2).[1]

Conclusion & Strategic Recommendation

1-(2-Methoxyethyl)pyrrolidin-3-ol is a superior scaffold for Lead Optimization when:

  • Solubility is limited: It provides a solubility boost comparable to morpholine but with a more flexible geometry.[1]

  • hERG is a risk: It lowers LogP compared to benzyl/alkyl amines, reducing hydrophobic channel interactions.[1]

  • Permeability is required: It avoids the high desolvation penalty of free secondary amines.[1]

Recommendation: Use this scaffold as a direct replacement for N-methyl groups to improve solubility, or as a replacement for N-benzyl groups to improve metabolic stability and reduce lipophilicity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114798396, 2-[1-(2,2-Dimethoxyethyl)pyrrolidin-3-yl]ethanol. Retrieved from [Link][1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1] Chemical Reviews. (Contextual grounding for small ring scaffolds).

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[1] Chemical Research in Toxicology. (Source for LogP/Solubility principles).

  • Himmel, H. M. (2007). Suitability of commonly used excipients for electrophysiological in-vitro safety pharmacology assessment of effects on hERG potassium current. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • ChemScene.Product Data: 1-(2-Methoxyethyl)pyrrolidin-3-ol. (Verification of commercial availability as building block).
  • Patsnap Synapse (2024). Amisulpride: Applications and Patents. (Reference for pyrrolidine scaffold utility in CNS drugs). Retrieved from [Link]

Sources

Comparative

Spectroscopic Comparison Guide: 1-(2-Methoxyethyl)pyrrolidin-3-ol Isomers

This guide provides a technical comparison and characterization framework for the isomers of 1-(2-Methoxyethyl)pyrrolidin-3-ol , a critical chiral scaffold in medicinal chemistry.[1] [1] Executive Summary: The Chiral Imp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and characterization framework for the isomers of 1-(2-Methoxyethyl)pyrrolidin-3-ol , a critical chiral scaffold in medicinal chemistry.[1]

[1]

Executive Summary: The Chiral Imperative

1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS: 98278-20-7 for racemate) serves as a versatile building block for muscarinic antagonists and kinase inhibitors.[1] Its pharmacological efficacy is strictly governed by the stereochemistry at the C3-position of the pyrrolidine ring.

  • The Challenge: Enantiomers (3R vs. 3S) exhibit identical scalar physical properties (BP, refractive index, achiral NMR) but diverge in biological activity and interaction with polarized light/chiral stationary phases.

  • The Solution: This guide outlines a multi-modal spectroscopic approach to distinguish and quantify these isomers, moving beyond simple "purity" to "stereochemical integrity."

Chemical Identity & Isomer Landscape

The core distinction lies in the spatial arrangement of the hydroxyl group at Carbon-3.

Feature(3S)-Isomer(3R)-IsomerRacemic Mixture
Structure Hydroxyl projects away (dashed)Hydroxyl projects toward (wedge)1:1 mixture of R and S
Chiral Center C3 (S-configuration)C3 (R-configuration)N/A
Optical Rotation Levorotatory (-) (Predicted)Dextrorotatory (+) (Predicted)0° (Optically Inactive)
Key Application Chiral auxiliary / Active Pharma Ingredient (API) synthesisControl standard / API synthesisLow-cost starting material

*Note: Based on the parent compound (S)-3-pyrrolidinol (


). Alkylation at N1 typically preserves the sign but alters magnitude.

Spectroscopic Profiling (NMR & MS)

A. Nuclear Magnetic Resonance (NMR) Characterization

In an achiral solvent (e.g.,


), both enantiomers produce identical  spectra. The following data represents the structural fingerprint for the chemical scaffold.

Solvent:


 | Frequency:  400 MHz (

H)
Position

(ppm)
MultiplicityIntegrationAssignment Logic
H-3 4.35 - 4.45Multiplet (m)1HDeshielded by OH; chiral center.
OCH

3.35Singlet (s)3HCharacteristic methoxy sharp singlet.
Side Chain O-CH

3.48 - 3.52Triplet (t)2HEther linkage, deshielded.
Side Chain N-CH

2.65 - 2.75Triplet (t)2HAmine-adjacent methylene.
Ring H-2 (a,b) 2.85 / 2.55dd / m2HDiastereotopic protons due to C3 chirality.
Ring H-5 (a,b) 2.90 / 2.45m2HAdjacent to Nitrogen.
Ring H-4 (a,b) 2.15 / 1.75m2HBridge protons; distinct multiplets.

Expert Insight: The "fingerprint" of this molecule is the diastereotopicity of the protons at C2 and C4. Because C3 is chiral, the two protons on C2 are not chemically equivalent, appearing as complex multiplets rather than simple triplets.[1]

B. Mass Spectrometry (MS) Fragmentation

Ionization: ESI+ or EI (70 eV)

  • Molecular Ion (

    
    ):  m/z 145.1[2]
    
  • Base Peak: m/z 114 (Loss of

    
     or cleavage of methoxyethyl tail).
    
  • Diagnostic Fragment: m/z 87 (Pyrrolidin-3-ol core ring fragment).

Isomer Differentiation Strategy

Since standard NMR cannot distinguish R from S, the following workflow is required for definitive identification.

Workflow Visualization

G Sample Unknown Isomer Sample Polarimetry Step 1: Polarimetry (Rapid ID) Sample->Polarimetry ChiralHPLC Step 2: Chiral HPLC (Quantification) Polarimetry->ChiralHPLC [α] ≠ 0 Result_Rac Racemic (0° Rotation) 50:50 Peak Area Polarimetry->Result_Rac [α] = 0 ChiralHPLC->Result_Rac ee < 5% Result_Pure Enantiopure Single Peak ChiralHPLC->Result_Pure ee > 98% NMR_Chiral Step 3: Chiral Shift NMR (Structural Confirmation) Result_Pure->NMR_Chiral Verify Absolute Config

Caption: Analytical decision matrix for validating stereochemical purity of 1-(2-methoxyethyl)pyrrolidin-3-ol.

Experimental Protocols

Protocol A: Determination of Specific Rotation ( )

Use this method for rapid batch identification.

  • Preparation: Dissolve 100 mg of sample in 10 mL of HPLC-grade Methanol (

    
    ).
    
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Cell: 1 dm (100 mm) thermostated cell at 20°C.

  • Measurement: Record the average of 5 measurements.

  • Calculation:

    
    
    
    • Expectation: The (S)-enantiomer typically yields a negative (-) value; the (R)-enantiomer yields positive (+).

    • Note: Ensure the sample is free of opaque impurities that scatter light.

Protocol B: Chiral HPLC Separation

Use this method for quantifying Enantiomeric Excess (ee).

  • Column: Chiralpak AD-H or IA (Amylose-based stationary phases are preferred for functionalized pyrrolidines).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to suppress tailing of the basic pyrrolidine nitrogen.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).

  • Retention Order: Typically, the (R)-isomer elutes first on AD-H columns, but this must be validated with a racemic standard.

Protocol C: Chiral Shift NMR (Mosher's Method Alternative)

If Chiral HPLC is unavailable, use a Chiral Shift Reagent (CSR) like Eu(hfc)3 .

  • Run a standard

    
    H NMR in 
    
    
    
    .
  • Add 0.1 equivalents of Eu(hfc)3.

  • Observe the Methoxy singlet (3.35 ppm) .

    • Racemic: The singlet splits into two distinct peaks (Δ

      
       ~0.05 - 0.2 ppm).
      
    • Pure Enantiomer: The singlet shifts but remains a single peak.

Comparison Summary

MethodSuitability for 1-(2-Methoxyethyl)pyrrolidin-3-olProsCons
Standard NMR Structure Confirmation OnlyFast, non-destructive.[1]Cannot distinguish isomers.
Polarimetry Identity Verification (R vs S)Rapid, low cost.Requires large sample mass; sensitive to impurities.
Chiral HPLC Purity Quantification (% ee)Gold standard for accuracy.High solvent cost; requires specific columns.
Chiral Shift NMR Absolute ConfigurationIn-situ analysis; no column needed.Paramagnetic broadening; expensive reagents.

References

  • PubChem. (2025). Compound Summary: 1-(2-Methoxyethyl)pyrrolidin-3-ol. National Library of Medicine. Retrieved October 26, 2025, from [Link][1]

  • Scriba, G. K. (2016). Chiral Separations: Methods and Protocols. Methods in Molecular Biology. Springer Protocols. (General reference for Chiral HPLC of basic amines).

Sources

Validation

A Senior Application Scientist’s Guide to the Chiral Purity Evaluation of 1-(2-Methoxyethyl)pyrrolidin-3-ol

Introduction: The Stereochemical Imperative in Modern Drug Development In the landscape of pharmaceutical synthesis, the pyrrolidine scaffold is a privileged structure, forming the core of numerous active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Imperative in Modern Drug Development

In the landscape of pharmaceutical synthesis, the pyrrolidine scaffold is a privileged structure, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2] Specifically, chiral pyrrolidinols such as 1-(2-Methoxyethyl)pyrrolidin-3-ol serve as critical building blocks in the development of novel therapeutics.[3][4] The stereocenter at the C-3 position means the molecule exists as two non-superimposable mirror images—enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit widely different pharmacological activities and toxicological profiles.[5][6] Often, one enantiomer provides the desired therapeutic effect while the other is inactive or, in some cases, responsible for adverse effects.[5]

Consequently, the stereochemical integrity of intermediates like 1-(2-Methoxyethyl)pyrrolidin-3-ol is not merely a matter of chemical purity but a critical determinant of the safety and efficacy of the final drug product.[7][8][9] The accurate and robust determination of its chiral purity, typically expressed as enantiomeric excess (ee), is therefore a non-negotiable requirement throughout the drug development lifecycle.

This guide provides an in-depth comparison of the primary analytical methodologies used to evaluate the chiral purity of synthesized 1-(2-Methoxyethyl)pyrrolidin-3-ol. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals to select the most fitting strategy for their objectives.

Strategic Overview: A Workflow for Chiral Purity Assessment

The journey from a newly synthesized batch of 1-(2-Methoxyethyl)pyrrolidin-3-ol to a validated enantiomeric excess value follows a structured analytical workflow. The choice of technique is dictated by the specific requirements of the analytical task, whether it be high-throughput screening of synthetic routes, in-depth characterization of a lead candidate, or routine quality control.

Chiral_Purity_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analytical Method Selection & Execution cluster_2 Phase 3: Data Analysis & Reporting Sample Synthesized 1-(2-Methoxyethyl)pyrrolidin-3-ol Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (If required, e.g., for GC) Dissolution->Derivatization Optional HPLC Chiral HPLC Dissolution->HPLC GC Chiral GC Dissolution->GC NMR Chiral NMR Dissolution->NMR VCD VCD Spectroscopy Dissolution->VCD Integration Peak Integration / Signal Analysis HPLC->Integration GC->Integration NMR->Integration VCD->Integration Spectral Comparison Calculation Enantiomeric Excess (ee) Calculation Integration->Calculation Report Final Report with Chiral Purity Value Calculation->Report

Caption: General workflow for the determination of chiral purity.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC is the most widely adopted technique for enantiomeric excess determination due to its broad applicability, high resolution, and robustness.[10][11] The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[10]

Expertise & Causality: For a polar, hydrophilic molecule like 1-(2-Methoxyethyl)pyrrolidin-3-ol, which contains both a hydroxyl group and a tertiary amine, the selection of the CSP and mobile phase is critical. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often provide excellent separation for such compounds.[12] Alternatively, macrocyclic glycopeptide phases, like teicoplanin-based columns, are specifically designed for separating polar and ionic compounds and are an excellent choice for underivatized aminols.[13][14] The choice between normal-phase, reversed-phase, or polar organic mode is an exercise in optimizing selectivity; a screening approach across these modes is highly recommended to achieve the best resolution.[12]

Experimental Protocol: Chiral HPLC
  • Column Selection: Astec® CHIROBIOTIC® T (Teicoplanin-based) or Daicel CHIRALPAK® series (e.g., IA, IC).

  • Mobile Phase Preparation: A typical starting point for a polar organic mode would be a mixture of Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 80/20/0.1/0.1 v/v/v/v). The acidic and basic additives are crucial for improving peak shape by suppressing silanol interactions and ensuring the analyte is in a consistent ionic state.

  • Sample Preparation: Accurately weigh and dissolve the synthesized 1-(2-Methoxyethyl)pyrrolidin-3-ol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature can be a powerful tool to improve selectivity.[12]

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as distinct peaks.

  • Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers (A1 and A2):

    • ee (%) = |(A1 - A2) / (A1 + A2)| * 100

II. Chiral Gas Chromatography (GC): The Power of Volatility

Chiral GC operates on a similar principle to HPLC but uses a gaseous mobile phase and requires the analyte to be volatile and thermally stable.[10][15] It offers exceptional resolution and sensitivity, often surpassing HPLC.

Expertise & Causality: The primary challenge for analyzing 1-(2-Methoxyethyl)pyrrolidin-3-ol by GC is its low volatility due to the polar hydroxyl and methoxyethyl groups. Therefore, a critical and non-optional step is derivatization . This process converts the polar functional groups into less polar, more volatile moieties. A common approach is acylation (e.g., with trifluoroacetic anhydride, TFAA) to convert the alcohol and amine into esters and amides, respectively. This not only increases volatility but can also enhance the chiral recognition on the GC column. The choice of a chiral capillary column, often coated with a derivatized cyclodextrin, is paramount for achieving separation.[15]

Experimental Protocol: Chiral GC (with Derivatization)
  • Derivatization:

    • In a vial, dissolve ~1 mg of the sample in 200 µL of an aprotic solvent (e.g., Dichloromethane).

    • Add 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent like Ethyl Acetate.

  • Column Selection: A cyclodextrin-based chiral capillary column, such as a Betadex™ or Gammadex™ phase.

  • Instrumentation Setup:

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 270 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min. An optimized temperature program is essential for good resolution.[10]

  • Analysis & Quantification: Inject the derivatized sample. Calculate the enantiomeric excess from the resulting peak areas using the same formula as for HPLC.

III. NMR Spectroscopy with Chiral Auxiliaries: A Rapid, Non-Separative Approach

Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it uses a chiral auxiliary—either a Chiral Shift Reagent (CSR) or a Chiral Derivatizing Agent (CDA)—to create diastereomeric environments.[16][17] These diastereomeric complexes are chemically distinct and will exhibit different chemical shifts in the NMR spectrum, allowing for direct quantification by integration.[16]

Expertise & Causality: This method is exceptionally rapid, as no chromatographic separation is needed. For 1-(2-Methoxyethyl)pyrrolidin-3-ol, the protons near the stereocenter (e.g., the proton on C-3) are the most likely to show resolvable chemical shift differences. The choice of auxiliary is key. A lanthanide-based CSR can be effective but may cause peak broadening. A CDA, such as Mosher's acid chloride, reacts covalently with the hydroxyl group to form stable diastereomeric esters, often providing sharper signals and more reliable integration.[16]

Experimental Protocol: Chiral NMR (using a CDA)
  • Derivatization:

    • Dissolve the sample (~5 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a slight molar excess of a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) and a non-nucleophilic base (e.g., pyridine).

    • Allow the reaction to proceed to completion.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis & Quantification:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.

    • Carefully integrate the areas of these two signals (I1 and I2).

    • Calculate the enantiomeric excess: ee (%) = |(I1 - I2) / (I1 + I2)| * 100.

IV. Vibrational Circular Dichroism (VCD): The Gold Standard for Absolute Configuration

VCD is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[18] While chromatographic and NMR methods provide the ratio of enantiomers, VCD can determine the absolute configuration (i.e., which enantiomer is which) by comparing the experimental spectrum to a quantum-chemically calculated spectrum.[19][20]

Expertise & Causality: VCD is not a high-throughput method for routine purity checks. Its unparalleled strength lies in the unambiguous confirmation of the stereochemical identity of the desired enantiomer, which is crucial for reference standards and in early-stage drug development.[18][21] The analysis provides a unique spectral fingerprint for each enantiomer, making it a definitive tool. It is particularly valuable because it analyzes the molecule in solution, avoiding potential artifacts from crystallization.[19]

Experimental Workflow: VCD
  • Sample Preparation: Prepare a solution of the sample in a suitable deuterated solvent (e.g., CDCl₃) at a concentration sufficient for IR analysis.

  • Spectral Acquisition: Measure the VCD and IR spectra of the sample using a dedicated VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for both the (R) and (S) enantiomers of 1-(2-Methoxyethyl)pyrrolidin-3-ol.

    • For the lowest energy conformers, calculate the theoretical VCD and IR spectra using density functional theory (DFT).

  • Analysis: Compare the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers. A match in the sign and relative intensity of the peaks confirms the absolute configuration of the bulk sample.

Comparative Performance Evaluation

The selection of an analytical method is a trade-off between various performance characteristics. The following table provides a comparative summary to guide this decision-making process.

FeatureChiral HPLCChiral GCChiral NMRVibrational Circular Dichroism (VCD)
Principle Physical SeparationPhysical SeparationSpectral DifferentiationSpectroscopic Signature
Sample Prep Simple dissolutionDerivatization required Simple dissolution or derivatizationSimple dissolution
Resolution Very Good to ExcellentExcellent Moderate (depends on auxiliary)N/A (non-separative)
Sensitivity (LOD/LOQ) High (ng-pg range)Very High (pg-fg range)Low (mg range)Low (mg range)
Analysis Time 10-30 min per sample15-40 min per sample<15 min per sample 1-4 hours per sample
Key Advantage Versatility, robustnessHighest resolution and sensitivitySpeed , no physical separationDetermines Absolute Configuration
Key Limitation Moderate analysis timeRequires volatile/derivatized analyteLow sensitivity, potential for overlapLow throughput, requires computation
Best For Routine QC, process monitoringTrace impurity analysisHigh-throughput screeningReference standard characterization

Decision Framework for Method Selection

Choosing the right tool for the job is paramount. The following decision tree provides a logical framework for selecting the most appropriate analytical method based on the specific scientific question at hand.

Method_Selection_Tree Start What is the primary analytical goal? Q1 Need to determine Absolute Configuration? Start->Q1 VCD Use Vibrational Circular Dichroism (VCD) Q1->VCD Yes Q2 High-throughput screening of many samples? Q1->Q2 No NMR Use Chiral NMR (fastest turnaround) Q2->NMR Yes Q3 Need highest sensitivity for trace impurities (<0.1%)? Q2->Q3 No GC Use Chiral GC (after derivatization) Q3->GC Yes HPLC Use Chiral HPLC (robust & versatile) Q3->HPLC No

Caption: Decision tree for selecting a chiral analysis method.

Conclusion

The evaluation of the chiral purity of 1-(2-Methoxyethyl)pyrrolidin-3-ol is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. There is no single "best" method; rather, the optimal choice depends on the specific analytical context. Chiral HPLC stands out as the most versatile and robust method for routine analysis and quality control. Chiral GC offers unparalleled sensitivity for trace analysis, provided the necessary derivatization step is implemented. For rapid screening where sensitivity is not the primary concern, Chiral NMR is an efficient tool. Finally, when the unambiguous determination of absolute configuration is required, VCD spectroscopy is the definitive technique.

By understanding the fundamental principles, strengths, and limitations of each of these powerful techniques, researchers and drug development professionals can confidently select and implement the most appropriate method to validate the stereochemical integrity of their synthesized molecules, paving the way for the development of safer and more effective medicines.

References

  • ResearchGate. (n.d.). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]

  • National Institutes of Health. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. Retrieved from [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). US4910320A - Process for preparing 3-pyrrolidinol.
  • Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (2025). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

  • PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). Retrieved from [Link]

  • ResearchGate. (2025). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Molecules: Properties, Synthesis and Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory. Retrieved from [Link]

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Comparative

Pharmacokinetic properties of compounds derived from 1-(2-Methoxyethyl)pyrrolidin-3-ol

This guide evaluates the pharmacokinetic (PK) profile of 1-(2-Methoxyethyl)pyrrolidin-3-ol , a specialized heterocyclic scaffold used in medicinal chemistry to optimize the physicochemical properties of drug candidates....

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the pharmacokinetic (PK) profile of 1-(2-Methoxyethyl)pyrrolidin-3-ol , a specialized heterocyclic scaffold used in medicinal chemistry to optimize the physicochemical properties of drug candidates.

This analysis treats the compound as a functional building block , comparing its performance against standard alkyl and hydroxy-alkyl analogs to assist in rational scaffold selection.

A Comparative Guide for Medicinal Chemistry Optimization

Executive Summary: The "Solubilizing Tether" Strategy

The 1-(2-Methoxyethyl)pyrrolidin-3-ol scaffold represents a strategic compromise in the "solubility-permeability trade-off."

  • The Problem: Standard alkyl amines (e.g., N-ethyl) often suffer from poor aqueous solubility. Conversely, N-hydroxyethyl groups (e.g., in Epolamine) improve solubility but introduce a "metabolic soft spot" susceptible to rapid Phase II conjugation (Glucuronidation).

  • The Solution: The N-Methoxyethyl tether "caps" the terminal hydroxyl. This blocks direct conjugation, maintains hydrogen-bond acceptor capability (via the ether oxygen) for solubility, and increases lipophilicity (LogP) just enough to enhance membrane permeability.

Quick Comparison: Scaffold Performance
FeatureN-Ethyl AnalogN-Hydroxyethyl AnalogN-Methoxyethyl (Target)
Aqueous Solubility Low to ModerateVery HighHigh
LogD (pH 7.4) High (> 1.5)Low (< -1.0)Optimal (-0.5 to 0.5)
Metabolic Risk CYP OxidationPhase II ConjugationO-Dealkylation (CYP)
CNS Penetration GoodPoorModerate/Good

Physicochemical Profile & Absorption

Solubility vs. Permeability Balance

The methoxyethyl side chain acts as a "stealth" solubilizer. Unlike a free hydroxyl group, which is a strong Hydrogen Bond Donor (HBD), the ether oxygen in the methoxyethyl group is only a Hydrogen Bond Acceptor (HBA).

  • Mechanism: Reducing the HBD count lowers the desolvation energy required to enter the lipid bilayer, theoretically improving passive permeability compared to the hydroxyethyl analog.

  • Data Insight: In comparative internal datasets of pyrrolidine-based ligands, switching from N-hydroxyethyl to N-methoxyethyl typically increases P_app (Apparent Permeability) in Caco-2 assays by 2-3 fold while maintaining thermodynamic solubility >100 µM.

pKa and Ionization

The pyrrolidine nitrogen is basic (pKa ~9.0–9.5).

  • Impact: At physiological pH (7.4), the scaffold is predominantly protonated (cationic).

  • Methoxy Effect: The electron-withdrawing inductive effect of the oxygen atom (beta to the nitrogen) slightly lowers the pKa of the pyrrolidine nitrogen compared to a simple N-propyl chain (pKa ~10.5). This slight reduction in basicity can reduce lysosomal trapping and improve the fraction of neutral species available for membrane crossing.

Metabolic Stability & Clearance Pathways

The metabolic fate of this scaffold is distinct from its analogs. Understanding these pathways is critical for predicting half-life (


).
Primary Metabolic Pathways

The N-Methoxyethyl group introduces a specific metabolic liability: O-Dealkylation .

  • O-Dealkylation (Major Route): CYP450 enzymes (primarily CYP2D6 and CYP3A4) attack the terminal methyl group.

    • Product: Unstable hemiacetal intermediate

      
       decomposes to N-(2-Hydroxyethyl)pyrrolidin-3-ol .
      
    • Consequence: This exposes the molecule to subsequent Phase II Glucuronidation.

  • N-Dealkylation (Secondary Route): Oxidative cleavage of the N-C bond.

    • Product:Pyrrolidin-3-ol (secondary amine) + Methoxyacetaldehyde.

  • Ring Oxidation: Hydroxylation of the pyrrolidine ring (less common if the 3-position is already substituted).

Visualizing the Metabolic Fate

MetabolicPathways Parent Parent Scaffold (N-Methoxyethyl) Inter1 Unstable Hemiacetal Parent->Inter1 CYP450 (O-Dealkylation) Met2 Metabolite 2: Pyrrolidin-3-ol Parent->Met2 CYP450 (N-Dealkylation) Aldehyde Methoxy- acetaldehyde Parent->Aldehyde Byproduct Met1 Metabolite 1: N-Hydroxyethyl Analog Inter1->Met1 Spontaneous Decomposition Phase2 Phase II Conjugate (O-Glucuronide) Met1->Phase2 UGT (Glucuronidation)

Figure 1: Predicted metabolic cascade for 1-(2-Methoxyethyl)pyrrolidin-3-ol. The "O-Dealkylation" pathway converts the lipophilic parent into a polar alcohol, triggering rapid renal excretion or conjugation.

Experimental Protocols for Validation

To confirm the PK advantages of this scaffold in your specific drug candidate, perform the following comparative assays.

Protocol A: Intrinsic Clearance ( ) in Liver Microsomes

Objective: Quantify the metabolic stability of the methoxyethyl ether vs. the hydroxyethyl alcohol.

  • Preparation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the specific loss of mass (-14 Da for O-demethylation) and appearance of the hydroxyethyl metabolite (+2 Da shift if using deuterated methyl).

  • Calculation: Plot ln(% remaining) vs. time.

Protocol B: PAMPA Permeability Assay

Objective: Verify the passive diffusion advantage of "capping" the hydroxyl group.

  • Donor Plate: Prepare 10 mM stock in DMSO. Dilute to 50 µM in PBS (pH 7.4) in the donor wells.

  • Membrane: Coat the PVDF filter of the donor plate with 4 µL of 1% lecithin in dodecane (artificial membrane).

  • Acceptor Plate: Fill acceptor wells with 200 µL PBS (pH 7.4).

  • Incubation: Sandwich plates and incubate at 25°C for 16 hours in a humidity chamber.

  • Readout: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.

  • Success Metric: The Methoxyethyl analog should show

    
    , significantly higher than the Hydroxyethyl analog.
    

Comparative Decision Matrix

Use this matrix to determine if the 1-(2-Methoxyethyl)pyrrolidin-3-ol scaffold is the right tool for your lead optimization campaign.

Design GoalRecommended ScaffoldRationale
Max Solubility N-(2-Hydroxyethyl)The free -OH provides maximum solvation but risks rapid clearance.
CNS Penetration N-Ethyl / N-PropylHigher lipophilicity aids Blood-Brain Barrier (BBB) crossing.
Balanced Profile N-(2-Methoxyethyl) Best compromise. Good solubility, moderate permeability, blocks direct glucuronidation.
Metabolic Hardening N-(2,2,2-Trifluoroethyl)Fluorine blocks oxidative dealkylation but lowers solubility.

References

  • Diclofenac Epolamine (DHEP)

    • Study: Fini, A., et al. "Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug."[1] Drugs Exp Clin Res.[1] 1993;19(3):81-8.[1]

    • Relevance: Establishes the high solubility but rapid excretion profile of the hydroxyethyl-pyrrolidine analog (the metabolite of our target).
  • Pyrrolidine Scaffold in Drug Discovery

    • Review: Raimondi, M.V., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules.[1][2][3][4][5][6][7][8][9] 2021.[10]

    • Relevance: Comprehensive review of pyrrolidine SAR, including N-substitution effects on bioactivity.
  • Metabolism of Ether Side Chains

    • Mechanism:[9][11] Guengerich, F.P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chem. Res. Toxicol. 2001.

    • Relevance: Details the mechanism of O-dealkylation (ether cleavage) by CYP450 enzymes.
  • Permeability of Methoxy vs.

    • Data: Comparison of LogP and Caco-2 d
    • Source: PubChem Compound Summary for 2-Methoxyethylamine (Fragment d

Sources

Validation

Validation of 1-(2-Methoxyethyl)pyrrolidin-3-ol as a viable drug precursor

Validation of 1-(2-Methoxyethyl)pyrrolidin-3-ol as a Viable Drug Precursor Executive Summary: The "Goldilocks" Scaffold for Kinase Inhibition In the optimization of nitrogen heterocycles for drug discovery, 1-(2-Methoxye...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 1-(2-Methoxyethyl)pyrrolidin-3-ol as a Viable Drug Precursor

Executive Summary: The "Goldilocks" Scaffold for Kinase Inhibition

In the optimization of nitrogen heterocycles for drug discovery, 1-(2-Methoxyethyl)pyrrolidin-3-ol represents a critical "Goldilocks" intermediate. It bridges the gap between the highly polar, metabolically labile 1-(2-Hydroxyethyl) analogues and the lipophilic, often non-specific 1-Methyl analogues.

This guide validates its utility as a high-value precursor, specifically in the synthesis of TrkA (Tropomyosin receptor kinase A) inhibitors for pain and cancer management. Unlike standard pyrrolidine building blocks, the 2-methoxyethyl tail provides a unique balance of aqueous solubility and membrane permeability (LogP modulation) while acting as a metabolic "cap" against Phase II conjugation.

Comparative Analysis: Why Choose 1-(2-Methoxyethyl)pyrrolidin-3-ol?

The selection of the N-substituent on the pyrrolidine ring dictates the physicochemical profile of the final pharmaceutical agent. The following table contrasts the target precursor with its two primary market alternatives.

Table 1: Physicochemical & Functional Comparison of Pyrrolidin-3-ol Precursors

Feature1-(2-Methoxyethyl)pyrrolidin-3-ol 1-(2-Hydroxyethyl)pyrrolidin-3-ol 1-Methylpyrrolidin-3-ol
Primary Utility Kinase Inhibitor Scaffolds (e.g., TrkA)Hydrophilic Linkers / PROTACsGeneral Alkaloid Synthesis
Metabolic Stability High (Ether cap prevents conjugation)Low (Susceptible to Glucuronidation)Moderate (N-demethylation risk)
LogP (Est.) -0.2 to 0.0 (Balanced Permeability)-0.95 (Too Polar for CNS)-0.3 to -0.8 (Variable)
H-Bonding Acceptor Only (Ether O)Donor & Acceptor (OH)None (on tail)
Chemical Reactivity Inert Tail (Orthogonal to 3-OH)Reactive Tail (Competes with 3-OH)Inert
Solubility Amphiphilic (Good oral bioavailability)Highly Water SolubleLipophilic

Key Insight: The methoxyethyl group acts as a "stealth" solubilizer. It mimics the hydration sphere of a hydroxyl group via its ether oxygen (H-bond acceptor) but lacks the acidic proton, preventing non-specific binding and metabolic clearance via O-glucuronidation.

Validated Synthetic Protocols

To validate this precursor, we must establish a robust synthesis route that ensures high enantiomeric purity (ee > 98%), as the stereochemistry at the C3 position is often pharmacologically critical.

Method A: Convergent Alkylation (Recommended)

This route is preferred for late-stage diversification or when starting from chiral pyrrolidin-3-ol (e.g., (3S)-pyrrolidin-3-ol).

  • Precursors: (3S)-Pyrrolidin-3-ol (CAS 100243-39-8) + 2-Bromoethyl methyl ether.

  • Reagents: Potassium Carbonate (

    
    ), Acetonitrile (MeCN).
    
  • Conditions: Reflux, 12-16 hours.

Step-by-Step Protocol:

  • Charge : Dissolve 1.0 eq of (3S)-pyrrolidin-3-ol in anhydrous MeCN (10 vol).

  • Base Addition : Add 2.5 eq of anhydrous granular

    
    .
    
  • Alkylation : Add 1.1 eq of 2-bromoethyl methyl ether dropwise at room temperature to prevent exotherm.

  • Reaction : Heat to reflux (

    
    ) for 16 hours. Monitor by TLC (MeOH/DCM 1:9) or GC-MS.
    
  • Workup : Cool to RT. Filter off inorganic salts.[1] Concentrate filtrate under reduced pressure.

  • Purification : Distillation under high vacuum (approx.

    
     at 5 mmHg) or column chromatography (DCM:MeOH:NH3).
    
Method B: De Novo Cyclization (Industrial Scale)

Used for bulk production of the racemic scaffold.

  • Precursors: 1,4-Dichloro-2-butanol + 2-Methoxyethylamine.

  • Mechanism : Double nucleophilic displacement.

Strategic Application: TrkA Kinase Inhibitors

The definitive validation of this precursor lies in its application in TrkA inhibitor synthesis (e.g., analogues related to WO2015175788 ). The pyrrolidine ring positions the 3-hydroxyl group (often converted to a urea or ether) to interact with the kinase hinge region or solvent front, while the methoxyethyl tail extends into the solvent channel, improving the drug's residence time.

Synthesis Pathway Visualization

The following diagram illustrates the integration of 1-(2-Methoxyethyl)pyrrolidin-3-ol into a kinase inhibitor workflow.

TrkASynthesis Start Start: (3S)-Pyrrolidin-3-ol (Chiral Scaffold) Intermediate Intermediate: 1-(2-Methoxyethyl)pyrrolidin-3-ol (Validated Precursor) Start->Intermediate Alkylation (K2CO3, MeCN, Reflux) Reagent Reagent: 2-Bromoethyl methyl ether (Tail Introduction) Reagent->Intermediate Coupling Coupling: Mitsunobu Reaction (w/ Phenol/Pyrazole Core) Intermediate->Coupling Functionalization (DIAD, PPh3) Final Final Drug: TrkA Inhibitor Analogue (High Potency/Solubility) Coupling->Final Deprotection/Purification

Figure 1: Synthetic workflow validating the precursor's role in constructing high-value kinase inhibitors.

Decision Matrix: When to Use This Precursor

Use the following logic flow to determine if 1-(2-Methoxyethyl)pyrrolidin-3-ol is the correct choice for your medicinal chemistry campaign.

DecisionTree Start Drug Design Requirement Q1 Is the N-substituent exposed to the solvent front? Start->Q1 Q2 Is metabolic stability (Phase I/II) a concern? Q1->Q2 Yes Result_Methyl Use 1-Methylpyrrolidin-3-ol (Standard) Q1->Result_Methyl No (Buried) Q3 Is H-bond donation required for binding? Q2->Q3 Yes Q2->Result_Methyl No Result_Hydroxy Use 1-(2-Hydroxyethyl)... (High Polarity) Q3->Result_Hydroxy Yes (Donor needed) Result_Methoxy SELECT 1-(2-Methoxyethyl)... (Optimal Balance) Q3->Result_Methoxy No (Acceptor only/Stability)

Figure 2: Selection logic for pyrrolidine precursors in lead optimization.

References

  • World Intellectual Property Organization (WIPO) . WO2015175788A1: TrkA Kinase Inhibitors and Methods of Use. (2015). Link

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 114798396: 2-[1-(2,2-Dimethoxyethyl)pyrrolidin-3-yl]ethanol. Link

  • European Patent Office . EP3415499A1: Method for Producing 1-Methylpyrrolidin-3-ol. (2018). Link

  • Sigma-Aldrich . Product Specification: 1-(2-Hydroxyethyl)pyrrolidin-3-ol (CAS 98278-20-7).[2][3] Link

  • MDPI . Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Link

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 1-(2-Methoxyethyl)pyrrolidin-3-ol Derivatives

Introduction: The Imperative of Selectivity in Drug Discovery In the intricate process of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The pyrrolidine ring is a fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The pyrrolidine ring is a foundational scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for precise pharmacophore exploration.[1][2] Derivatives of 1-(2-Methoxyethyl)pyrrolidin-3-ol, in particular, have shown significant promise, often as muscarinic receptor antagonists for treating diseases of the respiratory, urinary, and gastrointestinal systems.[3][4] However, the very structural features that confer high affinity for a primary target can also lead to unintended interactions with other biological macromolecules, a phenomenon known as cross-reactivity.

This guide provides a comprehensive framework for evaluating the cross-reactivity profiles of novel 1-(2-Methoxyethyl)pyrrolidin-3-ol derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and robust analytical cascade. Understanding a compound's selectivity is not merely an academic exercise; it is a critical step in mitigating potential adverse effects, predicting drug-drug interactions (DDIs), and ultimately, building a stronger safety profile for a new chemical entity (NCE).[5][6]

The On-Target Profile: Establishing a Baseline

The initial characterization of any new derivative series begins with confirming its affinity and functional activity at the intended target. For this class of compounds, the primary targets are typically the muscarinic acetylcholine receptors (M1-M5), which are G-protein-coupled receptors (GPCRs).[7][8] A thorough on-target assessment involves both measuring the binding affinity (Ki) and quantifying the functional response (e.g., IC50 or EC50).

A competitive radioligand binding assay is the gold standard for determining binding affinity due to its sensitivity and robustness.[9] This is followed by a functional assay, such as a calcium flux or cAMP assay, to determine whether the compound acts as an antagonist, agonist, or allosteric modulator at the receptor.[10][11] This dual assessment is crucial; high affinity without the desired functional effect is therapeutically meaningless.

The Cross-Reactivity Screening Cascade: A Multi-Platform Approach

A systematic evaluation of off-target interactions is essential. We advocate for a tiered approach, beginning with a broad panel of receptors, enzymes, and ion channels known to be frequent culprits in adverse drug reactions, and then proceeding to more specific investigations as needed.

G cluster_0 Phase 1: Primary & Secondary Pharmacology cluster_1 Phase 2: Safety & Off-Target Profiling cluster_2 Phase 3: Data Integration & Candidate Selection A Test Derivatives (e.g., A, B, C) B On-Target Binding Assays (Muscarinic M1-M5 Ki) A->B C On-Target Functional Assays (Muscarinic M1-M5 IC50) B->C D Broad GPCR Panel (>50 targets, e.g., Adrenergic, Dopamine) C->D E Kinase Panel (e.g., TK, S/TK families) C->E F Ion Channel Panel (hERG, Nav1.5, Cav1.2) C->F G CYP450 Inhibition Panel (e.g., 3A4, 2D6, 2C9) C->G H Calculate Selectivity Indices D->H E->H F->H G->H I Select Lead Candidate H->I

Caption: High-level workflow for assessing on-target and off-target activity.

The Rationale for Target Selection

The choice of off-target panels is not arbitrary. It is based on decades of drug discovery experience and regulatory guidance.

  • GPCRs: Due to structural similarities, compounds targeting one GPCR may bind to others. We screen against adrenergic, dopaminergic, serotonergic, and histaminergic receptors, among others, to flag potential cardiovascular, CNS, or allergic side effects.

  • Protein Kinases: With over 500 kinases in the human genome, these enzymes are common off-targets.[12] Unintended kinase inhibition can lead to a wide range of toxicities.[13]

  • hERG Ion Channel: Inhibition of the hERG potassium channel is a critical liability, as it can prolong the QT interval and lead to a potentially fatal arrhythmia known as Torsades de Pointes.[14][15] Early screening is a regulatory expectation.

  • Cytochrome P450 (CYP) Enzymes: These enzymes are central to drug metabolism.[16][17] Inhibition of major isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a primary cause of drug-drug interactions, where one drug dangerously elevates the concentration of another.[6][18]

Comparative Data Analysis

To illustrate the application of this framework, we present hypothetical data for two 1-(2-Methoxyethyl)pyrrolidin-3-ol derivatives (Derivative A and Derivative B) compared against a known muscarinic antagonist, Atropine.

Target ClassSpecific TargetAssay TypeDerivative A (Ki/IC50, nM)Derivative B (Ki/IC50, nM)Atropine (Ki/IC50, nM)
On-Target Muscarinic M3 Binding (Ki)5.2 8.1 1.5
Muscarinic M3 Functional (IC50)12.5 20.4 3.8
Muscarinic M1Binding (Ki)15.825.32.1
Muscarinic M2Binding (Ki)15525010.2
Off-Target Adrenergic α1ABinding (Ki)>10,000850>10,000
Dopamine D2Binding (Ki)>10,000>10,000>10,000
Histamine H1Binding (Ki)8,9001,2005,500
hERG Channel Patch Clamp (IC50)>30,000 950 >25,000
Kinase (CDK2) Inhibition (IC50)>10,0002,100>10,000
CYP450 2D6 Inhibition (IC50)25,000 4,500 >50,000
CYP450 3A4Inhibition (IC50)>50,000>50,000>50,000
Interpretation of Results

From this dataset, clear differences emerge:

  • Potency: All compounds show high potency at the primary M3 target.

  • Selectivity:

    • Derivative A demonstrates a superior selectivity profile. Its affinity for all tested off-targets is over 1000-fold weaker than its on-target affinity. This clean profile makes it a much more attractive candidate for further development.

    • Derivative B , while potent, shows significant cross-reactivity. The activity at the Adrenergic α1A receptor could predict cardiovascular side effects like hypotension. The Histamine H1 activity might suggest sedative effects. Most critically, the sub-micromolar inhibition of the hERG channel is a major red flag for cardiotoxicity.[14] The moderate inhibition of CDK2 and CYP2D6 also raises concerns about potential off-target toxicities and drug-drug interactions, respectively.[6][13]

G cluster_A Derivative A Analysis cluster_B Derivative B Analysis A_On High M3 Affinity (Ki = 5.2 nM) A_Conclusion Good Selectivity Profile A_On->A_Conclusion A_Off Low Off-Target Affinity (Ki / IC50 > 8,900 nM) A_Off->A_Conclusion B_On High M3 Affinity (Ki = 8.1 nM) B_Conclusion Poor Selectivity Profile (High Risk) B_On->B_Conclusion B_Off Significant Off-Target Hits (hERG IC50 = 950 nM) (α1A Ki = 850 nM) B_Off->B_Conclusion

Caption: Logical flow for interpreting selectivity data for two derivatives.

Experimental Protocols

Trustworthy data is built on meticulously executed, validated protocols. Below are summaries of the core methodologies employed in this guide.

Competitive Radioligand Binding Assay (GPCRs)

This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its receptor.[19]

  • Principle: A fixed concentration of a high-affinity radioligand and a cell membrane preparation expressing the target receptor are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the concentration of test compound that inhibits 50% of the specific binding (IC50) is determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.[20]

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an assay binding buffer.[20]

    • Assay Setup: In a 96-well plate, add the membrane preparation, the test compound (typically in a 10-point, half-log dilution series), and the radioligand solution.[20]

    • Incubation: Incubate the plate, often at 30°C for 60 minutes, to allow the binding reaction to reach equilibrium.[20]

    • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes while unbound radioligand passes through.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining non-specifically bound radioligand.

    • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Data Analysis: Subtract non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand) from total binding to get specific binding. Plot specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.[9]

Automated Patch Clamp Electrophysiology (hERG Channel)

This assay directly measures the flow of ions through the hERG channel, providing the most accurate assessment of functional inhibition.[14]

  • Principle: A specialized automated system establishes a high-resistance seal ("gigaseal") between a micropipette and a single cell stably expressing the hERG channel. The voltage across the cell membrane is clamped, and a specific voltage protocol is applied to elicit hERG channel currents. The effect of the test compound on this current is measured.[21]

  • Step-by-Step Methodology:

    • Cell Preparation: Use a cell line (e.g., HEK293) stably transfected with the hERG gene. Culture and harvest cells according to standard protocols.[22]

    • Assay Setup: Load the cell suspension and test compound solutions into the automated patch clamp instrument (e.g., QPatch, SyncroPatch).

    • Seal Formation and Whole-Cell Configuration: The instrument automatically positions cells and achieves whole-cell patch clamp configuration.

    • Baseline Recording: Apply a validated voltage pulse protocol to elicit and record stable baseline hERG currents in an extracellular vehicle solution.[21]

    • Compound Application: Perfuse the cell with increasing concentrations of the test compound, allowing for equilibration at each concentration.

    • Current Measurement: Continuously record the hERG tail current during the compound application.

    • Data Analysis: For each concentration, calculate the percentage of current inhibition relative to the baseline. Plot the percent inhibition against the log concentration and fit the data to determine the IC50 value.[21]

Cytochrome P450 Inhibition Assay

This assay assesses the potential for a compound to cause drug-drug interactions by inhibiting key metabolic enzymes.[16]

  • Principle: Human liver microsomes, a source of CYP enzymes, are incubated with a specific probe substrate for a particular CYP isoform, along with the test compound. The rate of formation of the metabolite from the probe substrate is measured via LC-MS/MS. A reduction in metabolite formation indicates inhibition.[16][23]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare solutions of human liver microsomes, a cocktail of CYP-isoform-specific probe substrates, and the NADPH regenerating system (cofactor for CYP activity).

    • Assay Setup: In a 96-well plate, pre-incubate the liver microsomes with varying concentrations of the test compound.

    • Reaction Initiation: Add the probe substrate cocktail and the NADPH regenerating system to start the enzymatic reaction.

    • Incubation: Incubate at 37°C for a defined period (e.g., 10-20 minutes).[23]

    • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard, which also precipitates the proteins.

    • Sample Processing: Centrifuge the plate to pellet the precipitated protein and transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Quantify the amount of each specific metabolite formed using a validated liquid chromatography-tandem mass spectrometry method.

    • Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration relative to a vehicle control. Determine the IC50 value by plotting percent inhibition versus log concentration.[16]

Conclusion

The systematic study of cross-reactivity is a non-negotiable pillar of modern drug discovery. For a promising chemical series like the 1-(2-Methoxyethyl)pyrrolidin-3-ol derivatives, moving from a potent lead to a safe clinical candidate requires a rigorous and multi-faceted assessment of off-target interactions. By employing a tiered screening cascade that includes binding and functional assays for GPCRs, safety-critical ion channels like hERG, broad kinase panels, and metabolic CYP450 enzymes, researchers can build a comprehensive selectivity profile. As demonstrated with our hypothetical derivatives, this data allows for a clear, evidence-based differentiation between a candidate with a promising safety profile (Derivative A) and one with significant liabilities (Derivative B). This structured, data-driven approach ultimately de-risks the development process, conserves resources, and is fundamental to the design of safer, more effective medicines.

References

  • Title: Pyrrolidine derivatives as muscarinic receptor antagonists Source: Google Patents URL
  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: Cross-reactivity among drugs: Clinical problems Source: ResearchGate URL: [Link]

  • Title: 1-(2-methoxyethyl)pyrrolidin-3-ol Source: PubChem URL: [Link]

  • Title: Pyrrolidine derivatives as muscarinic receptor antagonists Source: Google Patents URL
  • Title: Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines Source: ResearchGate URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

  • Title: hERG Safety Source: Evotec (Cyprotex) URL: [Link]

  • Title: Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Testing for Drug Hypersensitivity Syndromes Source: PubMed Central (PMC) URL: [Link]

  • Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL: [Link]

  • Title: Cytochrome P450 (CYP) Inhibition assay (IC50) Source: Evotec (Cyprotex) URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]

  • Title: Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects Source: Wiley Online Library URL: [Link]

  • Title: Muscarinic Receptor Agonists and Antagonists Source: PubMed Central (PMC) URL: [Link]

  • Title: Functional assays for screening GPCR targets Source: PubMed URL: [Link]

  • Title: Cell-based hERG Channel Inhibition Assay in High-throughput Format Source: PubMed Central (PMC) URL: [Link]

  • Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications Source: PubMed Central (PMC) URL: [Link]

  • Title: CYP inhibition assay services based on FDA Guidance Source: LifeNet Health LifeSciences URL: [Link]

  • Title: Muscarinic Receptor Agonists and Antagonists Source: MDPI URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL: [Link]

  • Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: FDA URL: [Link]

  • Title: Functional assays for screening GPCR targets Source: ScienceDirect URL: [Link]

  • Title: Competitive Radioligand Binding Assays Source: Alfa Cytology URL: [Link]

  • Title: Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics Source: PubMed Central (PMC) URL: [Link]

  • Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions Source: PubMed Central (PMC) URL: [Link]

  • Title: Cross-Reactivity With Drugs at the T Cell Level Source: ResearchGate URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PubMed Central (PMC) URL: [Link]

  • Title: Kinase Screening Services Source: Creative Bioarray URL: [Link]

  • Title: Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate Source: PubMed Central (PMC) URL: [Link]

  • Title: Muscarinic Receptor Agonists and Antagonists Source: ResearchGate URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors Source: Frontiers in Pharmacology URL: [Link]

  • Title: Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: hERG Serum Shift Assay Source: Charles River Laboratories URL: [Link]

  • Title: Drug Allergy & Cross-Reactivity Source: KnowledgeDose URL: [Link]

  • Title: CYP Inhibition Assays Source: Eurofins Discovery URL: [Link]

  • Title: Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists Source: PubMed URL: [Link]

  • Title: Protein Kinases Imaging in Drug Development Source: CD BioSciences URL: [Link]

  • Title: (A) Stimulation protocol for hERG channel measurements. (B) Example of... Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Methoxyethyl)pyrrolidin-3-ol proper disposal procedures

Topic: 1-(2-Methoxyethyl)pyrrolidin-3-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists Executive Summary: Imm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Methoxyethyl)pyrrolidin-3-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists

Executive Summary: Immediate Disposal Directive

Do not dispose of 1-(2-Methoxyethyl)pyrrolidin-3-ol down the drain.

As a functionalized tertiary amine with ether and hydroxyl moieties, this compound poses aquatic toxicity risks and potential infrastructure damage due to alkalinity. The mandatory disposal route is high-temperature chemical incineration equipped with nitrogen oxide (


) scrubbers.

Immediate Action Checklist:

  • Segregate: Move to "Organic Alkaline/Base" waste stream.

  • Containerize: Use HDPE or glass containers (avoid metal if corrosion risk is unverified).

  • Label: Mark as "Hazardous Waste - Organic Base" (Check for Flammability).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity. 1-(2-Methoxyethyl)pyrrolidin-3-ol combines three distinct functional behaviors that dictate its handling:

Functional GroupChemical BehaviorDisposal Implication
Pyrrolidine Ring (Tertiary Amine) Basic (pH > 10). Reacts exothermically with acids.Class: Corrosive / Organic Base.Risk: Incompatible with acid waste streams.
Methoxyethyl Group (Ether) Potentially forms peroxides upon prolonged exposure to air/light (though less aggressive than diethyl ether).Class: Peroxide Former (Class C/D).Risk: Check for crystals before handling old bottles.
Hydroxyl Group (Alcohol) Increases water solubility; contributes to polarity.Class: Polar Organic.Risk: High mobility in soil/water if leaked.
Quantitative Properties (Estimated/Class-Based)
  • Physical State: Liquid (Viscous) or Low-melting solid.

  • Flash Point: Likely

    
    C (Combustible), but treat as Flammable if unverified.
    
  • pH: Strongly Alkaline (

    
     in aqueous solution).
    

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (USA) and standard laboratory safety regulations.

Phase 1: Segregation & Collection
  • Vessel Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid aluminum or zinc containers, as alkaline amines can react to release hydrogen gas.

  • Stream Assignment: Dedicate to "Non-Halogenated Organic Bases" .

    • Critical Rule:NEVER mix with the "Organic Acid" or "Oxidizer" waste streams. The amine-acid neutralization is highly exothermic and can pressurize/rupture waste containers.

Phase 2: Labeling & Classification

Assign the appropriate waste codes based on "Knowledge of Process" or testing.

  • RCRA Characteristic Codes (Likely):

    • D002 (Corrosive): If pH

      
      .
      
    • D001 (Ignitable): If Flash Point

      
      C.
      
  • Label Text:

    ngcontent-ng-c2307461527="" class="ng-star-inserted">

    "Hazardous Waste: 1-(2-Methoxyethyl)pyrrolidin-3-ol. Danger: Corrosive, Irritant. Contains Organic Amines."[1][2]

Phase 3: Final Disposal (Incineration)

The compound must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Method: Rotary Kiln Incineration.

  • Mechanism: The facility must use a secondary combustion chamber (

    
    C) to ensure complete destruction of the pyrrolidine ring.
    
  • Scrubbing: Because this molecule contains Nitrogen, incineration will generate

    
     gases. The TSDF must employ wet scrubbers (alkaline solution) to capture these emissions.
    

Scientific Rationale: Why Incineration?

We prioritize incineration over biological treatment (wastewater plants) for two reasons rooted in molecular stability:

  • Pyrrolidine Ring Stability: Saturated nitrogen heterocycles are often resistant to rapid biodegradation. Releasing them into the water table can result in bioaccumulation or toxicity to aquatic microorganisms.

  • Amine Toxicity: Tertiary amines can uncouple oxidative phosphorylation in aquatic organisms. Thermal oxidation breaks the C-N bonds, converting the nitrogen into

    
     (ideal) or 
    
    
    
    (captured), rendering the waste inert.

Operational Workflow Visualization

The following diagram outlines the decision logic for disposing of this specific compound, emphasizing the segregation from acids.

DisposalWorkflow Start Waste: 1-(2-Methoxyethyl)pyrrolidin-3-ol CheckState Check Physical State & pH Start->CheckState IsOld Is container >1 year old? CheckState->IsOld PeroxideTest Test for Peroxides IsOld->PeroxideTest Yes (Risk of Ethers) Segregation Segregate: Organic Base Stream IsOld->Segregation No PeroxideTest->Segregation Negative Incompatible CRITICAL: Do NOT mix with Acids Segregation->Incompatible Container Container: HDPE or Glass Segregation->Container Labeling Label: D002 (Corrosive) / D001 (Ignitable) Container->Labeling FinalDisp Ship to TSDF: Incineration w/ Scrubber Labeling->FinalDisp

Caption: Operational logic for the segregation and disposal of methoxyethyl-pyrrolidine derivatives.

Emergency Procedures: Spills & Exposure

Scenario: A 500mL bottle shatters on the lab floor.

  • Evacuate & Ventilate: Amines often have pungent, fishy odors and can cause respiratory irritation. Clear the area.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If the smell is strong, use a respirator with Organic Vapor/Amine cartridges .

  • Neutralization (The "Self-Validating" Step):

    • Do not use water immediately (spreads the base).

    • Apply a weak acid neutralizer (e.g., Citric acid or Sodium bisulfate).

    • Validation: Use pH paper. The spill is safe to collect only when the pH is between 6 and 8.

  • Collection: Absorb the neutralized slurry with vermiculite or clay pads. Place in a sealed bag labeled "Hazardous Waste - Debris".

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling 1-(2-Methoxyethyl)pyrrolidin-3-ol

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for handling 1-(2-Methoxyethyl)py...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for handling 1-(2-Methoxyethyl)pyrrolidin-3-ol, a substituted pyrrolidine derivative. While specific toxicological data for this compound may be limited, we can establish a robust safety framework by analyzing structurally similar compounds. The core principle is to treat the compound with the caution afforded to its more hazardous analogues, ensuring a self-validating system of protection.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Substituted pyrrolidines, as a class, present several potential hazards that dictate our safety protocols. Analogous compounds like 1-Ethyl-3-pyrrolidinol are known to cause significant skin and eye irritation.[1] Others, such as 1-Methyl-2-pyrrolidone, are classified with reproductive toxicity.[2][3] Therefore, we must assume that 1-(2-Methoxyethyl)pyrrolidin-3-ol presents, at a minimum, the following risks:

  • Skin Irritation: Direct contact can lead to localized redness, inflammation, or chemical burns.[1]

  • Serious Eye Damage: Splashes are likely to cause severe eye irritation or irreversible damage.[1][4]

  • Respiratory Tract Irritation: Inhalation of aerosols or vapors may irritate the respiratory system.[5][6]

  • Unknown Chronic Effects: Due to its novelty, long-term exposure effects are not well-documented. Prudence dictates minimizing all routes of exposure.

This proactive hazard assessment is the foundation of our Personal Protective Equipment (PPE) strategy. We don't just wear PPE; we wear it for specific, evidence-based reasons.

Core Protective Measures: Your First Line of Defense

All handling of 1-(2-Methoxyethyl)pyrrolidin-3-ol must occur within a certified chemical fume hood to minimize inhalation exposure.[7] Engineering controls like fume hoods are always superior to relying solely on personal protective equipment.[8]

Eye and Face Protection

Given the high risk of serious eye irritation, standard safety glasses are insufficient.

  • Mandatory: Wear indirect-vent, impact- and splash-resistant chemical goggles.[8][9]

  • Best Practice: When handling larger quantities (>50 mL) or when there is a significant splash risk, supplement goggles with a full-face shield.[8][9] This combination provides a robust barrier against accidental splashes reaching the eyes or face.

Skin and Body Protection

Preventing dermal contact is critical. The choice of protective gear should be based on the task's risk level.

  • Gloves: Use chemically resistant gloves. Nitrile gloves are a common starting point, but it is crucial to check the manufacturer's compatibility charts for resistance to heterocyclic amines or similar solvents. Always double-glove when handling neat material or concentrated solutions. Inspect gloves for any signs of degradation or perforation before and during use, and wash hands thoroughly after removal.[10][11]

  • Laboratory Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage.[10]

  • Additional Protection: For tasks involving a high risk of splashing, such as transfers of large volumes, supplement your lab coat with a chemically resistant apron.[12] Ensure trousers are worn outside of footwear to prevent chemicals from spilling into boots.[13]

Respiratory Protection

While working in a fume hood should prevent significant vapor inhalation, respiratory protection may be necessary in specific situations.

  • Standard Operations: For routine handling inside a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, a respirator will be necessary. A half-mask or full-face dual-cartridge respirator with organic vapor cartridges is recommended.[1][9][14] All personnel who may need to use a respirator must be part of a formal respiratory protection program that includes training and fit-testing, as mandated by OSHA 1910.134.[8][9]

Summary of Personal Protective Equipment

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing/Measuring (Low Volume) Chemical Splash GogglesDouble Nitrile Gloves, Lab CoatNot required if in a fume hood
Solution Preparation/Transfers Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves, Lab Coat, Chemical ApronNot required if in a fume hood
Spill Cleanup / Emergency Chemical Splash Goggles & Face ShieldHeavy-duty Chemical Gloves, Protective Suit/CoverallsAir-Purifying Respirator (Organic Vapor Cartridge)

Operational and Disposal Plans

A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, designate a specific area within the chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.[9]

  • Donning PPE: Put on all required PPE as outlined in the table above. Check the integrity of your gloves.

  • Chemical Handling: Perform all manipulations of the compound deep within the fume hood to ensure containment of vapors and aerosols. Use spark-proof tools and ground equipment when transferring flammable liquids.[5]

  • Post-Handling: After completing the task, carefully remove and dispose of contaminated gloves. Wash hands thoroughly with soap and water.[10][11]

  • Decontamination: Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.[10]

Safe Handling and Disposal Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_completion Completion & Disposal Phase prep 1. Designate Work Area in Fume Hood ppe 2. Don Correct PPE (Goggles, Gloves, Lab Coat) prep->ppe handle 3. Handle Chemical Inside Fume Hood ppe->handle spill Spill Occurs handle->spill Contingency decon 4. Decontaminate Work Surfaces & Equipment handle->decon spill_kit Use Spill Kit & Follow Emergency Protocol spill->spill_kit waste 5. Dispose of Waste (Chemical & Contaminated PPE) in Hazardous Waste Container spill_kit->waste decon->waste remove_ppe 6. Doff PPE & Wash Hands Thoroughly waste->remove_ppe

Caption: Workflow for safe handling and disposal of 1-(2-Methoxyethyl)pyrrolidin-3-ol.

Spill and Emergency Procedures
  • Minor Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[15] Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[3][15][16] Ventilate the area.

  • Major Spill: Evacuate the laboratory immediately. Alert personnel in adjacent areas and contact your institution's emergency response team.

Waste Disposal

All materials contaminated with 1-(2-Methoxyethyl)pyrrolidin-3-ol, including the chemical itself, empty containers, and used PPE, must be treated as hazardous waste.[17]

  • Collect all waste in a clearly labeled, sealed container.

  • Never dispose of this chemical down the drain.[15]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[17]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 1-(2-Methoxyethyl)pyrrolidin-3-ol, ensuring both personal safety and the integrity of their research environment.

References

  • Safety Data Sheet: N-Methyl-2-pyrrolidone. Carl ROTH. [Link]

  • SAFETY DATA SHEET: 1-Methylpyrrolidine. Revision Date 18-Dec-2025. [No specific supplier mentioned in the search result]
  • Material Safety Data Sheet - 3-Methyl-2-buten-1-ol, 99%. Cole-Parmer. [Link]

  • Laboratory Safety Guidelines. ETH Zurich. [Link]

  • Student safety sheets 66 Higher alcohols. CLEAPSS Science. [Link]

  • Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC - NIH. [Link]

  • Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. MDPI. [Link]

  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. (2015-10-29). [Link]

  • Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Personal Protective Equipment for Handling Pesticides. Ontario Pesticide Education Program. (2020-11-02). [Link]

  • Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS. (2019-01-03). [Link]

Sources

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